molecular formula C10H7BrN2O B1281292 6-Bromoquinoline-2-carboxamide CAS No. 65148-09-6

6-Bromoquinoline-2-carboxamide

Cat. No.: B1281292
CAS No.: 65148-09-6
M. Wt: 251.08 g/mol
InChI Key: HCPODGJMFLAPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinoline-2-carboxamide (CAS 65148-09-6) is a brominated quinoline derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly in the synthesis of novel potential therapeutics. Its molecular formula is C₁₀H₇BrN₂O, with a molecular weight of 251.08 g/mol . It is typically supplied with a purity of ≥97% and should be stored sealed in a dry environment, ideally between 2-8°C . The primary research value of this compound stems from its role as a key precursor in the development of potent and selective antagonists for the P2X7 receptor (P2X7R) . The P2X7 receptor is a therapeutic target of significant importance, as it is overexpressed in various pathological conditions, including numerous cancers such as those of the breast, brain, and prostate . Researchers have utilized the this compound scaffold to develop derivatives that show promising nanomolar to low-micromolar IC₅₀ values in inhibiting P2X7R activity in cellular assays . These antagonists have demonstrated selective inhibitory effects on P2X7R without activity on other P2 receptor subtypes, and have shown potential in inducing apoptotic cell death in cancer cell lines, highlighting their applicability in anti-cancer drug discovery programs . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPODGJMFLAPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 6-Bromoquinoline-2-carboxamide: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its pharmacological profile. Among its many derivatives, quinoline-2-carboxamides have emerged as a class of significant interest. The amide moiety at the 2-position can engage in critical hydrogen bonding interactions with biological targets, making these compounds promising candidates for structure-activity relationship (SAR) studies.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, valuable derivative: 6-Bromoquinoline-2-carboxamide . The introduction of a bromine atom at the 6-position offers a strategic handle for further synthetic elaboration, such as cross-coupling reactions, enabling the exploration of a diverse chemical space. We will proceed from the foundational synthesis of the key carboxylic acid intermediate to its final amidation and conclude with a detailed protocol for structural verification and purity assessment.

Strategic Approach: A Two-Stage Retrosynthesis

A robust synthesis relies on a logical and efficient pathway. Our strategy for obtaining this compound involves a two-stage process, beginning with the formation of the corresponding carboxylic acid, which is then converted to the target primary amide.

Retrosynthesis Target This compound Precursor1 6-Bromoquinoline-2-carboxylic acid Target->Precursor1 Amidation Precursor2 Ammonia Source Target->Precursor2 Amidation Precursor3 6-Bromo-2-(tribromomethyl)quinoline Precursor1->Precursor3 Hydrolysis Amidation_Workflow cluster_A Method A: Acyl Chloride Route cluster_B Method B: Direct Coupling CarboxylicAcid_A 6-Bromoquinoline- 2-carboxylic acid AcylChloride Quinoline-2-carbonyl chloride intermediate CarboxylicAcid_A->AcylChloride SOCl₂ or (COCl)₂ Product_A 6-Bromoquinoline- 2-carboxamide AcylChloride->Product_A Ammonia_A Aqueous Ammonia Ammonia_A->Product_A CarboxylicAcid_B 6-Bromoquinoline- 2-carboxylic acid Product_B 6-Bromoquinoline- 2-carboxamide CarboxylicAcid_B->Product_B Ammonia_B Ammonium Chloride Ammonia_B->Product_B CouplingReagent HBTU / HATU CouplingReagent->Product_B Base DIPEA / TEA Base->Product_B

Sources

A Technical Guide to the Physicochemical Properties of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of 6-Bromoquinoline-2-carboxamide, a heterocyclic compound of interest within the broader field of medicinal chemistry. The quinoline carboxamide scaffold is a recognized privileged structure, appearing in molecules with diverse therapeutic applications, including anticancer and antimalarial agents.[1][2] A thorough understanding of a compound's fundamental properties is a prerequisite for any successful drug discovery and development program, influencing everything from assay design to formulation and pharmacokinetics. This guide details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the characterization of its core physicochemical parameters, including solubility, pKa, and stability. It is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust data package for this and structurally related compounds.

Compound Identity and Structural Attributes

This compound is a derivative of quinoline, featuring a bromine atom at the 6-position and a carboxamide group at the 2-position. These substitutions are critical as they modulate the molecule's electronic distribution, lipophilicity, and potential for hydrogen bonding, thereby influencing its biological activity and pharmaceutical properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number 65148-09-6[3]
Molecular Formula C₁₀H₇BrN₂O[3]
Molecular Weight 251.08 g/mol [3]
Chemical Structure Chemical Structure of this compound-

Synthesis and Purification

The primary route to obtaining this compound involves the amidation of its corresponding carboxylic acid precursor, 6-bromoquinoline-2-carboxylic acid. This precursor can be synthesized from 6-bromo-2-(tribromomethyl)quinoline via hydrolysis.[4] The final amidation step is a standard transformation in medicinal chemistry.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from the carboxylic acid precursor. The choice of an activating agent like thionyl chloride followed by reaction with ammonia is a robust and well-established method.

  • Acid Chloride Formation: To a solution of 6-bromoquinoline-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.[5]

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromoquinoline-2-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in a dry aprotic solvent (e.g., DCM or THF). Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise.

  • Work-up: Stir the reaction for 1-2 hours. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Core Physicochemical Properties and Measurement

The pharmaceutical viability of a drug candidate is heavily dependent on its physicochemical profile. Properties such as solubility and pKa govern its absorption, distribution, metabolism, and excretion (ADME).

Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability.[6] For drug discovery, both kinetic and thermodynamic solubility measurements are valuable; however, thermodynamic solubility represents the true equilibrium state and is the gold standard for biopharmaceutical classification.[7]

Causality Behind Experimental Choice: The shake-flask method, as described by Higuchi and Connors, is the most reliable technique for determining thermodynamic solubility, especially for compounds with low solubility.[6] By ensuring an excess of solid is in equilibrium with the solution over an extended period, this method avoids the issue of supersaturation that can occur in kinetic assays and provides a true measure of the compound's intrinsic solubility.[7][8]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) at a controlled temperature (typically 37 ± 1 °C).[9] The amount of solid should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Agitate the vials in a shaker bath for a defined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9] The time required should be determined in preliminary experiments by sampling at multiple time points until the concentration in solution reaches a plateau.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a 0.45 µm filter is recommended to avoid particulate matter in the analyte.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration in the saturated supernatant, which represents the thermodynamic solubility at that specific pH and temperature.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to pH buffers B Agitate at 37°C for 24-72h A->B C Centrifuge sample B->C D Filter supernatant (0.45 µm) C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate concentration vs. standards F->G H H G->H Thermodynamic Solubility G A Prepare analyte solution (known concentration) C Titrate with standardized acid (e.g., HCl) A->C B Calibrate pH electrode B->C D Record pH vs. titrant volume C->D E Plot titration curve (pH vs. Volume) D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G

Caption: Potentiometric titration workflow for pKa.

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR Aromatic protons on the quinoline core will appear in the δ 7.5-8.5 ppm range. Amide protons (N-H) will appear as broad singlets, typically downfield. The specific coupling patterns will confirm the substitution pattern. [4][10]
¹³C NMR Aromatic carbons will be observed in the δ 120-150 ppm region. The carbonyl carbon of the amide will be significantly downfield, typically >160 ppm.
IR Spectroscopy - N-H stretch (amide): ~3100-3300 cm⁻¹ (two bands for -NH₂) - C=O stretch (amide): ~1650-1680 cm⁻¹ (strong) - Aromatic C=C and C=N stretches: ~1450-1600 cm⁻¹ - C-Br stretch: ~500-650 cm⁻¹ [11][12]
Mass Spectrometry The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) should confirm the elemental formula.

Chemical Stability Profile

The stability of a compound under various stress conditions is essential for determining its shelf-life and potential degradation pathways. Quinoline derivatives can be susceptible to photodegradation and hydrolysis, particularly at extreme pH values. [13] Causality Behind Experimental Choice: A forced degradation study is a systematic way to identify potential degradation products and develop a stability-indicating analytical method. [13]By subjecting the compound to harsh conditions (acid, base, oxidation, light, heat), we can accelerate the degradation processes that might occur over a much longer period under normal storage conditions. This is crucial for identifying liabilities early in development.

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60 °C) protected from light.

  • Time Points: Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., a gradient method on a C18 column with a photodiode array detector) to separate the parent compound from any degradants.

  • Assessment: Calculate the percentage of degradation and identify major degradation products by comparing peak areas and retention times. Mass spectrometry can be coupled to the HPLC (LC-MS) to elucidate the structures of the degradants.

Workflow for Forced Degradation Study

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acid (HCl, Heat) A->B C Base (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Photolytic (UV/Vis) A->E F Thermal (Heat) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Quantify Degradation & Identify Degradants H->I J J I->J Stability Profile

Caption: Forced degradation study workflow.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • pKa and log p determination. (n.d.). Slideshare. [Link]

  • García-Sosa, A. T., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. ArXiv. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC, NIH. [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Slideshare. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018). World Health Organization. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides. (2021). RSC Publishing. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. (2016). ACS Publications. [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). PubMed. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. (n.d.). NIH. [Link]

  • 6-Bromoquinoline | C9H6BrN | CID 79243. (n.d.). PubChem, NIH. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity. (2025). PubMed. [Link]

  • 6-Bromoquinoline-2-carbaldehyde | C10H6BrNO | CID 18373140. (n.d.). PubChem, NIH. [Link]

  • Infrared Spectroscopy. (n.d.). University of Calgary. [Link]

  • 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. [Link]

  • 6-Bromo-3-(2'-hydroxyethyl)quinolin-2(1H)-one - Vapor Phase IR Spectrum. (n.d.). SpectraBase. [Link]

  • 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208. (n.d.). PubChem, NIH. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Journal of Pharmaceutical Research International. [Link]

  • 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628. (n.d.). PubChem, NIH. [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides. (2021). ResearchGate. [Link]

  • Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Bromoquinoline-2-carboxamide: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 6-bromoquinoline-2-carboxamide. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly reported. Therefore, this document is presented as an in-depth, hypothetical case study that meticulously outlines every critical phase of the analytical workflow. By leveraging established protocols and drawing comparative insights from structurally analogous compounds, this guide serves as a robust framework for researchers undertaking the crystallographic analysis of novel quinoline derivatives. We will navigate the intricacies of synthesis, crystallization, single-crystal X-ray diffraction, and detailed structural elucidation, with a focus on the causality behind experimental choices to ensure a self-validating and scientifically rigorous approach.

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties[1][2]. The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a carboxamide group at the 2-position and a bromine atom at the 6-position, as in this compound, is anticipated to modulate its electronic properties and potential for intermolecular interactions, thereby influencing its solid-state characteristics and biological target engagement.

A precise understanding of the three-dimensional atomic arrangement of this compound is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing detailed insights into bond lengths, bond angles, conformational preferences, and the landscape of intermolecular interactions that govern the crystal packing[3][4]. This structural data is invaluable for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of the active pharmaceutical ingredient (API).

This guide will therefore detail the necessary steps to achieve a comprehensive crystal structure analysis of this compound, from the synthesis of the material to the final interpretation of its crystallographic features.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the corresponding carboxylic acid.

Step 1: Synthesis of 6-Bromoquinoline-2-carboxylic Acid

A reliable method for the synthesis of 6-bromo-2-quinolinecarboxylic acid involves the hydrolysis of a tribromomethyl precursor.[5]

  • Protocol:

    • To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline in water, slowly add concentrated sulfuric acid.

    • Heat the reaction mixture at 150 °C for approximately 5 hours.

    • Upon completion, cool the mixture and collect the precipitate by filtration.

    • Wash the precipitate with water and dry to yield 6-bromo-2-quinolinecarboxylic acid.

    • Further product can be obtained by diluting the filtrate with water to induce additional precipitation.

Step 2: Amidation of 6-Bromoquinoline-2-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation.

  • Protocol:

    • Suspend 6-bromoquinoline-2-carboxylic acid in a suitable solvent such as toluene.

    • Add thionyl chloride and heat the mixture under reflux to form the acyl chloride.

    • After cooling, carefully quench the reaction and bubble ammonia gas through the solution, or add a solution of ammonium hydroxide, to form this compound.

    • The crude product can then be purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Amidation A 6-Bromo-2-(tribromomethyl)quinoline B H2SO4, H2O, 150°C A->B Hydrolysis C 6-Bromoquinoline-2-carboxylic acid B->C D SOCl2, Toluene C->D Acyl Chloride Formation E NH3 or NH4OH D->E Amination F This compound E->F

Caption: Synthetic pathway for this compound.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. For quinoline derivatives, slow evaporation from a suitable solvent or solvent system is a commonly successful technique.

  • Experimental Protocol:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture such as dichloromethane/hexane) at a slightly elevated temperature to achieve a saturated or near-saturated solution.

    • Filter the warm solution to remove any particulate matter.

    • Allow the filtrate to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

    • Alternatively, employ a vapor diffusion method where the solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

    • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

Single-Crystal X-ray Diffraction: Data Collection and Processing

The following protocol outlines the standard procedure for data collection and processing.[4][6]

XRD_Workflow A Crystal Selection & Mounting B Diffractometer & Data Collection Strategy A->B C Data Collection (Intensity Data) B->C D Data Integration & Reduction C->D E Scaling & Merging D->E F Structure Solution (Phase Problem) E->F

Caption: Workflow for X-ray diffraction data collection and processing.

  • Detailed Methodology:

    • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated.

    • Data Processing: The raw diffraction images are processed to yield a reflection file. This involves:

      • Integration: Determining the intensity of each diffraction spot.

      • Indexing: Assigning Miller indices (h, k, l) to each reflection and determining the unit cell parameters.

      • Data Reduction: Applying corrections for experimental factors like Lorentz and polarization effects.

    • Scaling and Merging: The intensities of equivalent reflections are scaled and merged to produce a final set of unique reflection data.

Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The goal of this stage is to determine the atomic positions from the processed diffraction data.

  • Methodology:

    • Space Group Determination: The symmetry of the crystal is determined from the diffraction pattern, leading to the assignment of a space group.

    • Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules like this compound, direct methods are typically successful.

    • Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often located in the difference Fourier map and refined isotropically.

Predicted Structural Features and Intermolecular Interactions

Based on the crystal structures of analogous quinoline-2-carboxamide derivatives, we can predict the key structural features of this compound.[7][8]

  • Molecular Geometry: The quinoline ring system is expected to be nearly planar. The carboxamide group may be twisted out of the plane of the quinoline ring.

  • Intermolecular Interactions: The crystal packing will likely be dominated by a network of intermolecular interactions:

    • N-H···O Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This is expected to lead to the formation of hydrogen-bonded chains or dimers.

    • π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

    • Halogen Bonding: The bromine atom at the 6-position could potentially participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

    • C-H···N and C-H···O Interactions: Weaker C-H···N and C-H···O hydrogen bonds may also play a role in the crystal packing.

The interplay of these interactions will define the supramolecular architecture of the crystal.

Hirshfeld Surface Analysis

To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis would be performed. This technique maps the close contacts in the crystal, providing a visual representation of the interactions and a quantitative breakdown of their contributions to the overall crystal packing.

Data Presentation and Validation

All crystallographic data should be summarized in a standardized tabular format.

Parameter Hypothetical Data
Chemical FormulaC₁₀H₇BrN₂O
Formula Weight251.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
RadiationMo Kα (λ = 0.71073 Å)
2θ range for data collection (°)Value
Index rangesValue
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Data/restraints/parametersValue
Goodness-of-fit on F²Value
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak/hole (e Å⁻³)Value

Conclusion

This technical guide provides a comprehensive, step-by-step methodology for the crystal structure analysis of this compound. Although presented as a hypothetical case study due to the current absence of a published structure, the protocols and analytical strategies are grounded in established crystallographic principles and informed by the structural chemistry of related compounds. The successful application of this workflow will yield a detailed three-dimensional model of the molecule, providing critical insights into its conformation and the supramolecular interactions that dictate its solid-state properties. This information is of fundamental importance for advancing the development of quinoline-based compounds in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: X-ray Crystallography of N-phenylquinoline-2-carboxamide. BenchChem.
  • CrystEngComm. (2011). Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-(Quinolin-8-yl)quinoline-2-carboxamide. PMC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-2-carbaldehyde. PubChem. Retrieved from [Link]

  • ResearchGate. (2017). Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

  • University of Mysore. (2023). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. University of Mysore. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profiling of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 Significance of Solubility in Drug Discovery

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. A compound must possess adequate solubility to be absorbed from the gastrointestinal tract and transported to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to variable and insufficient drug exposure, which can result in diminished therapeutic outcomes or even project termination. Therefore, a thorough understanding and accurate determination of a compound's solubility profile in various physiologically relevant media are imperative during the early stages of drug discovery and development.

1.2 Introduction to 6-Bromoquinoline-2-carboxamide and its Potential Applications

This compound belongs to the quinoline carboxamide class of heterocyclic compounds. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The carboxamide functional group can enhance a molecule's ability to form hydrogen bonds, potentially improving its interaction with biological targets and influencing its solubility. While specific applications of this compound are still under investigation, its structural motifs suggest potential as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

1.3 Purpose and Scope of the Guide

This technical guide provides a comprehensive framework for researchers to determine the solubility of this compound in various solvents. Recognizing the current lack of extensive published solubility data for this specific compound, this document focuses on empowering scientists with the theoretical knowledge and practical, step-by-step protocols to generate high-quality, reproducible solubility data. The core of this guide is a detailed methodology for the gold-standard shake-flask method for determining thermodynamic solubility, coupled with a robust analytical procedure for the accurate quantification of the dissolved compound.

Physicochemical Properties of this compound

A fundamental understanding of a compound's physicochemical properties is essential for designing meaningful solubility experiments.

2.1 Chemical Structure

The chemical structure of this compound is presented below:

This compound

Caption: Chemical structure of this compound.

2.2 Predicted and Known Physicochemical Properties

While experimental data is limited, some key physicochemical properties can be predicted or are known for structurally related compounds.

PropertyValue/InformationSource
Molecular Formula C10H7BrN2O[1]
Molecular Weight 251.08 g/mol [1]
Predicted LogP 2.7[2]

Note: The predicted LogP is for the corresponding carboxylic acid and serves as an estimate.

2.3 Importance of Experimental Verification

Predicted values are useful for initial assessment, but experimental determination of key parameters like pKa and melting point is crucial for accurate solubility profiling.

2.3.1 Recommended Method for Melting Point Determination

The melting point provides an indication of the crystal lattice energy, which can influence solubility. Differential Scanning Calorimetry (DSC) is a highly recommended technique for determining the melting point and assessing the solid-state properties of a compound.[3]

2.3.2 Recommended Method for pKa Determination

The pKa, the pH at which a compound is 50% ionized, is critical for understanding its solubility in aqueous media with varying pH. The quinoline nitrogen is basic, and its pKa will significantly impact solubility in acidic conditions. Potentiometric titration or UV-Vis spectroscopy are standard methods for pKa determination.

Theoretical Considerations for Solubility

3.1 Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: The basic nitrogen on the quinoline ring will be protonated at pH values below its pKa, leading to increased solubility in acidic solutions.

  • Temperature: The effect of temperature on solubility is compound-specific and should be determined experimentally.

  • Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol or DMSO can increase the solubility of poorly soluble compounds.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

3.2 Thermodynamic vs. Kinetic Solubility

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the most accurate and relevant measure for drug development. The shake-flask method is the gold standard for its determination.

  • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. While useful for initial ranking, it may not reflect the true equilibrium solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a robust and reliable technique for determining the thermodynamic solubility of a compound.

4.1 Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.

4.2 Materials and Reagents

  • This compound (solid)

  • Selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, relevant organic solvents)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

4.3 Step-by-Step Experimental Protocol

4.3.1 Preparation of Solvents and Solutions

  • Prepare all necessary solvents and buffer solutions. Ensure the pH of aqueous buffers is accurately measured and adjusted.

  • Degas aqueous solvents to prevent bubble formation during the experiment.

4.3.2 Saturation Phase

  • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. A visual excess of solid should remain at the end of the experiment.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. A preliminary time-course experiment is recommended to determine the time to reach equilibrium (typically 24-72 hours).

4.3.3 Sampling and Phase Separation

  • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtering the solution through a syringe filter. Filtration is often preferred to ensure complete removal of solid particles.

4.4 Workflow Diagram

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvents and Buffers add_to_solvent Add Compound to Solvent prep_solvent->add_to_solvent weigh_compound Weigh Excess Compound weigh_compound->add_to_solvent agitate Agitate at Constant Temperature (24-72h) add_to_solvent->agitate settle Allow Solid to Settle agitate->settle sample Withdraw Supernatant settle->sample separate Centrifuge or Filter sample->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is critical for obtaining reliable solubility data.

5.1 Recommended Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

5.1.1 Rationale for Method Selection

RP-HPLC with UV detection is a highly specific, sensitive, and robust method for the quantification of organic molecules like this compound. The quinoline ring system has a strong UV chromophore, making it well-suited for UV detection. This method can also separate the target compound from potential impurities or degradants.

5.2 Detailed HPLC Method Parameters

The following is a starting point for method development, which should be optimized for this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely ~230-250 nm and ~300-320 nm)

5.3 Preparation of Calibration Standards

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform a serial dilution of the stock solution to prepare a series of calibration standards covering the expected concentration range of the solubility samples.

5.4 Sample Analysis and Data Processing

  • Inject the calibration standards and the solubility samples into the HPLC system.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the solubility samples using the calibration curve.

5.5 Alternative Technique: UV-Vis Spectrophotometry

For a simpler, high-throughput approach, UV-Vis spectrophotometry can be used, provided the compound has a unique absorbance maximum and the solvent does not interfere.

5.5.1 Protocol for UV-Vis Quantification

  • Determine the wavelength of maximum absorbance (λmax) of this compound by performing a UV scan.

  • Prepare a series of calibration standards and measure their absorbance at the λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the solubility samples and determine their concentration from the calibration curve.

5.6 Analytical Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards inject_standards Inject Standards into HPLC prep_standards->inject_standards prep_samples Prepare Solubility Samples inject_samples Inject Samples into HPLC prep_samples->inject_samples gen_curve Generate Calibration Curve inject_standards->gen_curve calc_conc Calculate Sample Concentration inject_samples->calc_conc gen_curve->calc_conc

Caption: Workflow for analytical quantification by HPLC.

Data Analysis and Interpretation

6.1 Calculation of Solubility

The solubility is reported as the concentration of the dissolved compound in the saturated solution. The units should be clearly stated (e.g., mg/mL, µg/mL, or molarity).

6.2 Reporting of Results

The solubility data should be reported along with the following information:

  • The specific solvent used (including pH for aqueous buffers).

  • The temperature at which the experiment was conducted.

  • The analytical method used for quantification.

  • The solid form of the compound used, if known.

6.3 Troubleshooting Common Issues

IssuePossible CauseSolution
High variability in results Incomplete equilibration, temperature fluctuations, inaccurate pipettingIncrease equilibration time, ensure precise temperature control, calibrate pipettes
Low recovery Adsorption to vials or filtersUse low-binding materials, pre-saturate filters with the solution
Precipitation after sampling Temperature change, solvent evaporationMaintain constant temperature, minimize sample exposure to air

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be taken based on the data for the closely related compound, 6-Bromoquinoline.

7.1 Hazard Identification

Based on the SDS for 6-Bromoquinoline, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]

7.2 Recommended Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

7.3 Safe Handling and Storage

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

7.4 Waste Disposal

Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive and practical framework for the determination of the solubility of this compound. By following the detailed protocols for the shake-flask method and HPLC quantification, researchers can generate accurate and reproducible solubility data. This information is essential for advancing the understanding of this compound's pharmaceutical properties and for making informed decisions in the drug discovery and development process.

References

Sources

An In-depth Technical Guide to the Chemical Stability and Degradation of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount. This guide provides a detailed technical examination of 6-Bromoquinoline-2-carboxamide, a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The stability of such molecules directly impacts their safety, efficacy, and shelf-life, making degradation studies a critical component of the development lifecycle.[2][3]

This document is intended for researchers, chemists, and drug development professionals. It will explore the key structural features of this compound, propose its primary degradation pathways under various stress conditions, and provide robust, field-proven protocols for conducting forced degradation studies. The methodologies outlined are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which mandates stress testing to elucidate the intrinsic stability of a drug substance.[4][5][6] The objective of these studies is not only to identify potential degradants but also to develop and validate stability-indicating analytical methods.[7][8]

Chemical Profile of this compound

This compound is an aromatic heterocyclic compound. Its stability is dictated by the interplay of three key structural components: the quinoline ring, the carboxamide functional group, and the bromo substituent.

  • Quinoline Ring System: This bicyclic aromatic system is relatively stable. However, the nitrogen atom introduces a degree of basicity and can be susceptible to oxidation, forming an N-oxide. The electron-rich nature of the aromatic rings can also make them targets for electrophilic attack or oxidative degradation.[9]

  • Carboxamide Group: Amide bonds are generally stable due to resonance stabilization.[10] However, they are the most common site of hydrolytic degradation in many drug molecules, particularly under acidic or basic conditions, yielding a carboxylic acid and an amine.[11][12][13]

  • Bromo Substituent: The carbon-bromine bond on the aromatic ring is typically stable but can be susceptible to photolytic cleavage under exposure to high-energy light, potentially leading to radical-mediated degradation pathways.

Figure 1: Chemical Structure of this compound

Proposed Degradation Pathways

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[8] Based on the structure of this compound, the following degradation pathways are proposed.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing labile functional groups like esters and amides.[4] For this compound, the primary site of hydrolytic attack is the carboxamide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, forming 6-bromoquinoline-2-carboxylic acid and an ammonium ion.[11]

  • Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, ejecting the amide anion (a poor leaving group) which subsequently abstracts a proton from the newly formed carboxylic acid or water to yield 6-bromoquinoline-2-carboxylic acid and ammonia.[12]

Hydrolysis_Pathway Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (H+ or OH-) Product 6-Bromoquinoline-2-carboxylic Acid + NH3/NH4+ Intermediate->Product C-N Bond Cleavage

Figure 2: Proposed Hydrolytic Degradation Pathway
Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents.[4] The electron-rich quinoline ring system is a likely target for oxidation.

  • N-Oxide Formation: The lone pair of electrons on the quinoline nitrogen can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for N-heterocyclic compounds.

  • Ring Hydroxylation: Oxidative processes can also lead to the introduction of hydroxyl groups onto the aromatic rings, forming various isomeric hydroxy-6-bromoquinoline-2-carboxamides. The exact position of hydroxylation would depend on the specific oxidant and reaction conditions.

  • Amine Oxidation: While less common for primary amides, severe oxidative stress could potentially affect the aromatic amine precursors or related impurities, leading to complex by-products such as nitroso or azo compounds.[14][15]

Oxidation_Pathway Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O] Hydroxylated Hydroxy-6-bromoquinoline- 2-carboxamide isomers Parent->Hydroxylated [O]

Figure 3: Proposed Oxidative Degradation Pathways
Photodegradation

Exposure to light, particularly UV light, can provide the energy needed to induce chemical reactions.[16] For quinoline derivatives, photodegradation can be a significant pathway.[17]

  • C-Br Bond Homolysis: The carbon-bromine bond can undergo homolytic cleavage upon UV irradiation, generating a quinolinyl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradants, including debrominated products or dimers.

  • Ring Rearrangement/Cleavage: High-energy photons can induce complex rearrangements or even cleavage of the aromatic quinoline ring. Studies on quinoline itself have shown the formation of products like 2-hydroxyquinoline and subsequent ring-opened species upon irradiation.[9][18][19]

Photolysis_Pathway Parent This compound Debrominated Quinoline-2-carboxamide Parent->Debrominated hv, -Br• Ring_Opened Ring-Opened Products Parent->Ring_Opened hv Hydroxylated Hydroxy-isomers Parent->Hydroxylated hv

Figure 4: Proposed Photodegradation Pathways

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to explore these potential pathways. The goal is to achieve 5-20% degradation of the drug substance to ensure that the primary degradation products are formed without excessive secondary degradation.[2] A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, is crucial for separating and quantifying the parent compound and its degradants.[20]

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C, Solid & Solution) Stock->Thermal Photo Photostability (ICH Q1B Light Box) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Quench (If necessary) Sampling->Neutralize HPLC Analyze via Stability- Indicating HPLC-PDA/MS Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Figure 5: General Workflow for Forced Degradation Studies
Protocol 1: Hydrolytic Degradation Study[20]
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at the same time points.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of water.

    • Incubate under the same conditions as the acid and base samples.

    • Analyze directly.

Protocol 2: Oxidative Degradation Study[20]
  • Preparation: Prepare the same 1 mg/mL stock solution.

  • Stress Condition:

    • Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze directly by HPLC. The mobile phase will dilute the H₂O₂, preventing column damage.

Protocol 3: Photostability Study[16]
  • Preparation: Prepare two sets of samples of the solid drug substance and a solution (e.g., 0.5 mg/mL).

  • Exposure:

    • Expose one set of samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Wrap the second set (the dark control) in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Protocol 4: Thermal Degradation Study[20]
  • Preparation: Place the solid drug substance in a vial and also prepare a solution (0.5 mg/mL) as in the hydrolysis study.

  • Stress Condition:

    • Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Withdraw samples at specified time points (e.g., 1, 3, 7 days).

  • Analysis: For the solid sample, dissolve a known weight in the initial solvent to the target concentration before analysis. Analyze the solution sample directly.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized to provide a clear picture of the molecule's stability profile. A stability-indicating HPLC method will be used to quantify the parent compound and the degradants. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is free from any co-eluting degradants.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
Stress ConditionTimeAssay of Parent (%)Major Degradant 1 (%) (RT)Major Degradant 2 (%) (RT)Total Degradation (%)
0.1 M HCl, 60°C 24 h88.510.2 (4.5 min)-11.5
0.1 M NaOH, 60°C 24 h91.28.1 (4.5 min)-8.8
3% H₂O₂, RT 24 h94.7-4.5 (8.2 min)5.3
Thermal, 80°C 7 days98.1--1.9
Photolytic (ICH) -92.53.5 (9.1 min)2.8 (10.4 min)7.5

In this hypothetical example, Degradant 1 (RT 4.5 min) corresponds to the hydrolysis product, 6-bromoquinoline-2-carboxylic acid. Degradant 2 (RT 8.2 min) could be the N-oxide. The photolytic degradants would require further characterization by mass spectrometry (LC-MS) and potentially NMR to elucidate their structures.

Conclusion

This guide outlines a comprehensive approach to evaluating the chemical stability and degradation of this compound. The molecule's primary liabilities are predicted to be hydrolytic cleavage of the carboxamide bond under both acidic and basic conditions and potential photodegradation involving the quinoline ring and the C-Br bond. Oxidative and thermal degradation are anticipated to be less significant pathways.

The provided experimental protocols, grounded in ICH guidelines, offer a robust framework for researchers to systematically investigate these degradation pathways.[3][4] A thorough understanding gained from these studies is not merely a regulatory requirement but a fundamental scientific endeavor that ensures the development of safe, stable, and effective pharmaceutical products.[2][7] The early identification of degradation pathways allows for informed decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[8]

References
  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • BioProcess International.
  • Avomeen. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • ResolveMass Laboratories Inc.
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. (2025-04-30).
  • National Institutes of Health.
  • LSC Group®. ICH Stability Guidelines.
  • Slideshare. Ich guideline for stability testing.
  • ICH. Q1A(R2) Guideline.
  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01).
  • PubMed. Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012-10-30).
  • ResearchGate.
  • National Institutes of Health. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • OSTI.GOV. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article). (2012-10-30).
  • PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020-08-03).
  • Jetir.Org. Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • RSC Publishing.
  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023-02-09).
  • YouTube. Amides undergo hydrolysis to yield carboxylic acid plus amine on heating in either aqueous .... (2022-02-05).
  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

Sources

6-Bromoquinoline-2-carboxamide derivatives synthesis and SAR

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationships of 6-Bromoquinoline-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and an in-depth analysis of their structure-activity relationships (SAR). We will explore the strategic considerations behind synthetic route selection, detail robust experimental protocols for key transformations, and dissect the influence of structural modifications on biological outcomes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents based on this versatile heterocyclic core.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline ring system's inherent aromaticity and ability to participate in various non-covalent interactions have made it a cornerstone in drug discovery. The incorporation of a carboxamide linkage at the 2-position of the quinoline ring has proven to be an effective strategy for modulating the pharmacological properties of these compounds, particularly in the realm of oncology.[2][3]

The introduction of a bromine atom at the 6-position of the quinoline nucleus further enhances the therapeutic potential of these molecules. Halogen substituents, such as bromine, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Specifically, the 6-bromo substitution has been associated with enhanced cytotoxic effects in certain series of quinoline-based anticancer agents.[4] This guide will focus on the synthetic methodologies to access this compound derivatives and the critical analysis of their SAR to guide future drug design efforts.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be logically divided into two main stages: the construction of the 6-bromoquinoline-2-carboxylic acid core and the subsequent amide bond formation.

Synthesis of the 6-Bromoquinoline-2-carboxylic Acid Intermediate

The primary precursor for the target compounds is 6-bromoquinoline-2-carboxylic acid. While various methods exist for the synthesis of the quinoline ring system, a common and efficient approach for this specific intermediate often starts from a substituted aniline.[5][6]

Amide Bond Formation: The Crucial Coupling Step

The formation of the amide bond is one of the most frequently employed reactions in medicinal chemistry.[7][8] The general approach involves the condensation of a carboxylic acid with an amine.[9] To facilitate this reaction, the carboxylic acid is typically activated to increase its electrophilicity.[7] Two principal and robust methods for the synthesis of 6-bromoquinoline-2-carboxamides are outlined below.

This classic two-step procedure is widely used due to its reliability.[10] It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the desired amine.

Experimental Protocol: Synthesis of a this compound Derivative via the Acyl Chloride Method

Step 1: Formation of 6-Bromoquinoline-2-carbonyl chloride

  • To a stirred suspension of 6-bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous toluene or dichloromethane (DCM), add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[10]

  • A catalytic amount of anhydrous dimethylformamide (DMF) can be added to facilitate the reaction.[10]

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).[10]

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-bromoquinoline-2-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 6-bromoquinoline-2-carbonyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired this compound derivative.

This one-pot method offers a more streamlined approach by directly forming the amide bond from the carboxylic acid and amine, mediated by a coupling reagent.[10] A variety of coupling reagents are available, with common choices including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[7][8][9]

Experimental Protocol: Synthesis of a this compound Derivative via Direct Amide Coupling

  • Dissolve 6-bromoquinoline-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and an additive such as HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add the coupling reagent, for example, EDC (1.2 eq), to the stirred solution.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Perform a standard aqueous workup as described in Method A.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Causality Behind Experimental Choices:

  • Acyl Chloride Method: The use of oxalyl chloride or thionyl chloride is effective for generating the highly reactive acyl chloride intermediate. The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ. This method is often preferred for less reactive amines.

  • Direct Coupling Method: This approach is advantageous for sensitive substrates as it proceeds under milder conditions. Coupling reagents like EDC/HOBt or HATU minimize side reactions and are particularly useful in peptide synthesis and for complex molecules.[7][11] The choice of coupling reagent and base should be optimized for the specific substrates to maximize yield and minimize racemization if chiral amines are used.[8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the quinoline ring and the carboxamide nitrogen. A systematic exploration of these structural modifications is crucial for optimizing potency and selectivity.[2][3]

The Role of the 6-Bromo Substituent

The bromine atom at the 6-position is a key feature of this class of compounds. As a halogen, it increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the quinoline ring system, potentially influencing its binding affinity to target proteins. Studies on related quinoline derivatives have shown that the presence of a halogen at the C6 position can be associated with enhanced cytotoxic effects in cancer cell lines.[4]

Modifications of the Carboxamide Moiety (R group)

The substituent attached to the carboxamide nitrogen (the 'R' group) is a critical determinant of biological activity and offers a readily accessible point for chemical diversification.

R Group VariationGeneral SAR ObservationsPotential Biological Target(s)
Alkyl Chains (Linear and Branched) Lipophilicity and steric bulk can influence binding. Optimal chain length is often observed.Kinases, P2X7R[12]
Cyclic Aliphatic Rings (e.g., Cyclohexyl, Cycloheptyl) Can provide a favorable hydrophobic interaction within a binding pocket.Antimycobacterial targets[13]
Aromatic and Heteroaromatic Rings Allows for π-π stacking and other aromatic interactions. Substituents on these rings can further tune activity.P2X7R, various kinases[3][12]
Amine-containing Side Chains Can introduce basic centers for salt formation and hydrogen bonding, improving solubility and target interactions.DNA, Topoisomerases

For example, in a series of quinoline-2-carboxamides, N-cycloheptyl and N-cyclohexyl derivatives showed significant activity against M. tuberculosis.[13] In another study on P2X7 receptor antagonists, substitutions on a phenyl ring attached to the carboxamide nitrogen greatly influenced the inhibitory potential.[12]

Modifications of the Quinoline Ring

While this guide focuses on the 6-bromo scaffold, it is important to note that further substitutions on the quinoline ring can also modulate activity. For instance, the introduction of small hydrophobic groups or additional halogens at other positions can be explored to fine-tune the compound's properties.[14]

Visualizing Synthetic Pathways and SAR

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_method_a Method A: Acyl Chloride Route cluster_method_b Method B: Direct Coupling cluster_end Final Product start 6-Bromoquinoline-2-carboxylic Acid acyl_chloride Formation of Acyl Chloride (SOCl₂ or (COCl)₂) start->acyl_chloride coupling Direct Coupling (EDC/HOBt, HATU, etc.) start->coupling amine_a Reaction with R-NH₂ acyl_chloride->amine_a product This compound Derivative amine_a->product amine_b Reaction with R-NH₂ coupling->amine_b amine_b->product

Caption: Synthetic workflow for this compound derivatives.

SAR_Logic Core 6-Bromoquinoline -2-carboxamide Core R_Group R-Group on Carboxamide-N Core->R_Group Key Modification Site Ring_Sub Other Quinoline Ring Substituents Core->Ring_Sub Fine-tuning Activity Biological Activity (Potency, Selectivity) R_Group->Activity Major Influence Ring_Sub->Activity Modulatory Effect

Caption: Key structural elements influencing SAR.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. This guide has detailed the primary synthetic routes for accessing these derivatives, emphasizing the rationale behind key experimental choices. A thorough understanding of the structure-activity relationships, particularly the significant impact of the carboxamide substituent, is paramount for guiding the design of more potent and selective compounds. The methodologies and SAR insights presented herein provide a solid foundation for researchers to build upon in their quest for new and effective drugs.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Karacan, M. S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(11), 1453. [Link]

  • Iqbal, J., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Frontiers in Chemistry, 6, 44. [Link]

  • Prakash, G. K. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 10, 2907–2914. [Link]

  • Harrington, P. E. (2014). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Master's Theses. 4496. [Link]

  • Farrell, W. P. O., & Morin, T. M. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51527. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11647. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(2), 136-146. [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

  • National Genomics Data Center. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • Anjali, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Mondal, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, 0(0). [Link]

  • Baur, R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13038–13051. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Wilson, A. A., et al. (2017). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 8(3), 643–650. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(1), 226. [Link]

  • Kumar, S., et al. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 18(19), 6782–6791. [Link]

Sources

Exploring the Biological Activity of 6-Bromoquinoline-2-carboxamide: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the synthesis and biological evaluation of 6-Bromoquinoline-2-carboxamide. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The incorporation of a carboxamide functional group is a proven strategy for modulating biological activity and enhancing pharmacological properties, particularly in the development of anticancer agents.[1][2][4][5]

While extensive research has been conducted on various quinoline derivatives, this compound remains a largely unexplored molecule. This document synthesizes knowledge from structurally related compounds to build a robust, scientifically-grounded rationale for its investigation. We will outline a logical workflow, from chemical synthesis and characterization to a multi-tiered biological evaluation, providing detailed protocols and the causal reasoning behind experimental choices. The strategic placement of a bromine atom at the C6 position and a carboxamide moiety at the C2 position presents a unique opportunity to explore novel structure-activity relationships (SAR) and potentially uncover new therapeutic leads.

Synthesis and Characterization: A Proposed Route

A reliable synthesis is the foundation of any drug discovery program. The most logical and efficient pathway to this compound begins with its corresponding carboxylic acid precursor.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process: (1) Hydrolysis of a tribromomethyl precursor to form 6-bromoquinoline-2-carboxylic acid, followed by (2) conversion to the target carboxamide.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation A 6-Bromo-2-(tribromomethyl)quinoline B 6-Bromoquinoline-2-carboxylic Acid A->B H₂SO₄, H₂O 150 °C C 6-Bromoquinoline-2-carbonyl chloride (Intermediate) B->C SOCl₂ or (COCl)₂ DMF (cat.) B->C D This compound (Target Compound) C->D NH₃ or NH₄OH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinoline-2-carboxylic Acid This protocol is adapted from established literature procedures.[6]

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, suspend 6-bromo-2-(tribromomethyl)quinoline in water.

  • Acid Addition: Slowly add concentrated sulfuric acid to the suspension under vigorous stirring. An exothermic reaction will occur.

  • Heating: Heat the reaction mixture to 150 °C in an oil bath for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum. A second crop of product can often be obtained by diluting the filtrate with water.[6]

  • Characterization: Confirm the structure of the product using ¹H NMR and Mass Spectrometry. The expected mass would show an m/z for [M+H]⁺ at approximately 252/254, corresponding to the bromine isotopes.[6]

Protocol 2: Synthesis of this compound This is a general protocol for amidation via an acyl chloride intermediate, a reliable method for forming carboxamides.[7]

  • Acyl Chloride Formation: Suspend the synthesized 6-bromoquinoline-2-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

  • Solvent Removal: Remove the solvent and excess reagent in vacuo to yield the crude 6-bromoquinoline-2-carbonyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a suitable solvent (e.g., Tetrahydrofuran - THF). Bubble ammonia gas through the solution at 0 °C or add a concentrated solution of ammonium hydroxide dropwise.

  • Workup: Stir the reaction mixture for 1-2 hours. Remove the solvent, and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to verify the presence of the amide functional group.

Anticipated Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on quinoline and quinolone carboxamides, this molecule is predicted to exhibit significant activity in oncology and microbiology.[1][8]

Anticancer Potential

The quinoline carboxamide scaffold is a cornerstone of many anticancer agents.[2] Their mechanisms are diverse, often involving the disruption of fundamental cellular processes like DNA replication and cell cycle regulation.[1]

Hypothesized Mechanisms of Action:

  • Topoisomerase Inhibition: Many quinoline derivatives function by inhibiting topoisomerases, enzymes critical for resolving DNA topological stress during replication.[1][2] This leads to DNA strand breaks and the induction of apoptosis.

  • Kinase Inhibition: The quinoline core is present in several FDA-approved kinase inhibitors like Bosutinib and Lenvatinib.[9] Analogs, such as quinoline-3-carboxamides, have been shown to inhibit critical DNA Damage Response (DDR) kinases like Ataxia Telangiectasia Mutated (ATM) kinase.[10] Inhibition of ATM sensitizes cancer cells to DNA-damaging agents.

  • P2X7 Receptor Antagonism: Certain quinoline carboxamide derivatives have been identified as potent antagonists of the P2X7 receptor, which is overexpressed in many cancers and plays a role in proliferation and apoptosis.[11]

G DNA_Damage DNA Double Strand Break ATM ATM Kinase (inactive) DNA_Damage->ATM ATM_active ATM Kinase (active) ATM->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 Compound 6-Bromoquinoline- 2-carboxamide Compound->ATM_active Inhibition CDC25 CDC25 CHK2->CDC25 Phosphorylation (Inhibition) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CDC25->CellCycleArrest Prevents G2/M Transition

Caption: Hypothesized inhibition of the ATM kinase signaling pathway.

Antimicrobial Potential

The quinolone class of antibiotics, which shares a core structure, is renowned for its potent antibacterial activity.[8] These agents primarily target bacterial type II topoisomerases.

Hypothesized Mechanism of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.[10] The planar quinoline ring system is well-suited to intercalate into the DNA-enzyme complex, disrupting its function. It is highly probable that this compound will exhibit activity through this well-established mechanism.

A Tiered Approach to Biological Evaluation

A structured workflow is essential to efficiently evaluate the therapeutic potential of a new chemical entity.

G cluster_0 cluster_1 cluster_2 A Tier 1: Primary Screening B In Vitro Cytotoxicity (MTT/SRB Assay) vs. Cancer Cell Panel A->B C Antimicrobial Susceptibility (MIC Assay) vs. Bacterial Panel A->C D Tier 2: Secondary Screening & Hit Validation E Dose-Response Analysis (IC₅₀ Determination) B->E C->E D->E F Mammalian Cell Toxicity (e.g., vs. Normal Fibroblasts) D->F G Tier 3: Mechanistic Studies H Cell-Free Enzymatic Assays (Topoisomerase, Kinase) E->H F->H G->H I Cell-Based Assays (Apoptosis, Cell Cycle Analysis) G->I

Caption: A tiered workflow for the biological evaluation of new compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a self-validating system for assessing cytotoxicity.

  • Cell Culture: Plate cancer cells (e.g., HeLa, HT29, C6) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well plate, prepare serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary and SAR Insights

While direct quantitative data for this compound is not yet available, we can tabulate the activities of structurally related compounds to guide expectations.

Table 1: Biological Activities of Structurally Related Quinoline Derivatives

Compound ClassSpecific AnalogBiological ActivityPotency (IC₅₀ / MIC)Reference(s)
Quinoline Carboxamides Various N-substitutedAnticancerPotent activity reported[1][2]
Quinoline Carboxamides Phenyl-substitutedP2X7R Antagonist0.457 µM - 0.890 µM[11]
6-Bromo-nitroquinolines 6-Bromo-5-nitroquinolineAnticancer (HeLa, HT29)High antiproliferative activity[12]
Quinolone Derivatives VariousAntibacterialPotent activity reported[8]
Quinoline-3-carboxamides Phenyl-substitutedATM Kinase InhibitionPotent activity reported[10]

Structure-Activity Relationship (SAR) Insights:

  • C6-Bromine: The bromine atom at the C6 position is expected to increase lipophilicity, potentially enhancing membrane permeability and cell uptake. Its electron-withdrawing nature can also modulate the electronic properties of the quinoline ring, influencing target binding affinity.

  • C2-Carboxamide: The amide group at the C2 position is critical. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing key interactions with amino acid residues in a target protein's active site. Modifications to the amide (e.g., N-alkylation or N-arylation) would be a logical next step to explore and optimize activity.

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Drawing from the rich history of related quinoline and quinolone carboxamides, there is a strong scientific rationale to predict potent anticancer and antimicrobial activities. The proposed frameworks for synthesis, characterization, and multi-tiered biological evaluation presented in this guide offer a clear and efficient path for investigating this potential. The systematic exploration of this molecule and its future derivatives could lead to the identification of novel therapeutic agents with significant clinical value.

References

  • Gurdal, E. E., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

  • National Genomics Data Center (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. CNCB-NGDC. [Link]

  • Tariq, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4983. [Link]

  • Varghese, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Roy, K., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 27(19), 6296. [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 28(14), 5556. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(11), 1453. [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

  • Nagy, V., et al. (2020). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 25(1), 123. [Link]

  • Lee, H. M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1735. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this motif, as seen in 6-Bromoquinoline-2-carboxamide, offers a versatile starting point for the design of novel inhibitors targeting a range of biological macromolecules. This technical guide provides a comprehensive, field-proven workflow for the in silico evaluation of this compound, designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational study. The guide covers the entire pipeline from rational target selection and molecular docking to post-hoc analysis and ADMET profiling, establishing a self-validating system for preliminary drug discovery.

Strategic Framework: The Rationale of In Silico Analysis

Our subject, this compound, belongs to the quinoline carboxamide class, which has demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][9] This guide will use a specific, well-validated cancer target to illustrate the complete workflow, providing a template that can be adapted for other biological targets.

In_Silico_Drug_Discovery_Overview cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand & Docking cluster_2 Phase 3: Analysis & Prediction T_ID Target Identification (Literature & Database Review) PDB Fetch Protein Structure (RCSB PDB) T_ID->PDB Receptor_Prep Receptor Preparation (Clean, Add Hydrogens, Assign Charges) PDB->Receptor_Prep Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Run Simulation) Ligand_Prep->Docking Grid_Gen->Docking Analysis Post-Docking Analysis (Scores, Poses, Interactions) Docking->Analysis ADMET ADMET Prediction (Drug-likeness & Toxicity) Analysis->ADMET Validation Protocol Validation (Re-docking, Benchmarking) Analysis->Validation

Caption: High-level overview of the in silico drug discovery workflow.

Target Selection and Validation: A Case Study with ATM Kinase

The choice of a biological target is the foundational step of any drug discovery project. Quinoline-3-carboxamides (a related isomer) have been reported as potential inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA Damage Response (DDR) pathway that cancer cells often exploit for survival.[10] Therefore, investigating the interaction of this compound with ATM kinase is a scientifically grounded starting point.

Authoritative Grounding: The quality of a docking study is fundamentally dependent on the quality of the target's 3D structure.[11] We will utilize a high-resolution crystal structure from the RCSB Protein Data Bank (PDB), which is the definitive repository for macromolecular structural data.

Protocol 1: Receptor Acquisition and Preparation

Causality: Raw PDB structures are not immediately ready for docking. They are experimental snapshots that contain non-essential water molecules, may lack hydrogen atoms (which are critical for defining interactions), and might include co-factors or other ligands. The following preparation steps are essential to create a computationally clean and accurate receptor model.

  • Acquire the Structure:

    • Navigate to the .

    • Search for a suitable human ATM kinase structure. For this guide, we select PDB ID: 5NPN , a crystal structure of the human ATM kinase domain.

    • Download the structure in PDB format.

  • Prepare the Receptor (Using UCSF Chimera or similar software):

    • Load the PDB file.

    • Remove Unnecessary Chains and Water: The 5NPN structure contains the kinase domain. Delete any additional protein chains or co-factors not relevant to the binding site of interest. A critical step is to remove all water molecules (HOH residues), as their positions are often not well-resolved and can interfere with ligand docking.

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the model, ensuring correct protonation states for amino acid residues at a physiological pH (e.g., 7.4). This is crucial for accurately modeling hydrogen bonds.

    • Assign Partial Charges: Assign atomic partial charges using a standard force field (e.g., AMBER). This is necessary for the scoring function to calculate electrostatic interactions.

    • Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charge-assigned structure as a .pdbqt file, the required format for AutoDock Vina.[12]

Ligand Preparation: From 2D Structure to 3D Model

The ligand, this compound, must be converted from its 2D representation into a three-dimensional, energy-minimized conformation suitable for docking.

Protocol 2: Ligand Preparation

Causality: A ligand is not a rigid entity; it has conformational flexibility. The goal of this protocol is to generate a low-energy 3D conformer that serves as a realistic starting point for the docking algorithm to explore its possible binding poses.

  • Obtain 2D Structure:

    • The structure can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem (CID: 15555894 for the parent amide). The SMILES string is C1=CC2=C(C=C1Br)N=C(C=C2)C(=O)N.

  • Convert to 3D and Minimize Energy:

    • Use a tool like Open Babel or the online to convert the 2D structure or SMILES string into a 3D .sdf or .mol2 file.

    • Import the 3D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera).

    • Perform an energy minimization using a force field like MMFF94 or UFF. This step optimizes the bond lengths, angles, and dihedrals to find a stable, low-energy conformation.

    • Assign Gasteiger Charges: These are partial atomic charges essential for the docking calculation.

    • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand can rotate freely. Most tools, like AutoDock Tools, can automatically detect these.

    • Save the Prepared Ligand: Save the final structure in the .pdbqt format.

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] We will use AutoDock Vina, a widely used and validated open-source docking program.

Protocol 3: Performing the Docking Simulation

Causality: The docking process involves two key components: a search algorithm to explore possible ligand poses and a scoring function to estimate the binding affinity for each pose.[6] The setup of the "search space" or "grid box" is the most critical user-defined parameter; it must encompass the entire binding site to ensure a comprehensive search.

  • Define the Binding Site (Grid Box):

    • Load the prepared receptor (.pdbqt) into AutoDock Tools.

    • Identify the active site. For ATM kinase (5NPN), this is the ATP-binding pocket. If a co-crystallized ligand were present, the box would be centered on it. For an apo structure, the site can be predicted using tools like CASTp or by identifying conserved residues from literature.

    • Using the "Grid Box" feature, define a 3D box that covers the entire active site, with a buffer of approximately 4-6 Å in each dimension around the key residues.[11] A typical size might be 25 x 25 x 25 Å. Record the center coordinates (X, Y, Z) and dimensions.

  • Configure and Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand, the grid box center and size, and the output file name.

    • Execute the docking run from the command line: vina --config conf.txt --log output_log.txt

Results Analysis and Interpretation

The output of a docking run is a set of predicted binding poses, each with a corresponding binding affinity score. The analysis of these results is where computational data is translated into biochemical insight.

Trustworthiness: Do not rely solely on the docking score.[13] The top-ranked pose must be visually inspected to ensure it makes chemical sense. Key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with critical active site residues provide stronger evidence of a plausible binding mode.

  • Analyze the Binding Affinity:

    • The binding affinity is reported in kcal/mol in the log file. More negative values indicate stronger predicted binding. AutoDock Vina provides scores for multiple poses (typically 9 by default).

  • Visualize and Interpret Binding Poses:

    • Load the receptor and the output poses file (output_poses.pdbqt) into a visualization tool like PyMOL or UCSF Chimera.

    • Examine the top-ranked pose. Identify and measure key interactions:

      • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand and receptor residues (e.g., the carboxamide group of the ligand interacting with backbone amides/carbonyls or polar side chains).

      • Hydrophobic Interactions: Observe if the quinoline ring or other nonpolar parts of the ligand are situated in hydrophobic pockets of the active site.

      • Pi-Stacking: Check for interactions between the aromatic quinoline ring and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

Data Presentation: Docking Results

All quantitative data should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (ATM Kinase)Interaction Type(s)
1-8.5MET2817, LYS2739H-Bond (Carboxamide), Hydrophobic
2-8.2ILE2927, VAL2721Hydrophobic (Quinoline Ring)
3-7.9TYR2772Pi-Stacking (Quinoline Ring)
Note: Data is illustrative and would be generated from an actual docking run.

Advanced Modeling: ADMET Prediction

A potent molecule is not necessarily a good drug. It must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[14] Predicting these properties early can prevent costly late-stage failures.[15]

ADMET_Process Input { Input Molecule|SMILES or SDF} ADMET_Platform ADMET Prediction Server (e.g., SwissADME, ADMET-AI) Physicochemical Properties Absorption Distribution Metabolism Excretion Toxicity Input:start->ADMET_Platform:title Output Predicted Properties Lipinski's Rule of 5 Blood-Brain Barrier (BBB) Permeation CYP450 Inhibition hERG Inhibition Ames Mutagenicity ADMET_Platform->Output:title

Caption: Workflow for predicting ADMET properties of a candidate molecule.

Protocol 4: In Silico ADMET Profiling
  • Select an ADMET Prediction Tool: Several web-based servers offer comprehensive ADMET prediction. Reputable options include:

    • SwissADME: A widely used free tool for physicochemical properties, pharmacokinetics, and drug-likeness.

    • pkCSM: Predicts pharmacokinetic and toxicity properties using graph-based signatures.[15]

  • Perform the Prediction:

    • Navigate to the chosen web server.

    • Input the SMILES string for this compound: C1=CC2=C(C=C1Br)N=C(C=C2)C(=O)N.

    • Run the prediction analysis.

  • Analyze the Output: Consolidate the key predicted parameters into a table for evaluation.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation / Desired Range
Physicochemical
Molecular Weight251.08 g/mol < 500 (Lipinski's Rule)
LogP (Lipophilicity)2.5 - 3.0< 5 (Lipinski's Rule)
H-Bond Donors2≤ 5 (Lipinski's Rule)
H-Bond Acceptors3≤ 10 (Lipinski's Rule)
Pharmacokinetics
GI AbsorptionHighHigh is desirable for oral drugs
BBB PermeantNoTarget dependent (No is good for non-CNS targets)
CYP2D6 InhibitorYesPotential for drug-drug interactions
Toxicity
Ames ToxicityNoNon-mutagenic is critical
hERG I InhibitionLow RiskLow risk of cardiotoxicity is critical
Note: Data is illustrative and based on typical predictions for similar scaffolds.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the initial in silico assessment of this compound. Through molecular docking, we can generate testable hypotheses about its binding mode and affinity for specific targets like ATM kinase. Furthermore, ADMET predictions provide an essential early filter for its potential as a viable drug candidate.

References

  • Khedkar, S. A., Malde, A., et al. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197. [Link][19][20][21]

  • Yildiz, I., & Toptan, T. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6), 738-743. [Link][22][23]

  • Sharma, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link][1]

  • Khedkar, S. A., et al. (2025). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link][24]

  • Talib, M., & Singh, H. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review. International Journal of Advanced Research in Science, Communication and Technology. [Link][3]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link][5]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog. [Link][12]

  • Khan, I., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link][9]

  • da Silva, J. G., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link][25]

  • Keri, R. S., et al. (2018). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 15(12), 1270-1281. [Link][10]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link][6]

  • Martis, E. A., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus Website. [Link][16]

  • Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. [Link][15]

  • ADMET-AI. (n.d.). ADMET-AI Web Server. admet-ai.com. [Link][18]

  • Pahikkala, T., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link][26]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link][27]

  • Rowan Scientific. (n.d.). ADMET Prediction. Rowan Scientific Website. [Link][14]

  • Olayanju, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19301-19324. [Link][2]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7688-7700. [Link][28]

  • Molelixr Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link][13]

  • Ruiz-Carmona, S., et al. (2017). Best Practices in Docking and Activity Prediction. ResearchGate. [Link][29]

  • Hospital, A., et al. (2020). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLOS Computational Biology. [Link][8]

Sources

An In-Depth Technical Guide to 6-Bromoquinoline-2-carboxamide and its Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Within this class, 6-Bromoquinoline-2-carboxamide and its analogs have emerged as a focal point of research, demonstrating a remarkable breadth of biological activities. The strategic placement of a bromine atom at the 6-position and a carboxamide moiety at the 2-position provides a unique combination of electronic and steric properties that facilitate potent interactions with various biological targets. This technical guide offers a comprehensive review for researchers and drug development professionals, detailing the synthetic pathways to this scaffold, summarizing its diverse bioactivities including anticancer and antiviral effects, delving into specific mechanisms of action, and analyzing the structure-activity relationships that govern its therapeutic potential.

Introduction to the Quinoline-2-Carboxamide Scaffold

The therapeutic versatility of quinoline-based compounds is well-documented, with derivatives playing crucial roles as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The unique properties of the this compound core arise from the synergistic contribution of its three key components.

1.1 The Quinoline Core: A Privileged Structure Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, provides a rigid, planar structure with a nitrogen atom that can act as a hydrogen bond acceptor.[1][3] This framework is structurally similar to endogenous purines, allowing it to fit into the nucleotide-binding pockets of various enzymes.[3] Its aromatic nature facilitates π-π stacking interactions, further enhancing binding to biological macromolecules.

1.2 Significance of the Carboxamide Linkage at the 2-Position The carboxamide group (-CONH₂) is a critical pharmacophore that significantly enhances the drug-like properties of the quinoline scaffold. It is a bioisostere for carboxylic acids and esters but offers improved metabolic stability.[5] The amide's N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with protein targets.[6] Studies have shown that the presence of a carboxamide group, particularly at the C-2 or C-4 position, is often crucial for potent biological activity.[7][8]

1.3 The Role of the 6-Bromo Substituent in Modulating Bioactivity Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of lead compounds. The bromine atom at the C-6 position is particularly influential. Its electron-withdrawing nature can alter the electronic distribution of the entire quinoline ring system, affecting its reactivity and binding affinity. Furthermore, its lipophilicity can improve membrane permeability, and its size can provide critical steric interactions within a target's binding pocket, often leading to enhanced activity.[9]

Synthetic Methodologies

The synthesis of this compound and its analogs is a multi-step process that relies on the robust construction of the quinoline core followed by functionalization.

Synthesis of the Core Intermediate: 6-Bromoquinoline-2-carboxylic acid

A reliable method for producing the key carboxylic acid intermediate starts from 6-bromo-2-(tribromomethyl)quinoline.[10] This precursor undergoes hydrolysis in the presence of a strong acid to yield the desired product in high yield.

Experimental Protocol: Synthesis of 6-Bromoquinoline-2-carboxylic Acid [10]

  • Suspension: Prepare a suspension of 6-bromo-2-(tribromomethyl)quinoline (0.76 mol) in water (1.75 L).

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (0.75 L) to the suspension over a period of 15 minutes.

  • Heating: Heat the reaction mixture to 150 °C (oil bath temperature) and maintain for 5 hours.

  • Isolation: After the reaction is complete, cool the mixture. Collect the resulting precipitate by filtration.

  • Washing and Drying: Wash the collected solid with water and dry to yield 6-bromo-2-quinolinecarboxylic acid. A second crop can be obtained by diluting the filtrate with additional water. The combined yield is typically around 96%.[10]

start 6-bromo-2-(tribromomethyl)quinoline reagents Conc. H₂SO₄, H₂O start->reagents product 6-Bromoquinoline-2-carboxylic acid reagents->product 150 °C, 5h

Figure 1: Synthesis of the key carboxylic acid intermediate.

Formation of the Amide Bond: Synthesis of 6-Bromoquinoline-2-carboxamides

The conversion of the carboxylic acid to the final carboxamide is typically achieved through a two-step process: activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by condensation with an appropriate amine.

Experimental Protocol: General Amide Coupling

  • Acid Chloride Formation: Suspend 6-bromoquinoline-2-carboxylic acid in a suitable solvent (e.g., dichloromethane) with a catalytic amount of DMF. Add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C and then allow the reaction to stir at room temperature until the conversion is complete. The solvent and excess reagent are removed under reduced pressure.

  • Amidation: Dissolve the crude 6-bromoquinoline-2-carbonyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane). Cool the solution to 0 °C and add the desired amine (or ammonia for the primary carboxamide) followed by a non-nucleophilic base like triethylamine. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and virology.

Anticancer and Cytotoxic Properties

The quinoline carboxamide framework is a potent scaffold for the development of anticancer agents, acting through diverse mechanisms.[1][3][7] Analogs have been identified as inhibitors of topoisomerases, protein kinases, and human dihydroorotate dehydrogenase (DHODH).[7] A particularly promising mechanism involves the antagonism of the P2X7 receptor (P2X7R), an ATP-gated ion channel that is often overexpressed in cancer cells and plays a role in tumor proliferation and cell death.[11][12]

Compound/Analog ClassTarget/MechanismCell LineIC₅₀ / ActivityReference
Quinoline-6-carboxamide benzenesulfonatesP2X7R Antagonisth-P2X7R-MCF-70.566 µM (for 4-iodo analog 2f)[11]
Pyrazine-carboxamide benzenesulfonatesP2X7R Antagonisth-P2X7R-MCF-70.457 µM (for analog 1e)[11]
Quinoline-based AnalogsTopoisomerase, Protein Kinase, DHODHVariousPotent activity reported for various analogs[1][7]

Table 1: Anticancer Activity of Selected Quinoline Carboxamide Analogs and Related Compounds.

Antiviral Activity

A compelling strategy in antiviral drug development is to target host-cell factors that are essential for viral replication, which can offer broad-spectrum activity and a higher barrier to resistance.[13][14] Quinoline derivatives have been identified as potent inhibitors of the human enzyme dihydroorotate dehydrogenase (DHODH).[14] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for viral RNA and DNA.[13][15] By depleting the cellular pyrimidine pool, DHODH inhibitors effectively starve the virus of the necessary components for replication. This mechanism has shown efficacy against a wide range of RNA viruses, including influenza, Zika, Ebola, and coronaviruses.[14][16]

Compound/Analog ClassTarget/MechanismVirusEC₅₀ / IC₅₀Reference
Quinoline Derivatives (S416)Human DHODHSARS-CoV-217 nM[16]
Quinoline Derivatives (S312)Human DHODHInfluenza A29.2 nM (IC₅₀ against enzyme)[16]
Chloroquine/HydroxychloroquineViral Entry / AutophagyHCoV-OC430.12-12 µM[17]

Table 2: Antiviral Activity of Selected Quinoline Analogs.

Mechanism of Action: A Deeper Dive

The therapeutic effects of this compound analogs can be attributed to their precise interactions with key cellular pathways.

Inhibition of Host Dihydroorotate Dehydrogenase (DHODH) for Broad-Spectrum Antiviral Effects

Viruses are obligate intracellular parasites that rely heavily on the host cell's metabolic machinery for replication. The de novo pyrimidine synthesis pathway is one such critical dependency. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[14][15] Quinoline-based inhibitors bind to the ubiquinone-binding site of DHODH, disrupting its catalytic cycle.[15] This leads to a rapid depletion of the intracellular pyrimidine pool (UTP and CTP), which in turn halts viral genome replication and transcription, leading to a potent, broad-spectrum antiviral effect.[16]

cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate ... DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... UTP_CTP UTP / CTP UMP->UTP_CTP Virus Viral Replication (RNA/DNA Synthesis) UTP_CTP->Virus Required For Inhibitor Quinoline-based Inhibitor Inhibitor->DHODH Inhibition

Figure 2: Inhibition of DHODH disrupts pyrimidine synthesis and viral replication.

Modulation of the P2X7 Receptor in Cancer

The P2X7 receptor is a unique ligand-gated ion channel activated by high concentrations of extracellular ATP, a scenario often found in the tumor microenvironment.[12] Chronic activation of P2X7R can paradoxically promote tumor growth, proliferation, and immune evasion.[11][12] However, sustained, high-level activation can also induce apoptosis. Quinoline-carboxamide antagonists block the pro-tumorigenic signaling of P2X7R. By inhibiting the receptor, these compounds can prevent ATP-driven cell proliferation and may sensitize cancer cells to apoptosis, making them a promising target for cancer therapy.[11]

cluster_cell Cancer Cell ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Inhibitor Quinoline-carboxamide Antagonist Inhibitor->P2X7R Blocks Proliferation Cell Proliferation & Survival Ion_Flux->Proliferation Chronic (Low ATP) Apoptosis Apoptosis Ion_Flux->Apoptosis Sustained (High ATP)

Figure 3: Antagonism of the P2X7 receptor by quinoline-carboxamide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. SAR studies provide crucial insights for optimizing lead compounds.

Position / MoietyModificationEffect on ActivityRationale / ExampleReference
Quinoline C-6 Bromine (Br) Generally Enhances Increases lipophilicity and provides key steric/electronic interactions. The 6-bromo substituent is a common feature in potent analogs.[9]
Quinoline C-2 Carboxamide (-CONH-R) Crucial for Activity The amide group acts as a key hydrogen bonding motif. The nature of the 'R' group significantly modulates potency and target selectivity.[5][6]
Amide Nitrogen (R) Aromatic/Heterocyclic Rings Often Increases Potency Allows for additional π-π or hydrophobic interactions within the binding pocket. Phenyl rings with electronegative groups (F, Cl) enhance P2X7R affinity.[11]
Amide Nitrogen (R) Alkyl/Cycloalkyl Chains Variable Modulates lipophilicity and solubility. The size and flexibility of the chain must be optimized for the specific target.[18][19][20]
Quinoline C-4 Substituents Can Enhance Potency Introduction of aryl or basic side chains at C-4 has been shown to improve antimalarial and antiviral activity.[18][19][20]

Table 3: Summary of Key Structure-Activity Relationships for Quinoline-2-Carboxamide Analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity against challenging targets in oncology and infectious diseases. The well-defined synthetic routes allow for extensive chemical exploration, and the established SAR provides a clear roadmap for future optimization.

Future research should focus on:

  • Target Selectivity: Fine-tuning substitutions to improve selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Exploration of New Therapeutic Areas: Given the diverse mechanisms of action, these compounds could be investigated for efficacy in other areas, such as inflammatory disorders[21][22][23] and neurodegenerative diseases.[6]

  • Combination Therapies: Evaluating the synergistic potential of these compounds with existing anticancer or antiviral drugs to enhance efficacy and overcome resistance.

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Alam, O., Khan, S. A., Siddiqui, N., & Ahsan, W. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Archiv der Pharmazie, e2300199. Retrieved from [Link]

  • Alam, O., Khan, S. A., et al. (2023). Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. ResearchGate. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center. Retrieved from [Link]

  • Mathew, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad-spectrum antiviral against RNA viruses including newly emerged coronavirus SARS-CoV-2. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. Retrieved from [Link]

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Xiong, R., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses. Retrieved from [Link]

  • Ovid. (2023). Synthetic molecules as P2X7 receptor antagonists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. PLoS Pathogens. Retrieved from [Link]

  • Das, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • Gelin, C. F., et al. (2020). P2X7 receptor antagonists for the treatment of systemic inflammatory disorders. Progress in Medicinal Chemistry. Retrieved from [Link]

  • D'Haeyer, S., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. RSC Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.
  • Semantic Scholar. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 6-Bromoquinoline-2-carboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the use of 6-Bromoquinoline-2-carboxamide in a variety of cell-based assays. Quinoline derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] This document outlines the potential mechanisms of action for quinoline carboxamides and offers step-by-step instructions for evaluating the cytotoxic and apoptotic effects of this compound. The protocols included are designed to be self-validating, ensuring the generation of reproducible and reliable data.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its therapeutic effects. The introduction of a carboxamide group at the 2-position and a bromine atom at the 6-position of the quinoline nucleus, as in this compound, can significantly influence its biological activity. While specific data on this compound is emerging, the broader class of quinoline carboxamides has demonstrated significant potential in modulating key cellular pathways.

Potential Mechanisms of Action

Based on the activities of structurally related quinoline derivatives, this compound may exert its effects through several mechanisms, making it a compound of interest for screening and characterization in various therapeutic areas.

  • Induction of Apoptosis: A common mechanism of action for many anticancer compounds, including quinoline derivatives, is the induction of programmed cell death, or apoptosis.[3]

  • Cell Cycle Arrest: Quinoline compounds have been shown to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation.[4]

  • Enzyme Inhibition: Certain quinoline-3-carboxamide derivatives are known inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DNA damage response pathway.[5] Other quinoline derivatives have been found to inhibit tubulin polymerization.[6]

  • Receptor Antagonism: Some quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, which is implicated in various pathological conditions, including cancer.[7]

The following protocols are designed to investigate these potential activities in a cell-based setting.

Core Experimental Protocols

Preparation of this compound Stock Solutions

To ensure accurate and reproducible results, proper preparation of the compound stock solution is critical.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][8]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.[3]

Data Presentation: Example Cytotoxicity Data

Cell LineTreatment Duration (h)IC50 (µM) of this compound
MCF-7 (Breast Cancer)48Hypothetical Value 1
HeLa (Cervical Cancer)48Hypothetical Value 2
A549 (Lung Cancer)48Hypothetical Value 3
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • 6-well plates

  • Selected cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.[3][4]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]

  • Washing: Wash the cells twice with cold PBS.[3][4]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells in 6-well plates B Harvest adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.[4]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Materials:

  • 6-well plates

  • Selected cancer cell line

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Potential Signaling Pathway Involvement

Should the initial screening assays indicate significant activity, further investigation into the underlying mechanism of action is warranted. Based on the literature for related compounds, the inhibition of ATM kinase is a plausible pathway.

Signaling Pathway: ATM Kinase Inhibition

ATM_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive ATM_active ATM (active, phosphorylated) ATM_inactive->ATM_active Phosphorylation p53_inactive p53 (inactive) ATM_active->p53_inactive Phosphorylates p53_active p53 (active, phosphorylated) p53_inactive->p53_active Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Apoptosis Apoptosis p53_active->Apoptosis DNA_Repair DNA Repair p53_active->DNA_Repair Compound This compound Compound->ATM_active Inhibits

Caption: Potential inhibition of the ATM kinase signaling pathway.

Conclusion

This compound, as a member of the pharmacologically significant quinoline carboxamide family, presents a promising candidate for investigation in various cell-based assays. The protocols detailed in this guide provide a solid foundation for characterizing its cytotoxic and apoptotic effects, as well as for elucidating its potential mechanism of action. Adherence to these robust and validated methods will facilitate the generation of high-quality, reproducible data, thereby advancing drug discovery and development efforts.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • BenchChem. (2025). In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery. BenchChem.
  • Jarocha, D., et al. (2020). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

  • Ahmad, I., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

Sources

protocol for testing anticancer activity of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preclinical Evaluation of 6-Bromoquinoline-2-carboxamide as a Novel Anticancer Agent

Introduction

The quinoline scaffold is a highly privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, quinoline and quinolone carboxamide derivatives have garnered significant attention from researchers due to their potent and diverse biological activities, particularly as anticancer agents.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes like topoisomerase and protein kinases, which are essential for cancer cell proliferation and survival.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical testing protocol for a novel compound, this compound. As a Senior Application Scientist, this guide is structured to provide not just a sequence of steps, but a logical, field-proven workflow that begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each experimental choice to ensure the generation of robust and reliable data for go/no-go decisions in the drug discovery pipeline.[4]

Overall Experimental Workflow

The evaluation of a novel anticancer compound follows a phased approach, moving from general effects to specific mechanisms. This workflow ensures that resources are spent efficiently, with each phase building upon the results of the last. The initial phase establishes the cytotoxic potential, which, if promising, justifies a deeper investigation into the mechanism of action, such as the induction of apoptosis or cell cycle arrest.[4][5]

G cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Outlook p1_start Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) p1_assay Protocol 1: MTT Cell Viability Assay p1_start->p1_assay Culture & Seed p1_end Determine IC50 Values p1_assay->p1_end Dose-Response Analysis p2_apoptosis Protocol 2: Annexin V/PI Apoptosis Assay p1_end->p2_apoptosis If IC50 is potent p2_cellcycle Protocol 3: Cell Cycle Analysis p1_end->p2_cellcycle p2_data Quantify Apoptotic Cells & Cell Cycle Distribution p2_apoptosis->p2_data p2_cellcycle->p2_data p3_model Human Tumor Xenograft Model in Immunodeficient Mice p2_data->p3_model If mechanism is confirmed p3_eval Evaluate Tumor Growth Inhibition p3_model->p3_eval Treatment Regimen

Caption: A logical workflow for evaluating the anticancer activity of this compound.

Phase 1: Initial Cytotoxicity Screening

Scientific Rationale

The first critical step in evaluating any potential anticancer agent is to determine its cytotoxicity across a panel of relevant cancer cell lines.[4] This initial screening quantifies the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the drug required to inhibit the growth of 50% of the cell population and is a fundamental metric for comparing the efficacy of different compounds.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose. The assay's principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. This reaction produces insoluble purple formazan crystals, which are then solubilized, and the absorbance is measured. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell count and viability. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (in triplicate). Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubate the plate for a specified duration, typically 48 or 72 hours.

  • MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of the solubilization solvent (e.g., DMSO) to each well.

  • Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Example Cytotoxicity Data
Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value0.9 ± 0.1
A549Lung CarcinomaExperimental Value1.3 ± 0.2
HCT116Colorectal CarcinomaExperimental Value0.7 ± 0.1
MRC-5Normal Lung FibroblastExperimental Value>10
Note: The data above are for illustrative purposes. A high IC50 value in a normal cell line (e.g., MRC-5) relative to cancer cell lines indicates potential tumor selectivity.[9]

Phase 2: Mechanistic Elucidation

Scientific Rationale

Once the cytotoxic activity of this compound is established, the next logical step is to investigate how it induces cell death. Two of the most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[5][10] Flow cytometry is a powerful technique for quantitatively assessing both processes at the single-cell level.[11]

  • Apoptosis Detection: The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis.[12] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14] This dual staining allows for the differentiation of healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]

  • Cell Cycle Analysis: Many chemotherapeutic agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death.[15] The cell cycle distribution can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[15] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in a specific phase after treatment suggests drug-induced cell cycle arrest.

G Drug 6-Bromoquinoline- 2-carboxamide Mito Mitochondrial Stress Drug->Mito Induces Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 to Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 to Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: The intrinsic apoptosis signaling pathway, a common target for anticancer agents.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)[16]

  • Cold 1X PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells with the compound as described for the desired time point (e.g., 24 hours). Include vehicle-treated (negative) and untreated controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.[12]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully remove the supernatant.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells. Collect at least 10,000 events per sample.

  • Data Interpretation: Analyze the data to quantify the percentage of cells in each quadrant: Lower-Left (Live), Lower-Right (Early Apoptosis), Upper-Right (Late Apoptosis/Necrosis), and Upper-Left (Necrosis).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells treated with this compound (at IC50 concentration) for 24 hours.

  • Cold 70% ethanol[17]

  • 1X PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[17]

  • RNase A (100 µg/mL)[17]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample after compound treatment. Centrifuge and wash once with 1X PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight or for at least 2 hours at -20°C.[18]

  • Rehydration: Centrifuge the fixed cells (e.g., at 800 x g for 5 minutes), discard the ethanol, and wash the pellet twice with 1X PBS.[17]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal on a linear scale.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17] Compare the distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Phase 3: Preclinical Efficacy Outlook

Scientific Rationale

While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex environment of a whole organism.[19] Therefore, promising compounds must be evaluated in in vivo animal models to assess their efficacy and safety before they can be considered for human clinical trials.[20][21]

The most common preclinical model for assessing anticancer drug efficacy is the human tumor xenograft model.[22] This involves implanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice), which lack a functional immune system and therefore do not reject the foreign tumor tissue.[23] Once the tumors reach a palpable size, the mice are treated with the investigational compound, and the drug's efficacy is determined by measuring its effect on tumor growth over time compared to a vehicle-treated control group.[22]

Ethical Considerations: All research involving animals must be conducted under strict ethical guidelines and requires prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[20] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) must be followed to ensure animal welfare.[20]

Key Parameters for In Vivo Studies:

  • Tumor Model Selection: The choice of cell line for the xenograft should be based on the in vitro sensitivity data and the relevance of the cancer type.[23]

  • Dosing and Administration: The dose, schedule, and route of administration (e.g., oral, intravenous) must be determined through preliminary toxicology and pharmacokinetic studies.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This can be measured as a change in tumor volume (T/C ratio) or as a delay in tumor growth.[23]

  • Toxicity Monitoring: Animal body weight, clinical signs of distress, and overall health are monitored throughout the study to assess the compound's toxicity.

Conclusion

This application note provides a structured, multi-phase protocol for the comprehensive evaluation of this compound's anticancer potential. By progressing from broad cytotoxicity screening with the MTT assay to detailed mechanistic studies of apoptosis and cell cycle arrest using flow cytometry, researchers can build a robust data package. This in vitro evidence is foundational for justifying the transition to more complex and resource-intensive in vivo xenograft models. Following this logical and scientifically-grounded workflow will enable a thorough and efficient assessment of this promising compound's future as a potential cancer therapeutic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekar, S., & Ramaswamy, K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Lin, Y., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(2), e1378. Retrieved from [Link]

  • Jayanthi, A., & P, K. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 24-31. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • ResearchGate. (2018). In vivo screening models of anticancer drugs. Retrieved from [Link]

  • Teicher, B. A. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 100(21), 1506-1507. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • PubMed. (2012). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • MDPI. (2024). Representative examples of quinolone-carboxamide-based anticancer agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • ResearchGate. (2024). Pd‐Catalyzed Coupling of Bromo‐N‐ (β‐glucopyranosyl)quinolin‐2‐ones with Amides: Synthesis of N‐glucosyl‐6BrCaQ Conjugates with Potent Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Guidelines for clinical evaluation of anti‐cancer drugs. Retrieved from [Link]

  • PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]

  • Frontiers. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]

  • OncoDaily. (2025). Antiparasitic Drug Ivermectin and Immunotherapy for Cancer Treatment, Evidence and Ongoing Clinical Trials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

  • PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Retrieved from [Link]

  • ResearchGate. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors from 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel kinase inhibitors derived from the versatile starting material, 6-bromoquinoline-2-carboxamide. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug discovery.[3][4] This document offers detailed, field-proven protocols for chemical synthesis and diversification, along with robust biochemical and cell-based assays for the thorough characterization of these compounds. We will delve into the causal relationships behind experimental choices, ensuring a deep understanding of the underlying scientific principles. All protocols are designed to be self-validating, and key claims are supported by authoritative citations.

Introduction: The Quinoline Carboxamide Scaffold in Kinase Inhibition

Quinoline-containing compounds have emerged as privileged structures in the development of kinase inhibitors due to their ability to mimic the adenine region of ATP and form key interactions within the kinase ATP-binding pocket.[5][6] The this compound scaffold, in particular, offers a strategic starting point for generating a diverse library of potential inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR).[7] The carboxamide group at the 2-position provides an additional point for modification and can be crucial for establishing hydrogen bond interactions with the target kinase.[2]

This guide will navigate the journey from the initial chemical synthesis and diversification of the this compound core to the comprehensive biological evaluation of the resulting analogs. We will explore the critical aspects of biochemical and cellular assays to determine potency, selectivity, and preliminary ADME-Tox properties, providing a holistic approach to the early-stage discovery of novel kinase inhibitors.

Synthesis and Diversification of the this compound Scaffold

The synthesis of a library of analogs from this compound is pivotal for exploring the SAR and identifying potent and selective kinase inhibitors. The following protocols outline the synthesis of the starting material and its subsequent diversification.

Synthesis of this compound

A common and efficient method for the synthesis of quinoline-2-carboxamides involves the amide coupling of the corresponding carboxylic acid with an amine.[8]

Protocol 2.1.1: Synthesis of Quinoline-2-carbonyl Chloride

  • Materials: Quinoline-2-carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Dry Toluene or Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-2-carboxylic acid in dry toluene or DCM.

    • Slowly add thionyl chloride or oxalyl chloride (2-3 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude quinoline-2-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2.1.2: Synthesis of this compound

  • Materials: 6-Bromoquinoline-2-carbonyl chloride, Ammonia solution (e.g., 28% in water) or Ammonium chloride and a non-nucleophilic base (e.g., triethylamine), Dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude 6-bromoquinoline-2-carbonyl chloride in dry DCM or THF in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonia solution or a mixture of ammonium chloride and triethylamine to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.

Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents to explore the SAR.[7][9]

Protocol 2.2.1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Diversification

  • Materials: this compound, Aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/water, Toluene/ethanol/water).

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2.2.2: Buchwald-Hartwig Amination for Amino Group Introduction

  • Materials: this compound, Primary or secondary amine (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous toluene or dioxane.

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the flask with argon gas three times.

    • Add the anhydrous solvent and the amine.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Biological Evaluation: From Biochemical Assays to Cellular Activity

A tiered approach to biological evaluation is crucial for efficiently identifying promising kinase inhibitors. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[10]

Biochemical Kinase Assays

Biochemical assays directly measure the catalytic activity of the kinase and are essential for determining the potency (e.g., IC₅₀ value) of the synthesized compounds against the target kinase.[3][11] A variety of assay formats are available, with fluorescence-based methods being widely used due to their sensitivity, high-throughput capability, and safety.[12][13]

Protocol 3.1.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a lanthanide-labeled anti-phospho-antibody. When a streptavidin-conjugated acceptor fluorophore is added, FRET occurs between the lanthanide donor and the acceptor, resulting in a detectable signal.

  • Materials: Kinase enzyme, Biotinylated substrate peptide, ATP, Lanthanide-labeled anti-phospho-antibody, Streptavidin-conjugated acceptor fluorophore, Assay buffer, Test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, the biotinylated substrate peptide, and the test compound solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection solution containing the lanthanide-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Parameter Typical Concentration Range Rationale
Kinase1-10 nMSufficient for a robust signal without being in excess.
Substrate Peptide100-500 nMTypically at or below the Km for ATP.
ATP10-100 µMNear the Km value to allow for competitive inhibition.
Test Compound0.1 nM - 100 µMTo generate a full dose-response curve.
Cell-Based Kinase Assays

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[4][14] These assays can measure the phosphorylation of downstream substrates or assess the phenotypic consequences of kinase inhibition, such as effects on cell proliferation.[15]

Protocol 3.2.1: Western Blotting for Downstream Substrate Phosphorylation

  • Principle: This technique quantifies the level of phosphorylation of a specific downstream substrate of the target kinase in cells treated with the inhibitor. A decrease in the phosphorylated substrate indicates target engagement and inhibition.

  • Materials: Cancer cell line expressing the target kinase, Cell culture medium, Test compounds, Lysis buffer, Primary antibodies (total and phospho-specific for the substrate), HRP-conjugated secondary antibodies, Chemiluminescence reagent.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.[16]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibodies.[16]

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.

Protocol 3.2.2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Principle: This assay measures the effect of the kinase inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase for their growth.

  • Materials: Cancer cell line, Cell culture medium, Test compounds, MTT reagent or CellTiter-Glo® reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

    • Add the MTT or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance or luminescence on a plate reader.

    • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (growth inhibition 50) value.

In Vitro ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is crucial to identify compounds with favorable drug-like characteristics and to avoid late-stage attrition in drug development.[17][18]

Key In Vitro ADME-Tox Assays

A panel of in vitro assays should be employed to assess the following properties:

  • Aqueous Solubility: Determines the solubility of the compound under physiological conditions.

  • Metabolic Stability: Evaluates the compound's stability in the presence of liver microsomes or hepatocytes.

  • Membrane Permeability: Assesses the ability of the compound to cross cell membranes, often using Caco-2 or PAMPA assays.

  • Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions by measuring the inhibition of major CYP enzymes.[19]

  • Cytotoxicity: Measures the general toxicity of the compound against a non-cancerous cell line.

Assay Purpose Typical Method
Aqueous Solubility Assess solubility at physiological pHTurbidimetric or HPLC-based methods
Metabolic Stability Predict in vivo clearanceIncubation with liver microsomes and LC-MS analysis
Permeability Predict intestinal absorptionCaco-2 or PAMPA cell monolayer assays
CYP Inhibition Assess drug-drug interaction potentialIncubation with specific CYP isoforms and fluorescent probes
Cytotoxicity Evaluate general toxicityMTT or LDH release assay in a non-cancerous cell line

Visualizations

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds & Activates Target_Kinase Target Kinase (e.g., Pim-1, c-Met) RTK->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Substrate->Cellular_Response Leads to Inhibitor 6-Bromoquinoline- 2-carboxamide Derivative Inhibitor->Target_Kinase Inhibits

Caption: A simplified diagram of a typical kinase signaling pathway targeted by this compound derivatives.

Experimental_Workflow Start 6-Bromoquinoline- 2-carboxamide Synthesis Library Synthesis (Suzuki, Buchwald-Hartwig) Start->Synthesis Biochemical_Assay Biochemical Assay (TR-FRET, IC₅₀) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Western Blot, Proliferation) Biochemical_Assay->Cell_Based_Assay ADME_Tox In Vitro ADME-Tox (Solubility, Stability) Cell_Based_Assay->ADME_Tox Lead_Compound Lead Compound Identification ADME_Tox->Lead_Compound

Caption: The overall experimental workflow for the development of kinase inhibitors from this compound.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 6-position allow for a thorough exploration of the structure-activity relationship. By following the detailed protocols for synthesis, biochemical and cell-based evaluation, and early ADME-Tox profiling outlined in this guide, researchers can systematically advance their drug discovery programs and identify potent and selective kinase inhibitors with therapeutic potential.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Benchchem. The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide.
  • Creative Diagnostics. Kinase Activity Assay.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • ResearchGate. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Creative Biostructure Drug Discovery. In Vitro ADME-Tox Profiling.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • Benchchem. Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis.
  • PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • National Genomics Data Center (CNCB-NGDC). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • Benchchem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
  • Benchchem. The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide.
  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • PubMed Central. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
  • Sigma-Aldrich. Discover Bioactive Small Molecules for ADME/Tox.
  • ACS Omega. (2020, June 25). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
  • Benchchem. Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile.
  • Benchchem. In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Benchchem. Application Notes and Protocols: Methyl 6-bromoquinoline-3-carboxylate as a Versatile Building Block for Novel Kinase Inhibitors.
  • PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.
  • Benchchem. Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • ResearchGate. (2020, December 9). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

Sources

methods for radiolabeling 6-Bromoquinoline-2-carboxamide for PET imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Radiolabeling Quinoline-2-Carboxamides for PET Imaging Application Notes and Protocols for Researchers

Introduction: The Quinoline-2-Carboxamide Scaffold in PET Imaging

The quinoline-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective ligands for various biological targets. In the realm of Positron Emission Tomography (PET), derivatives of this scaffold have emerged as highly promising radiotracers for imaging the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2][3] Elevated expression of TSPO is a hallmark of neuroinflammation and is associated with a range of pathologies, including neurodegenerative diseases, and is also found in certain cancers.[3][4]

The development of PET tracers based on this scaffold, such as [¹⁸F]LW223, has been driven by the need for agents with improved imaging characteristics, including high binding affinity and, critically, insensitivity to the common rs6971 single-nucleotide polymorphism in the TSPO gene, which can complicate clinical interpretation of PET signals.[3][5]

This guide provides a detailed overview of established and cutting-edge methodologies for radiolabeling a representative molecule, 6-Bromoquinoline-2-carboxamide, with the two most common PET radionuclides, Carbon-11 and Fluorine-18. We will explore the causality behind experimental choices, provide step-by-step protocols, and discuss the relative merits of each approach, empowering researchers to select and implement the optimal strategy for their specific research goals.

Chapter 1: Strategic Selection of the Radionuclide: ¹¹C vs. ¹⁸F

The choice between Carbon-11 (t½ = 20.4 min) and Fluorine-18 (t½ = 109.8 min) is a critical first step that dictates the entire radiosynthesis strategy and the logistical framework of subsequent imaging studies.

  • Carbon-11 (¹¹C): The primary advantage of ¹¹C is that its incorporation results in a radiotracer that is chemically identical to the non-radioactive parent molecule, minimizing any potential alteration of its biological activity.[6] Its short half-life allows for multiple PET scans in a single subject on the same day, which is ideal for test-retest studies or for assessing receptor occupancy.[7] However, this short half-life also presents a significant logistical challenge, demanding an on-site cyclotron and rapid, highly efficient radiosynthesis and purification processes, typically completed within 40-60 minutes.[1][2]

  • Fluorine-18 (¹⁸F): The longer half-life of ¹⁸F is its most significant advantage. It allows for more complex, multi-step radiosyntheses and enables the transportation of the final radiotracer to PET centers without an on-site cyclotron.[8] This extended timeframe also facilitates longer PET imaging studies, which are necessary to observe slower pharmacokinetic processes.[9] The introduction of a fluorine atom, however, does alter the parent molecule's structure, which can affect its lipophilicity, metabolic stability, and binding affinity—changes that must be carefully evaluated.[10]

FeatureCarbon-11Fluorine-18
Half-life 20.4 minutes109.8 minutes
Chemical Impact None (isotopic substitution)Potential alteration of properties
Synthesis Time Must be very rapid (< 3 half-lives)Allows for longer, multi-step synthesis
Logistics On-site cyclotron requiredCan be shipped to remote sites
Imaging Studies Ideal for repeat scans on the same daySuitable for longer duration scans
Molar Activity Generally higherGenerally lower

Chapter 2: Radiolabeling with Carbon-11: N-Methylation

The most direct and widely used method for labeling quinoline-2-carboxamides with ¹¹C is the N-methylation of the amide nitrogen using high-activity [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2] This approach is robust, high-yielding, and rapid.

Causality and Experimental Choices

The amide proton on the 2-carboxamide group is sufficiently acidic to be deprotonated by a suitable base, creating a nucleophilic anion that readily reacts with the potent electrophiles [¹¹C]CH₃I or [¹¹C]CH₃OTf.

  • Precursor Design: The ideal precursor is the desmethyl version of the target molecule, in this case, a secondary amide derivative of this compound. For this protocol, we will assume the precursor is N-(sec-butyl)-6-bromoquinoline-2-carboxamide, a structure analogous to established TSPO ligands.[5]

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amide without competing in the methylation reaction. Potassium hydroxide (KOH) or tetrabutylammonium hydroxide (TBAOH) are common choices.[2]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the precursor and reagents and to facilitate the nucleophilic substitution reaction.[1][2]

  • Reaction Time & Temperature: Given the short half-life of ¹¹C, the reaction must be fast. Heating the reaction vessel, typically to 80-100 °C, accelerates the rate of methylation, ensuring high incorporation within minutes.

Workflow for [¹¹C]Methylation

cluster_0 [¹¹C]CO₂ Production & Conversion cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation Cyclotron [¹⁴N(p,α)¹¹C] -> [¹¹C]CO₂ GasPhase Gas-Phase Conversion [¹¹C]CO₂ -> [¹¹C]CH₃I Cyclotron->GasPhase LiAlH₄ / HI Reaction Reaction Vessel 80-100 °C, 5 min GasPhase->Reaction Bubble [¹¹C]CH₃I Precursor Precursor + Base (KOH) in DMF Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Quench & Inject Formulate Formulation (Ethanol/Saline) HPLC->Formulate Collect Fraction QC Quality Control Formulate->QC cluster_0 [¹⁸F]Fluoride Activation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation F18_aq Aqueous [¹⁸F]Fluoride QMA Trap on QMA Cartridge F18_aq->QMA Elute Elute with K₂CO₃/K₂₂₂ QMA->Elute Dry Azeotropic Drying (Acetonitrile) Elute->Dry Reaction Reaction Vessel 120-150 °C, 15-20 min Dry->Reaction Add activated [¹⁸F]F⁻ Reagents Precursor (6-SnMe₃) + Cu(OTf)₂(py)₄ in DMF Reagents->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Dilute & Inject Formulate Formulation HPLC->Formulate Collect & Reformulate QC Quality Control Formulate->QC

Caption: Workflow for copper-mediated [¹⁸F]fluorination of a 6-stannyl precursor.

Protocol: Synthesis of 6-[¹⁸F]Fluoro-quinoline-2-carboxamide Derivative

Materials:

  • 6-(trimethylstannyl)quinoline-2-carboxamide derivative (precursor, 3-5 mg)

  • [Cu(OTf)₂(py)₄] (copper catalyst)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • DMF (anhydrous)

  • HPLC system and formulation supplies

Procedure:

  • [¹⁸F]Fluoride Processing: Trap aqueous [¹⁸F]fluoride on a QMA anion-exchange cartridge. Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5 mg) and K₂CO₃ (1 mg) in acetonitrile/water.

  • Drying: Remove the solvent via azeotropic distillation with additions of anhydrous acetonitrile under a stream of nitrogen until the fluoride is dry.

  • Reaction Setup: Prepare a solution of the 6-stannyl precursor (3-5 mg) and the copper catalyst (8-10 mg) in 500 µL of anhydrous DMF. Add this solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

  • Heating: Seal the vessel and heat at 130 °C for 20 minutes.

  • Purification and Formulation: Cool the reaction, dilute with 1 mL of mobile phase, and purify via semi-preparative HPLC. The collected fraction is then reformulated into a physiologically compatible solution.

  • Quality Control: Perform analytical HPLC to confirm identity, purity, and molar activity.

Expected Results:

  • Radiochemical Yield (RCY): 15-40% (non-decay-corrected). [11]* Radiochemical Purity: >98%.

  • Molar Activity (Am): 40-100 GBq/µmol (1.1-2.7 Ci/µmol).

Strategy B: Prosthetic Group Approach

An alternative, often more reliable, strategy is to use a small, pre-labeled molecule—a prosthetic group—which is then attached to the quinoline scaffold. [12][13]This two-step approach avoids subjecting the complex parent molecule to potentially harsh fluorination conditions. A common and effective prosthetic group is [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos).

Causality and Experimental Choices:

  • Precursor Design: The this compound must be modified to include a nucleophilic functional group that can react with the prosthetic group. A common choice is to convert the 6-bromo position to a 6-hydroxy group via a Buchwald-Hartwig or similar reaction. The resulting phenol is a good nucleophile for reaction with [¹⁸F]FETos.

  • Prosthetic Group Synthesis: [¹⁸F]FETos is synthesized in a separate, well-optimized reaction from its precursor, ethylene glycol ditosylate. This is a standard nucleophilic aliphatic substitution (Sₙ2) reaction. [10]* Coupling Reaction: The [¹⁸F]FETos is distilled into a second reaction vessel containing the 6-hydroxy-quinoline precursor and a base (e.g., K₂CO₃ or TBAOH) in DMF. The phenoxide anion attacks the ethyl group, displacing the tosylate leaving group to form a fluoroethoxy ether linkage. This reaction is typically fast and high-yielding.

Protocol: Synthesis of 6-(2-[¹⁸F]fluoroethoxy)-quinoline-2-carboxamide Derivative

Materials:

  • Step 1 (Prosthetic Group): Ethylene glycol-1,2-ditosylate, K₂₂₂/K₂CO₃, Acetonitrile.

  • Step 2 (Coupling): 6-hydroxy-quinoline-2-carboxamide derivative (precursor, 2-3 mg), TBAOH, DMF.

Procedure:

  • Synthesis of [¹⁸F]FETos: In a reaction vessel, react dried, activated [¹⁸F]fluoride with ethylene glycol-1,2-ditosylate (5-10 mg) in acetonitrile at 95 °C for 10 minutes.

  • Distillation: Purify the volatile [¹⁸F]FETos by passing it through a C18 cartridge and distilling it under a nitrogen stream into a second reaction vessel pre-loaded with the quinoline precursor.

  • Coupling Reaction: The second vessel contains the 6-hydroxy precursor (2-3 mg) and a base (e.g., TBAOH) in 400 µL of DMF. Once the [¹⁸F]FETos is trapped, the vessel is sealed and heated to 110 °C for 10 minutes.

  • Purification and Formulation: Cool the reaction, dilute, and purify via semi-preparative HPLC. Formulate the final product as previously described.

  • Quality Control: Perform standard QC checks.

Expected Results:

  • Overall Radiochemical Yield (RCY): 10-38% (non-decay-corrected, two-step). [10]* Radiochemical Purity: >98%.

  • Molar Activity (Am): 50-150 GBq/µmol (1.4-4.1 Ci/µmol).

Chapter 4: Conclusion and Method Selection

The choice of radiolabeling strategy for this compound and its derivatives depends on the specific goals and available resources of the research program.

  • For rapid, exploratory studies where maintaining the exact molecular structure is paramount and an on-site cyclotron is available, [¹¹C]methylation is the method of choice. It is fast, high-yielding, and leverages a simple desmethyl precursor.

  • For developing a radiotracer for widespread clinical use , the longer half-life of ¹⁸F is indispensable.

    • The prosthetic group approach is often the most robust and reliable method. While it requires more extensive precursor synthesis to install a reactive handle, the two-step radiolabeling procedure is modular, high-yielding, and avoids exposing the target molecule to harsh conditions. [10][14] * Copper-mediated radiofluorination represents a more direct and elegant route. It requires fewer radiochemical steps but depends on the successful synthesis and stability of an organometallic precursor (stannane or boronic ester). This is an excellent strategy for late-stage fluorination when precursor synthesis is feasible. [15][11] Each method presents a viable path to a valuable PET radiotracer. By understanding the underlying chemical principles and practical considerations detailed in these protocols, researchers can confidently advance the development of novel quinoline-2-carboxamide based imaging agents.

References

  • Cai, L., et al. (2017). Synthesis and evaluation of novel 18F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Zhang, M-R., et al. (2001). Labeling and Evaluation of N-[11C]Methylated Quinoline-2-carboxamides as Potential Radioligands for Visualization of Peripheral Benzodiazepine Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Turkman, N., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Nuclear Medicine and Biology. Available at: [Link]

  • Alauddin, M. M., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Nuclear Medicine and Biology. Available at: [Link]

  • Gauthier, J., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, D. W., et al. (2025). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Maeda, J., et al. (2001). Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Iovkova-Berends, L., et al. (2011). Different approaches for labelling biomolecules with 18 F via prosthetic groups. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Belloli, S., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. CNR-IRIS. Available at: [Link]

  • Tredwell, M., & Gouverneur, V. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Available at: [Link]

  • Mu, L., et al. (2015). Synthesis, Radiolabeling and Evaluation of Novel 4-oxo-quinoline Derivatives as PET Tracers for Imaging Cannabinoid Type 2 Receptor. Journal of Nuclear Medicine. Available at: [Link]

  • Cole, E. L., et al. (2022). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Omega. Available at: [Link]

  • Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Available at: [Link]

  • Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Available at: [Link]

  • Betts, H. M., et al. (2021). Schematic representation of fluorine-18 prosthetic group (PG) strategies for radiolabelling peptides and proteins. ResearchGate. Available at: [Link]

  • Rouch, T., et al. (2016). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. Journal of Neurochemistry. Available at: [Link]

  • Wang, H., et al. (2024). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. ACS Central Science. Available at: [Link]

  • Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Available at: [Link]

  • Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Available at: [Link]

  • Liu, N., et al. (2012). Synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives: potential PET imaging agents for tumor detection. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Rouch, T., et al. (2015). Synthesis, Radiolabeling and Evaluation of Novel 4-oxo-quinoline Derivatives as PET Tracers for Imaging Cannabinoid Type 2 Receptor. ResearchGate. Available at: [Link]

  • Rodrigues, J. P., et al. (2021). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules. Available at: [Link]

  • Verhoog, S., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry. Available at: [Link]

  • Sicorello, A., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Chemical Science. Available at: [Link]

  • Sicorello, A., et al. (2023). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. Available at: [Link]

  • Wang, H., et al. (2013). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Rybakin, V., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals. Available at: [Link]

  • Tredwell, M., & Gouverneur, V. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Available at: [Link]

  • Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • da Silva, E. T. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. Available at: [Link]

  • Humpert, S., et al. (2016). Preparation of radiolabeling precursors 8 and 8a. Conditions: (a) HBraq, reflux. ResearchGate. Available at: [Link]

  • Sicorello, A., et al. (2023). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Chemical Science. Available at: [Link]

  • Rouch, T., et al. (2014). Synthesis and Preliminary Evaluation of a 2-Oxoquinoline Carboxylic Acid Derivative for PET Imaging the Cannabinoid Type 2 Receptor. Molecules. Available at: [Link]

  • Peko, B., et al. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available at: [Link]

  • Lopes van den Broek, S. (2025). Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. Diva-portal.org. Available at: [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. Available at: [Link]

  • Alexoff, D. (n.d.). Production and Quality Control of [18F]FDG. Brookhaven National Laboratory. Available at: [Link]

  • Tredwell, M., & Gouverneur, V. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

Sources

Application Notes & Protocols for Antimicrobial Evaluation of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Section 1: Introduction & Scientific Rationale

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. Its derivatives, most notably the fluoroquinolones, are clinically indispensable for their potent bactericidal activity.[1] These agents classically exert their effect by interfering with essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to cell death.[2][3][4][5] While fluoroquinolones are well-established, the emergence of resistance necessitates the exploration of novel structural analogues.[3][6][7]

The compound 6-Bromoquinoline-2-carboxamide belongs to the broader class of quinoline carboxamides, which have demonstrated significant potential in antimicrobial research.[8][9][10] This application note provides a comprehensive guide for the systematic evaluation of this compound as a potential antimicrobial agent. The presence of a bromine atom at the 6-position is of particular interest, as halogenation is a common medicinal chemistry strategy to enhance the biological activity of heterocyclic compounds.[11]

This document outlines the theoretical framework, safety considerations, and detailed experimental protocols necessary to characterize the antimicrobial profile of this novel compound. The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[12][13][14][15][16][17][18][19]

Section 2: Postulated Mechanism of Action & Target Pathogens

Postulated Mechanism of Action

Based on its core quinoline structure, it is hypothesized that this compound acts similarly to quinolone antibiotics. The primary targets are likely the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[2][3] By forming a stable ternary complex with the enzyme and bacterial DNA, the compound is thought to trap the enzyme in its cleavage-competent state, leading to lethal double-strand DNA breaks and subsequent cell death.[4]

G Compound 6-Bromoquinoline- 2-carboxamide Complex Ternary Complex (Compound-Enzyme-DNA) Compound->Complex Enzyme Bacterial Type II Topoisomerases (DNA Gyrase / Topoisomerase IV) Enzyme->Complex DNA Bacterial DNA Replication DNA Replication & Repair DNA->Replication Breaks Double-Strand DNA Breaks Complex->Breaks Inhibition of DNA Ligation Death Bacterial Cell Death Breaks->Death

Caption: Postulated mechanism of action for this compound.

Recommended Target Pathogens

A primary screening panel should include pathogens of high clinical relevance, particularly the "ESKAPE" group, which are notorious for their multidrug resistance and are a major cause of nosocomial infections.[6][7][20][21][22]

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (including MRSA)Klebsiella pneumoniae
Enterococcus faecium (including VRE)Acinetobacter baumannii
Pseudomonas aeruginosa
Enterobacter spp.
Escherichia coli (Uropathogenic strains)
Table 1: Recommended panel of bacterial pathogens for initial screening.

Section 3: Safety, Handling, and Preparation

Safety and Handling

This compound is a novel chemical entity and should be handled with care. As with many bromo-substituted heterocyclic compounds, it should be considered potentially hazardous upon inhalation, ingestion, or skin contact.[23][24]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Preparation of Stock Solution

For antimicrobial testing, a high-concentration stock solution must be prepared in a suitable solvent.

  • Solvent Selection: Determine the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial studies due to its ability to dissolve a wide range of organic compounds.

  • Stock Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to a final concentration of 10 mg/mL (or as solubility permits).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Note the final concentration and date of preparation.

Section 4: Core Experimental Protocols

The following protocols provide a tiered approach to characterizing the antimicrobial activity of this compound, starting with initial screening (MIC) and progressing to more detailed mechanistic evaluation (MBC and Time-Kill).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[25][26] The broth microdilution method described here is the gold standard, conforming to CLSI and EUCAST guidelines.[13][15][17]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution D Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->D B Grow Bacterial Culture to Log Phase C Adjust Inoculum to 0.5 McFarland Standard E Inoculate Wells with Adjusted Bacterial Suspension C->E D->E F Incubate Plate (18-24h, 37°C) E->F G Visually Inspect for Turbidity (Bacterial Growth) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the compound stock solution (appropriately diluted from the main stock to achieve 2x the highest desired test concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

Compound Conc. (µg/mL) 128 64 32 16 8 4 2 1 0.5 0.25 Growth Control
S. aureus ----+++++++
E. coli ---++++++++
P. aeruginosa -++++++++++
(-) No visible growth; (+) Visible growth (turbidity).
Table 2: Example of MIC data presentation. The MIC for S. aureus is 8 µg/mL, for E. coli is 16 µg/mL, and for P. aeruginosa is 64 µg/mL.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[25][27][28] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.

Step-by-Step Methodology:

  • Perform MIC Assay: Complete the MIC assay as described in Protocol 1.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a quadrant of a Tryptic Soy Agar (TSA) plate. Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading Results: Count the number of colonies on each spot. The MBC is the lowest concentration that produces a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[28][29] An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[28]

Pathogen MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus8162Bactericidal
E. coli161288Bacteriostatic
Table 3: Example of MBC data interpretation.
Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate of antimicrobial activity, characterizing the compound's effect over time.[29][30][31][32][33]

G A Prepare Tubes with Broth & Compound at Various Multiples of MIC (e.g., 0.5x, 1x, 2x, 4x MIC) B Inoculate Tubes with ~5x10^5 CFU/mL Bacteria A->B C Incubate in Shaking Incubator (37°C) B->C D Sample Aliquots at Time Points (0, 2, 4, 8, 24 hours) C->D E Perform Serial Dilutions and Plate onto Agar D->E F Incubate Plates & Count Colonies (Calculate log10 CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetics Assay.

Step-by-Step Methodology:

  • Assay Setup: In sterile tubes, prepare the compound in CAMHB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Time Zero (T₀) Sampling: Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. This is the 0-hour time point.

  • Incubation: Place the tubes in a shaking incubator at 37°C to ensure aeration.

  • Subsequent Sampling: At specified time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.

  • Quantification: For each aliquot, perform serial dilutions in sterile saline. Plate the dilutions onto TSA plates.

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the colonies on plates that yield between 30 and 300 colonies and calculate the CFU/mL for each time point.

  • Data Analysis: Convert CFU/mL values to log₁₀ CFU/mL. Plot the mean log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[29][30]

Time (h) Growth Control 0.5x MIC 1x MIC 2x MIC 4x MIC
0 5.75.75.75.75.7
2 6.55.55.14.33.5
4 7.45.44.23.1<2.0
8 8.65.63.5<2.0<2.0
24 9.16.83.8<2.0<2.0
Values are presented as log₁₀ CFU/mL.
Table 4: Hypothetical time-kill kinetics data for this compound against S. aureus.

Section 5: References

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40-57. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • De Oliveira, D. M. P., et al. (2024). ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics. Nature Reviews Microbiology, 22(10), 598-616. Retrieved from [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Retrieved from [Link]

  • Santajit, S., & Indrawattana, N. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3), e00181-19. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. Retrieved from [Link]

  • Santajit, S., & Indrawattana, N. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews. Retrieved from [Link]

  • Taskeen, S., et al. (2022). ESKAPE pathogens and their potential in antimicrobial resistance: A Review. The Pharma Innovation Journal, 11(9), 160-168. Retrieved from [Link]

  • Wikipedia. (n.d.). ESKAPE. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]

  • Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Home. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Testing Laboratory. (2026). EUCAST MIC Determination Testing. Retrieved from [Link]

  • van der Feltz, C., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Giles Scientific Inc. (2022). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19, 1-40. Retrieved from [Link]

  • Kumar, J., & Kumar, A. (2020). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 7(3), 110-116. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(2), 2636-2646. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1205. Retrieved from [Link]

  • Shivaraj, Y., et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society, 57(2), 241-245. Retrieved from [Link]

  • Shivaraj, Y., et al. (2015). (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Patel, D., et al. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quinolin-6-amines: Synthesis and biological evaluation. Retrieved from [Link]

  • International Labour Organization. (2011). Heterocyclic Compounds: Health Hazards. Retrieved from [Link]

  • Ballesteros, M., et al. (2009). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis Today, 143(1-2), 126-131. Retrieved from [Link]

  • B. Pharmacy, 4 Sem Module-3: HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 6-Bromoquinoline-2-carboxamide, a research compound with potential therapeutic applications. Recognizing the characteristic poor aqueous solubility of quinoline carboxamide derivatives, this document outlines systematic approaches to develop stable and effective formulations for both oral and parenteral administration in preclinical in vivo studies. Detailed protocols for solubility screening, vehicle selection, and the preparation of solutions, co-solvent systems, and suspensions are provided, underpinned by the scientific rationale for each step. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and structurally related compounds.

Introduction: The Challenge of Quinoline Carboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1] Specifically, quinoline-2-carboxamides are under investigation for various therapeutic indications.[2][3] A significant hurdle in the preclinical development of this class of compounds is their frequently observed low aqueous solubility, which can lead to poor bioavailability and erratic in vivo exposure, thereby complicating the interpretation of pharmacology and toxicology studies.[4][5]

This compound is a representative member of this class, and while specific physicochemical data is not widely published, its structural alerts point towards a high melting point and significant lipophilicity, suggesting it is likely a "brick-dust" type molecule with inherent solubility challenges.[2][6] Therefore, a systematic and rational formulation development strategy is paramount to ensure reliable and reproducible results in animal studies.

This application note will guide the researcher through the critical steps of preclinical formulation development for this compound, from initial physicochemical characterization to the preparation of various dosing formulations.

Physicochemical Characterization and Pre-formulation Assessment

A foundational understanding of the physicochemical properties of this compound is the first step in developing a suitable formulation.

Key Parameters to Determine

The following table outlines the essential physicochemical parameters and their importance in formulation development.

ParameterImportanceRecommended Method
Aqueous Solubility Determines the feasibility of a simple aqueous solution.Equilibrium shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4).
Solubility in Organic Solvents and Co-solvents Identifies potential vehicles for solution or co-solvent formulations.Equilibrium shake-flask method in solvents such as DMSO, Ethanol, PEG400, Propylene Glycol.
pKa Predicts the ionization state at different physiological pHs, which influences solubility and permeability.Potentiometric titration or computational prediction (e.g., using ChemAxon software).[4]
LogP/LogD Indicates the lipophilicity of the compound, which affects its solubility and permeability.HPLC-based methods or computational prediction.
Melting Point Provides an indication of the crystal lattice energy, which is inversely related to solubility.Differential Scanning Calorimetry (DSC).
Solid-State Characterization Identifies the crystalline form (polymorphs) or amorphous nature, which can impact solubility and stability.X-ray Powder Diffraction (XRPD), Polarized Light Microscopy.
Workflow for Pre-formulation Assessment

The following diagram illustrates a logical workflow for the initial assessment of this compound.

G cluster_0 Pre-formulation Assessment Workflow Start Start Aqueous_Solubility Determine Aqueous Solubility (pH 2.0-7.4) Start->Aqueous_Solubility Organic_Solvent_Solubility Determine Solubility in Organic Solvents (DMSO, EtOH, PEG400) Start->Organic_Solvent_Solubility pKa_LogP Determine pKa and LogP Start->pKa_LogP Solid_State Solid-State Characterization (XRPD, DSC) Start->Solid_State Decision Solubility > 1 mg/mL in aqueous buffer? Aqueous_Solubility->Decision Aqueous_Formulation Proceed with Aqueous Formulation Decision->Aqueous_Formulation Yes Complex_Formulation Proceed with Advanced Formulation Strategies Decision->Complex_Formulation No

Caption: Workflow for the initial physicochemical characterization of this compound.

Formulation Strategies for In Vivo Studies

Based on the pre-formulation assessment, a suitable formulation strategy can be selected. Given the anticipated poor aqueous solubility, the following approaches are recommended for consideration.

Strategy Selection Guide
Formulation TypeWhen to ConsiderAdvantagesDisadvantages
Aqueous Suspension For oral (PO) administration when solubility is low in all acceptable vehicles.High drug loading possible; suitable for early toxicology studies.Potential for non-uniform dosing; physical instability (settling, aggregation).
Co-solvent Solution For intravenous (IV) or oral (PO) administration when the compound is soluble in a mixture of aqueous and organic solvents.Homogeneous dosing; improved bioavailability over suspensions.Potential for precipitation upon dilution in vivo; toxicity of co-solvents at high concentrations.
Solution in Non-Aqueous Vehicle For subcutaneous (SC) or intramuscular (IM) administration of lipophilic compounds.Can provide sustained release.Potential for local irritation; viscosity can be an issue.

Experimental Protocols

Disclaimer: All procedures should be performed in a suitable laboratory environment with appropriate personal protective equipment. The stability of the final formulation should be assessed under the intended storage and use conditions.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is suitable for delivering a specific dose of a poorly water-soluble compound via oral gavage in rodents.

Materials:

  • This compound

  • Suspending vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)

  • Wetting agent (e.g., 0.1% w/v Polysorbate 80 (Tween 80))

  • Mortar and pestle or homogenizer

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed and the required concentration of this compound.

  • Prepare the Vehicle: In a volumetric flask, dissolve the HPMC and Tween 80 in purified water. Mix thoroughly until a clear, homogeneous solution is formed.

  • Wet the Active Pharmaceutical Ingredient (API): Weigh the required amount of this compound. In a mortar, add a small amount of the vehicle to the API and triturate with the pestle to form a smooth paste. This step is crucial to ensure the particles are adequately wetted and to prevent clumping.

  • Form the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer according to the manufacturer's instructions.

  • Final Volume and Storage: Transfer the suspension to a graduated cylinder and add vehicle to the final desired volume. Transfer to a suitable container, label appropriately, and store under recommended conditions (typically refrigerated and protected from light).

  • Dosing: Prior to each administration, ensure the suspension is thoroughly re-suspended by gentle inversion or vortexing to guarantee dose uniformity.

Protocol 2: Preparation of a Co-solvent Solution for Intravenous Injection

This protocol is designed for compounds that are insoluble in water but soluble in a mixture of solvents suitable for intravenous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Solubility Testing: First, determine the solubility of this compound in various co-solvents (e.g., DMSO, PEG400) to identify a suitable system. A common starting point for a co-solvent system is a mixture of DMSO, PEG400, and an aqueous vehicle.

  • Vehicle Preparation (Example): A commonly used vehicle for preclinical IV studies is a mixture of 10% DMSO, 40% PEG400, and 50% Saline.

  • Dissolution of API: Weigh the required amount of this compound into a sterile vial. Add the DMSO component of the vehicle first and vortex or sonicate until the compound is completely dissolved.

  • Addition of Co-solvents: Sequentially add the PEG400, mixing thoroughly after each addition. Finally, add the saline or D5W slowly while vortexing to avoid precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Visual Inspection and Storage: Visually inspect the final solution for any particulates or precipitation. Store under appropriate conditions, protected from light. It is highly recommended to use freshly prepared solutions for IV administration.

Workflow for Formulation Preparation

The following diagram outlines the general steps for preparing either a suspension or a solution formulation.

G cluster_1 Formulation Preparation Workflow cluster_suspension Suspension Preparation cluster_solution Solution Preparation Weigh_API_Susp Weigh API and Excipients Wet_API Wet API with Vehicle Weigh_API_Susp->Wet_API Add_Vehicle Gradually Add Remaining Vehicle Wet_API->Add_Vehicle Homogenize Homogenize Add_Vehicle->Homogenize Final_Susp Final Suspension Homogenize->Final_Susp Weigh_API_Sol Weigh API Dissolve_DMSO Dissolve in DMSO Weigh_API_Sol->Dissolve_DMSO Add_PEG Add PEG400 Dissolve_DMSO->Add_PEG Add_Aqueous Add Aqueous Vehicle Add_PEG->Add_Aqueous Sterile_Filter Sterile Filter (0.22 µm) Add_Aqueous->Sterile_Filter Final_Sol Final Solution Sterile_Filter->Final_Sol

Caption: General workflows for preparing suspension and solution formulations.

Stability and Quality Control

Ensuring the stability and quality of the formulation is critical for the integrity of in vivo studies.

  • Physical Stability: For suspensions, monitor for caking, crystal growth, and ease of re-suspension. For solutions, visually inspect for precipitation or crystallization, especially under refrigerated conditions.

  • Chemical Stability: The chemical stability of this compound in the chosen vehicle should be assessed, particularly if the formulation is to be stored for an extended period. This can be done using a stability-indicating HPLC method. The amide functionality can be susceptible to hydrolysis, especially at pH extremes.[7]

  • Dose Uniformity: For suspensions, it is advisable to take samples from the top, middle, and bottom of the bulk suspension to ensure homogeneity and consistent dosing.

Safety Considerations

  • Excipient Toxicity: The concentration of organic solvents such as DMSO and PEG400 should be kept to a minimum to avoid vehicle-induced toxicity. Always consult relevant literature for the maximum tolerated doses of excipients in the chosen animal model and route of administration.

  • Compound-Specific Hazards: The safety data sheet (SDS) for this compound and related bromoquinolines should be reviewed. Bromoquinolines may be harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment should be worn during handling.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of a robust and reproducible formulation. Due to its likely poor aqueous solubility, a systematic approach involving thorough pre-formulation assessment and the evaluation of various formulation strategies is essential. The protocols and workflows provided in this application note offer a comprehensive guide for researchers to develop suitable aqueous suspensions for oral administration and co-solvent solutions for parenteral routes, thereby enabling the generation of reliable and interpretable preclinical data.

References

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Jampílek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 14859-14883. Available from: [Link]

  • Jampílek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available from: [Link]

  • Verma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 33. Available from: [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(15), 4995. Available from: [Link]

  • Brown, L. E., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116116. Available from: [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Atwell, G. J., et al. (1998). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors. Journal of Medicinal Chemistry, 41(24), 4745–4757. Available from: [Link]

  • Al-Salahi, R., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(23), 7241. Available from: [Link]

  • Wagde, P., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1152–1160. Available from: [Link]

  • Wang, Y., et al. (2017). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 22(4), 549. Available from: [Link]

  • PubChem. (n.d.). 6-Bromoquinoxaline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 6-Bromoquinolin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 6-Bromoquinoline-2-carboxamide. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during the purification of this compound. This document provides in-depth troubleshooting advice and detailed protocols to ensure you obtain a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most probable impurities in my crude this compound reaction mixture?

A1: The identity of impurities is intrinsically linked to the synthetic method employed. The most common route to this compound involves the coupling of 6-bromoquinoline-2-carboxylic acid with an amine source, often via an acyl chloride intermediate.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Primarily 6-bromoquinoline-2-carboxylic acid.[3]

  • Reagent-Derived Impurities: Residual coupling reagents (e.g., HATU, HOBt) or byproducts from the formation of the acyl chloride (e.g., from thionyl chloride or oxalyl chloride).[1][4]

  • Side-Reaction Products:

    • Hydrolysis Product: The primary impurity concern is often the hydrolysis of the desired amide product back to 6-bromoquinoline-2-carboxylic acid, especially during aqueous workup or if moisture is present.[5]

    • Di-brominated Species: Depending on the synthesis of the quinoline core, minor amounts of di-brominated quinolines may be present.[6]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).[1][7]

Q2: I have a complex crude mixture. What is a reliable, general workflow for purification?

A2: A systematic, multi-step approach is recommended. The strategy hinges on the differential chemical properties of the target compound (a neutral amide) versus the common acidic or basic impurities.

The general workflow involves an initial extractive workup to remove the bulk of ionic impurities, followed by a high-resolution technique like column chromatography or recrystallization to achieve final purity.

Purification Workflow cluster_0 Initial Purification cluster_1 High-Resolution Purification cluster_2 Final Steps start Crude Reaction Mixture workup Aqueous Extractive Workup (e.g., NaHCO₃ wash) start->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in Vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography If complex mixture or non-crystalline solid recrystallization Recrystallization concentrate->recrystallization If solid with good crystalline properties purity_check Purity Analysis (TLC, NMR, LC-MS) chromatography->purity_check recrystallization->purity_check final_product Pure this compound purity_check->final_product If purity is ≥95%

Caption: General purification workflow for this compound.

Q3: How can I effectively remove the unreacted 6-bromoquinoline-2-carboxylic acid starting material?

A3: An acid-base extraction is highly effective. The carboxylic acid is acidic, while the target amide is neutral. By washing the organic solution of your crude product with a mild aqueous base, you can selectively deprotonate the carboxylic acid, making it water-soluble and pulling it into the aqueous layer.

Protocol: Extractive Workup

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[8]

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][9] You should observe gas evolution (CO₂) if a significant amount of acid is present. Repeat the wash 1-2 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[1]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][6]

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, acid-free product.[10]

Q4: My compound is streaking badly on a silica gel column, and I suspect it's decomposing. What can I do?

A4: This is a classic problem for basic nitrogen-containing heterocycles like quinolines.[11] The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly interact with the basic nitrogen of the quinoline ring, leading to poor peak shape (streaking) and potential acid-catalyzed degradation.

Troubleshooting Column Chromatography:

Chromatography Troubleshooting cluster_solutions Solutions start Problem: Streaking or Decomposition on Silica solution1 Deactivate Silica Gel start->solution1 Primary Approach solution2 Use Alternative Stationary Phase start->solution2 If Deactivation Fails solution3 Optimize Mobile Phase start->solution3 General Optimization solution4 Minimize Contact Time start->solution4 General Optimization desc1 Add 0.5-2% Triethylamine (NEt₃) to the mobile phase. This neutralizes acidic silanol groups. solution1->desc1 How? desc2 Use Neutral or Basic Alumina. Florisil is another option. solution2->desc2 Examples? desc3 Screen solvent systems with TLC. Aim for an Rf of 0.3-0.4 for your product. solution3->desc3 How? desc4 Use Flash Chromatography (shorter, wider column) instead of gravity. solution4->desc4 How?

Caption: Troubleshooting guide for quinoline purification by column chromatography.[11][12]

Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Ethyl Acetate and Hexane.[6] Adjust the ratio to achieve a retention factor (Rf) of ~0.3-0.4 for the desired compound.[12]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). If deactivation is needed, add 0.5-2% triethylamine to the eluent used for both the slurry and the mobile phase.[11] Pack the column uniformly.

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.[12] Apply pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.[11]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (deactivated with 1% NEt₃) or Neutral AluminaMitigates acidic sites that cause streaking and degradation of basic quinolines.[11][12]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolCommon solvent systems offering a good polarity range for separating quinoline derivatives.[6][11]
TLC Rf Target 0.3 - 0.4Provides optimal separation on the column, preventing premature elution or excessively long retention times.[12]
Q5: Is recrystallization a viable purification method, and how do I choose a solvent?

A5: Yes, recrystallization can be a highly effective and scalable method if your crude product is a solid and a suitable solvent can be found.[12] The key is to find a solvent (or solvent system) in which the this compound has high solubility at an elevated temperature but low solubility at room or cold temperatures.[13]

Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude solid (10-20 mg) into several different test tubes.

  • Add a few drops of a different solvent to each tube (see table below for suggestions).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the solid completely upon heating.[13]

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that yields a large amount of high-quality crystals upon cooling.[13]

Common Solvents for Screening Polarity Boiling Point (°C)
EthanolPolar Protic78
MethanolPolar Protic65
IsopropanolPolar Protic82
Ethyl AcetatePolar Aprotic77
TolueneNon-polar111
AcetonitrilePolar Aprotic82
WaterVery Polar100

Note: Sometimes a mixed-solvent system (e.g., Ethanol/Water, Toluene/Hexane) is required. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at high temperature, then slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

References
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEokNf1LLZceKJCdmSSOuf30YRwcLV0wRPynSeBYQM-F6HnYpNzdlKbcCvargc34isatc8QoQ53_iDGAlTAGq9C7eTUy719N3eGGLsGJdDdoO3Scf3N_OIxQftEe_DQ65dQ1XwYzicZrWrRU1DdXT8L5IJWiedEAjnmhOv77qBVeeFwwqzKwMDr398jJBmFwgzRonnx8_G8VL83Jr7TQ_F51zsLY3Tp4ENsig==]
  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSwVOUr5SgKxvmyt7iv6Y9rMdZmqfmjK4vkOB4d9hqOkAVzdFkGhf9847_HLDEekw4nddRptpFggMfrg201u5_Zro7ZTfUL2YqoaSA-OeKF1-eDLDQ_YuSO3_0mGdUY7r3PstxujL8mk3q--U6ns5K7CVlCtcGS8sgnxLRWF0XUhCI6xjWkQ4pDlBBJRG8tZavvZwanLCDKnhXKd52Jdc=]
  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMdj8yVlSE6p077jUZRi39lQBtsK1jAQnwmoBLAy3-xMFCDxjwqbtkD6Jg11KlT1Hs3zSrfgGFooJaSHYkHJ6PUlNDQ8aYVNbeU9DiSVSEumh7sGvBMVKkdnRRs2bY1AZbukb3U4QVYWtBqqg=]
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7DM0A_G_3abqmvZGeErGcoiXliArbkYwAr61rdKgqaaek8azAnNR2ppPMBEQdbKbb5FZHe_1Fgm5YSm7s0fC022UFUEbUxEOV0GBkGH8IoL137SZDTnymD0OVQ847ArSJWzlowx5QJWptQH2Zvr8q9JBx6Xi94Q==]
  • Application Notes and Protocols for the Laboratory Preparation of 6-bromoquinoline-1-oxide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfQ0wS-le-UTKKMi5YUP3i5mojfUeu4POcjSTZTz7MC9dVuml6Cgbvy94tsN3c_9ez5dO8VvJH7qptLRACRzFW_OQQE7xHhOBOUUoS1GdwNnegfLo8x9t5fbsBc5YUs2HeDSLSvHekO4TWWKpEdXXPt351LAgTqeWzfsOpuyTkfA9hVwkcldTGwPSRBeV4Uhf28Lug0A1pM4Sqvy4c3kRGSB1hoxi19cofQY-Jr6nK6BflfR-BrQA=]
  • CN105837503A - Preparation method for 6-bromine quinoline - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcJwwx6zInyK2HngDCyyZJSL5BhvsYk6gkUiF_uSy0SpS3zRyIuSOAj9HK8-rOfI9k5qtNYQN4L9B2BbxJPp3fCOVJxsMPOxkOIbNn_j-fpbPxy6Bkefpxc-ZHIhhuIq7KC3LtNdCuxv_JnbA=]
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625299/]
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7814881/]
  • Recrystallization - YouTube. [URL: https://www.youtube.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273336/]
  • 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12386208]
  • Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide - ChemSpider Synthetic Pages. [URL: http://www.syntheticpages.org/pages/submitted_protocols/2020-09-22-Amide-hydrolysis-of-2-bromo-4,5-dimethylacetanilide.html]

Sources

identifying and removing side products in 6-Bromoquinoline-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Removing Common Side Products

Welcome to the technical support guide for the synthesis of 6-Bromoquinoline-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The synthesis of quinoline derivatives, while well-established, often presents challenges related to side product formation and purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route effectively.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address the most common issues encountered in the laboratory.

Understanding the Synthetic Landscape

The synthesis of this compound is typically approached via two primary pathways: the direct amidation of the corresponding carboxylic acid or the controlled hydrolysis of a nitrile precursor. Each route has its own set of potential side reactions that must be managed.

Synthetic_Pathways Figure 1. Primary Synthetic Routes cluster_0 Route A: Amidation cluster_1 Route B: Nitrile Hydrolysis CarboxylicAcid 6-Bromoquinoline- 2-carboxylic acid Amidation Amidation (e.g., SOCl2, NH3 or Coupling Agent, NH4Cl) CarboxylicAcid->Amidation Product TARGET 6-Bromoquinoline- 2-carboxamide Amidation->Product Forms C-N bond Nitrile 6-Bromoquinoline- 2-carbonitrile Hydrolysis Partial Hydrolysis (e.g., H2SO4, H2O2/base) Nitrile->Hydrolysis Hydrolysis->Product Hydrates C≡N bond

Caption: Figure 1. Primary Synthetic Routes to this compound.

FAQs: Side Product Identification & Characterization

This section addresses the critical first step in troubleshooting: knowing what to look for.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Regardless of the primary route, three side products are most frequently observed:

  • Unreacted Starting Material: Either 6-Bromoquinoline-2-carboxylic acid[1] (from Route A) or 6-Bromoquinoline-2-carbonitrile[2] (from Route B). This is typically due to incomplete conversion.

  • Over-hydrolysis or Precursor Product: 6-Bromoquinoline-2-carboxylic acid is a common side product in nitrile hydrolysis (Route B) if the reaction proceeds too far.[3] Conversely, it can be the main impurity in an incomplete amidation reaction (Route A).[4]

  • Debrominated Product: Quinoline-2-carboxamide. This arises from the reductive cleavage of the C-Br bond, a known side reaction for bromo-aromatic compounds under certain conditions.[5][6][7]

Q2: My TLC plate shows multiple spots. How can I tentatively identify them based on their Rf values?

A2: Thin-Layer Chromatography (TLC) is your first and best tool for assessing reaction progress and purity. The polarity of the main components is predictable, leading to a distinct separation pattern.

  • The Cause: The functional group dictates the compound's polarity. The nitrile (-CN) is the least polar, the amide (-CONH2) has intermediate polarity due to its hydrogen bonding capability, and the carboxylic acid (-COOH) is the most polar due to its strong hydrogen bond donor and acceptor nature.

  • The Observation: In a typical normal-phase silica gel system (e.g., ethyl acetate/hexanes), you will see the following trend in retention factor (Rf):

    Rf (Nitrile) > Rf (Amide) > Rf (Carboxylic Acid)

The debrominated amide will have a very similar Rf to the desired product, often making it difficult to resolve by standard TLC.

CompoundFunctional GroupExpected PolarityTypical TLC Behavior (Normal Phase)
6-Bromoquinoline-2-carbonitrile-C≡NLowHigh Rf (runs fast)
This compound -C(=O)NH₂Medium Medium Rf (target spot)
Quinoline-2-carboxamide-C(=O)NH₂MediumRf very close to the target product
6-Bromoquinoline-2-carboxylic acid-C(=O)OHHighLow Rf (streaking is common)

Caption: Table 1. Physicochemical properties and expected TLC behavior.

Q3: How do I definitively confirm the identity of a suspected side product?

A3: While TLC provides clues, spectroscopic analysis is required for confirmation. Isolate the impurity or analyze a mixture enriched with the side product.

  • Mass Spectrometry (MS): This is the most direct method.

    • Desired Product (C₁₀H₇BrN₂O): Look for the isotopic pattern of one bromine atom (two peaks of ~1:1 intensity, separated by 2 m/z units). Expected [M+H]⁺ ≈ 251.0/253.0.

    • Debrominated Side Product (C₁₀H₈N₂O): This will show a single major peak for the molecular ion, lacking the bromine isotope pattern. Expected [M+H]⁺ ≈ 173.1.

    • Carboxylic Acid (C₁₀H₆BrNO₂): Will also show the bromine isotope pattern. Expected [M+H]⁺ ≈ 252.0/254.0.[1]

    • Nitrile (C₁₀H₅BrN₂): Will show the bromine isotope pattern. Expected [M+H]⁺ ≈ 233.0/235.0.[2]

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid: Look for a very broad singlet far downfield (>10-12 ppm) corresponding to the acidic -OH proton.

    • Amide: Two broad singlets corresponding to the -NH₂ protons will be present, typically between 7-8 ppm.

    • Debrominated Product: The aromatic region will be different. Specifically, the signal corresponding to the proton that replaced the bromine atom will appear as a new doublet or multiplet, and the characteristic splitting pattern of the bromo-substituted ring will be absent.

  • Infrared (IR) Spectroscopy:

    • Nitrile: A sharp, distinct peak around 2220-2260 cm⁻¹ for the C≡N stretch.

    • Carboxylic Acid: A very broad O-H stretch from ~2500-3300 cm⁻¹, and a C=O stretch around 1700-1725 cm⁻¹.

    • Amide: Two N-H stretch peaks around 3100-3500 cm⁻¹ and a strong C=O (Amide I band) stretch around 1650-1690 cm⁻¹.

Troubleshooting Guides: Side Product Removal

Once a side product is identified, a targeted purification strategy can be implemented.

Troubleshooting_Workflow Figure 2. General Purification Workflow Start Crude Product Mixture CheckTLC Analyze by TLC/LC-MS Start->CheckTLC ImpurityID Identify Major Impurity CheckTLC->ImpurityID Multiple spots observed PureProduct Pure 6-Bromoquinoline- 2-carboxamide CheckTLC->PureProduct Single clean spot Acid Carboxylic Acid? ImpurityID->Acid Low Rf spot Nitrile Unreacted Nitrile? ImpurityID->Nitrile High Rf spot Debromo Debrominated Amide? ImpurityID->Debromo Spot with Rf ≈ Product Wash Perform Basic Aqueous Wash (e.g., NaHCO3 solution) Acid->Wash Column Perform Column Chromatography Nitrile->Column HPLC Consider Preparative HPLC Debromo->HPLC Wash->Column If other impurities remain Wash->PureProduct If only acid was present Column->PureProduct HPLC->PureProduct

Caption: Figure 2. General Purification Workflow for this compound.

Scenario 1: My crude product is contaminated with 6-Bromoquinoline-2-carboxylic acid.

This is the most common and fortunately, the most easily solved purification challenge.

  • Root Cause: This occurs from incomplete amidation of the acid or over-hydrolysis of the nitrile starting material.[3][8][9] The amide product itself can also hydrolyze back to the carboxylic acid if subjected to harsh acidic or basic conditions during workup or purification.[10][11]

  • Methodology: Acid-Base Extraction

    • Principle: The carboxylic acid is acidic, while the target amide is neutral. By washing the organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you can selectively deprotonate the carboxylic acid. The resulting carboxylate salt is ionic and will partition into the aqueous layer, leaving the neutral amide in the organic phase.

    • Experimental Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

      • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

      • Repeat the wash (steps 3-5) two more times to ensure complete removal.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

      • Verify the purity of the product by TLC.

Scenario 2: My product contains unreacted starting material (acid or nitrile).
  • Root Cause: Incomplete reaction. This can be due to insufficient reaction time, incorrect temperature, or deactivated reagents.

  • Methodology: Flash Column Chromatography

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. As established, the nitrile, amide, and acid have distinct polarities, allowing for effective separation.

    • Experimental Protocol:

      • Adsorb the crude material onto a small amount of silica gel ("dry loading").

      • Prepare a silica gel column in a suitable non-polar solvent system (e.g., 100% Hexanes or a low percentage of Ethyl Acetate in Hexanes).

      • Load the adsorbed sample onto the top of the column.

      • Elute the column with a gradient of increasing polarity. The less polar compounds will elute first.

      • Collect fractions and analyze them by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Mobile Phase Gradient elution: Hexanes/Ethyl AcetateStart with low polarity (e.g., 10% EtOAc) to elute the non-polar nitrile, then gradually increase the polarity (e.g., to 30-50% EtOAc) to elute the target amide. The highly polar carboxylic acid will remain on the column or elute at very high polarity.
Alternative DCM/MethanolUseful for more polar compounds. A gradient of 0% to 5% MeOH in DCM is often effective.

Caption: Table 2. Recommended starting conditions for flash column chromatography.

Scenario 3: I have confirmed the presence of the debrominated side product.

This is the most challenging separation.

  • Root Cause: The C-Br bond has been replaced by a C-H bond. This can be caused by certain catalysts (especially Palladium-based), the presence of reducing agents, or extended reaction times at high temperatures.[7]

  • Methodology: High-Resolution Chromatography

    • Principle: The debrominated amide and the desired bromo-amide have very similar polarities and structures. Standard flash chromatography often fails to provide baseline separation. Higher-resolution techniques are necessary.

    • Recommended Actions:

      • Optimized Flash Chromatography: Attempt separation on a very long column with a very shallow solvent gradient (e.g., increasing ethyl acetate content by 1-2% increments). This may provide sufficient resolution.

      • Preparative HPLC: Reverse-phase High-Performance Liquid Chromatography (HPLC) is often the best solution. It separates based on hydrophobicity. The bromo-compound is more non-polar/hydrophobic than its debrominated counterpart and will have a longer retention time. This method offers superior resolving power but is more resource-intensive.

References

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • LibreTexts. (2024). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Save My Exams. (2025). Reactions of Amides. Save My Exams. [Link]

  • JoVE. (2023). Video: Amides to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Pace, V. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Langer, P. et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Falciani, C. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Al-Tel, T. H. et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

Sources

overcoming solubility issues of 6-Bromoquinoline-2-carboxamide in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Bromoquinoline-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in biological buffers. This compound is a valuable heterocyclic scaffold, but its physicochemical properties—specifically the presence of a large, relatively non-polar quinoline ring system and a bromine substituent—often lead to poor solubility in the neutral aqueous environments required for most biological assays.

This guide provides a logical, step-by-step troubleshooting workflow, detailed protocols, and answers to frequently asked questions to help you overcome these solubility hurdles and ensure the success of your experiments.

Troubleshooting Guide: A Rational Approach to Solubilization

The key to successfully solubilizing this compound is to systematically test different formulation strategies, moving from the simplest to the more complex. This workflow is designed to help you find a method that is compatible with your specific experimental system.

Solubility_Workflow cluster_0 Start: Problem Identification cluster_1 Step 1: pH Adjustment cluster_2 Step 2: Co-solvent Formulation cluster_3 Step 3: Advanced Formulation cluster_4 Solution start Poor solubility of This compound in aqueous buffer ph_adjust Is your assay compatible with acidic pH (e.g., < 5)? start->ph_adjust ph_protocol Protocol 1: Attempt solubilization in low pH buffer (e.g., pH 4.0-5.0) ph_adjust->ph_protocol Yes cosolvent Is a low percentage (<1%) of organic co-solvent acceptable in your assay? ph_adjust->cosolvent No ph_protocol->cosolvent Failure success Compound Solubilized Proceed with Experiment ph_protocol->success Success cosolvent_protocol Protocol 2: Prepare high-concentration stock in DMSO, then dilute into buffer. cosolvent->cosolvent_protocol Yes cyclodextrin Are co-solvents incompatible or ineffective? cosolvent->cyclodextrin No cosolvent_protocol->cyclodextrin Failure cosolvent_protocol->success Success cyclo_protocol Protocol 3: Use cyclodextrins to form an inclusion complex. cyclodextrin->cyclo_protocol Yes fail Consult Formulation Specialist (Consider alternative strategies: surfactants, solid dispersions) cyclodextrin->fail No cyclo_protocol->success Success cyclo_protocol->fail Failure Cyclodextrin_Mechanism cluster_1 A This compound (Hydrophobic Guest) A->P1 B B->P2 C Soluble Inclusion Complex in Aqueous Buffer P1->C Complexation P2->C

Figure 2: Encapsulation of a hydrophobic drug by a cyclodextrin host.

(See Protocol 3 for a detailed experimental method.)

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., 100 mM Sodium Acetate pH 4.5, 100 mM MES pH 5.5, 100 mM Phosphate pH 6.5, 100 mM HEPES pH 7.4).

  • Weigh Compound: Accurately weigh out 1 mg of this compound into separate microcentrifuge tubes for each buffer to be tested.

  • Add Buffer: Add the appropriate volume of buffer to each tube to achieve the desired final concentration (e.g., 1 mL for a target concentration of 1 mg/mL).

  • Mix Thoroughly: Vortex each tube vigorously for 2 minutes.

  • Sonication (Optional): Place the tubes in a bath sonicator for 10-15 minutes to aid dissolution.

  • Equilibrate: Allow the samples to equilibrate at room temperature for 1 hour.

  • Self-Validation/Observation: Centrifuge the tubes at >10,000 x g for 10 minutes. Carefully inspect the supernatant against a dark background. The absence of any visible precipitate or Tyndall effect (light scattering) indicates successful solubilization. For quantitative analysis, measure the absorbance of the supernatant at a wavelength where the compound absorbs.

Protocol 2: Preparation of a DMSO Stock Solution
  • Weigh Compound: Accurately weigh a desired amount of this compound (e.g., 5 mg) into a clean glass vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., add 199.1 µL to 5 mg of compound (MW=251.08) for a 100 mM stock).

  • Dissolve: Vortex the vial until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but always cool to room temperature before use.

  • Working Solution Preparation: To prepare your final working solution, perform a serial dilution. Crucially, add the DMSO stock to your aqueous buffer, not the other way around. For example, to make a 100 µM solution with 0.1% DMSO, add 1 µL of the 100 mM stock to 999 µL of your final assay buffer. Pipette up and down or vortex immediately and vigorously to prevent the compound from precipitating out of solution.

  • Self-Validation/Observation: Visually inspect the final working solution for any signs of precipitation or cloudiness immediately after preparation and before use in the assay.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require some gentle warming and stirring to fully dissolve.

  • Add Compound: Add an excess amount of this compound powder directly to the HP-β-CD solution.

  • Equilibrate: Seal the vial and mix on a rotator or shaker at room temperature overnight (12-24 hours) to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (>10,000 x g) for 15 minutes to pellet any un-complexed, undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your saturated stock solution of the this compound:HP-β-CD complex.

  • Self-Validation/Quantification: The concentration of the solubilized compound in the supernatant must be determined experimentally using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy against a standard curve. This stock can then be diluted as needed in your assay buffer.

Frequently Asked Questions (FAQs)

Q1: I added my DMSO stock to my cell culture media, and it immediately turned cloudy. What happened?

This is a classic case of the compound "crashing out" of solution. When the highly concentrated DMSO stock is added to a fully aqueous environment, the local concentration of the compound exceeds its aqueous solubility limit before it has a chance to disperse. To prevent this, ensure the final DMSO concentration is as low as possible (ideally <0.5%) and add the stock solution to the buffer while vortexing or stirring vigorously to promote rapid mixing.

Q2: What is the absolute maximum percentage of DMSO I can use in my experiment?

This is highly dependent on your specific assay. For most sensitive cell lines, anything above 0.5% (v/v) can cause stress or toxicity. Some robust cell lines or cell-free biochemical assays may tolerate up to 1-2%. [1]It is always best practice to run a vehicle control (buffer with the same percentage of DMSO but no compound) to ensure the solvent itself is not causing an effect.

Q3: Can I heat my buffer to get the compound to dissolve?

While gentle warming can help dissolve a compound initially, it is a risky practice for routine experiments. As the solution cools back down to room temperature or your assay temperature (e.g., 37°C), the compound may precipitate out, leading to a supersaturated and unstable solution. This can cause significant variability in your results. If heating is required, ensure the compound remains in solution after cooling before proceeding.

Q4: How can I be sure my compound is truly dissolved and not just a very fine suspension?

Visual inspection is the first step, but it can be misleading. A truly dissolved solution will be perfectly clear. To be more rigorous, you can shine a laser pointer through the solution. If you see the beam path (the Tyndall effect), it indicates the presence of suspended particles. The gold standard is to filter the solution through a 0.22 µm syringe filter and then measure the concentration of the filtrate. If the concentration is unchanged, the compound was fully dissolved.

Q5: If I use pH adjustment to dissolve my compound, will that affect its chemical structure or activity?

For most quinoline derivatives, protonation at the ring nitrogen is a reversible process and should not alter the compound's covalent structure. [2]However, the charge of the molecule can significantly impact its activity. For example, a charged molecule may have different membrane permeability or may bind to a target protein differently than its neutral counterpart. It is essential to consider whether the protonated form is the biologically relevant species for your experiment.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • J&W PharmLab. (n.d.). 6-Bromo-quinoline-2-carboxylic acid amide.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.

Sources

troubleshooting 6-Bromoquinoline-2-carboxamide NMR peak assignments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 6-Bromoquinoline-2-carboxamide. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and require assistance in assigning its ¹H NMR signals. We will move beyond simple data tables to explain the why behind spectral patterns and provide robust, field-proven troubleshooting strategies.

The Challenge: Understanding the Molecular Landscape

This compound presents a moderately complex NMR spectrum due to its fused aromatic ring system and the electronic influence of its substituents. The protons reside in a narrow chemical shift range, often leading to signal overlap. Furthermore, the carboxamide protons introduce their own set of common issues, such as peak broadening and solvent-dependent shifts. This guide provides a logical framework for unambiguous peak assignment.

The structure and standard numbering system are shown below.

Figure 1: Structure of this compound.
Predictive Analysis: Establishing a Baseline

Before diving into a spectrum, we must establish a hypothesis. The chemical shifts in NMR are governed by the electronic environment of each nucleus.[1] Electron-withdrawing groups (like -Br and -CONH₂) deshield nearby protons, shifting them downfield (to higher ppm), while electron-donating groups do the opposite.[1]

Based on these principles and data from similar quinoline structures, we can predict the approximate ¹H NMR spectral data.[2][3][4]

Table 1: Predicted ¹H NMR Peak Assignments for this compound (in DMSO-d₆)

Proton LabelExpected δ (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)Rationale
H-4 ~8.6 - 8.8Doublet (d)³J(H4-H3) ≈ 8.5 HzAdjacent to N and deshielded by the C-2 carboxamide. Often the most downfield aromatic proton besides H-8.
H-3 ~8.2 - 8.4Doublet (d)³J(H3-H4) ≈ 8.5 HzOrtho to H-4 and deshielded by the C-2 carboxamide.
H-8 ~8.1 - 8.3Doublet (d)³J(H8-H7) ≈ 8.0 HzSubject to deshielding from the lone pair on the quinoline nitrogen (peri effect).
H-5 ~8.4 - 8.6Doublet (d)⁴J(H5-H7) ≈ 2.5 HzOrtho to the bromine atom, which is deshielding. Appears as a sharp doublet due to small meta coupling.
H-7 ~7.9 - 8.1Doublet of Doublets (dd)³J(H7-H8) ≈ 8.0 Hz, ⁴J(H7-H5) ≈ 2.5 HzCoupled to both H-8 (ortho) and H-5 (meta).
-CONH₂ ~7.5 - 8.5Two Broad Singlets (br s)NoneExchangeable protons. Chemical shift is highly variable. May appear as two distinct signals due to restricted rotation around the C-N bond.
Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the spectral analysis of this molecule.

Q1: My amide (-CONH₂) protons are very broad, or I can't see them at all. Is my sample degrading?

A1: This is the most frequent issue with amides and is not typically a sign of degradation. The broadening is caused by two primary phenomena:

  • Intermediate Chemical Exchange: The amide protons can exchange with trace amounts of water in the solvent or with each other.[5] If this exchange happens at a rate comparable to the NMR timescale, the signal broadens significantly.

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is "quadrupolar." This means it has a non-spherical charge distribution, which creates a fluctuating electric field that can efficiently relax the attached protons, causing their signals to broaden.[6]

Solutions:

  • Change the Solvent: The best solution is to use a hydrogen-bond accepting solvent like DMSO-d₆ . This solvent forms strong hydrogen bonds with the amide protons, slowing down their exchange rate and resulting in sharper peaks.[7][8] In contrast, solvents like CDCl₃ often lead to broader signals.

  • Lower the Temperature: Reducing the sample temperature can slow the rate of chemical exchange and C-N bond rotation, often resulting in sharper signals.

  • D₂O Shake: To definitively confirm the amide protons, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The amide protons will exchange with deuterium and their signals will disappear.

Q2: The aromatic signals in the 8.0-8.6 ppm region are overlapping. How can I assign them confidently?

A2: This is a classic problem that requires moving beyond 1D NMR. When signals overlap, you need a second dimension to resolve them. A combination of 2D NMR experiments is the authoritative approach.[9][10][11]

The Workflow:

G cluster_start Start cluster_cosy Connectivity cluster_hsqc Direct Attachment cluster_end Finish start 1D ¹H NMR Shows Overlapping Aromatic Signals cosy Run 2D ¹H-¹H COSY start->cosy Step 1: Establish Spin Systems cosy_result Identifies coupled protons: - H-3 couples with H-4 - H-7 couples with H-8 - H-5 couples with H-7 (meta) cosy->cosy_result hsqc Run 2D ¹H-¹³C HSQC cosy_result->hsqc Step 2: Resolve Overlap hsqc_result Resolves overlapping ¹H signals by spreading them across the ¹³C chemical shift axis. Confirms H-C attachments. hsqc->hsqc_result end_node Unambiguous Peak Assignment hsqc_result->end_node Step 3: Final Confirmation

Figure 2: Logical workflow for resolving overlapping signals.
  • Step 1: Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This experiment shows which protons are coupled (i.e., "talking") to each other.[12] You will see cross-peaks connecting:

    • H-3 and H-4, identifying the pyridine-ring spin system.

    • H-7 and H-8, as well as a weaker cross-peak between H-7 and H-5, identifying the benzene-ring spin system.

  • Step 2: Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment correlates each proton directly to the carbon it is attached to.[9][13] Even if H-3 and H-5 overlap in the proton dimension, they will be attached to carbons with very different chemical shifts, allowing for their clear resolution and assignment.

Q3: How can I definitively distinguish between H-5 and H-8? Both are downfield.

A3: This requires analyzing both coupling patterns and 2D correlations.

  • From 1D ¹H NMR:

    • H-5: This proton is meta to H-7 (a four-bond coupling, ⁴J). It should appear as a sharp doublet with a small coupling constant (⁴J ≈ 2.5 Hz).[14]

    • H-8: This proton is ortho to H-7 (a three-bond coupling, ³J). It will be a doublet with a larger, typical ortho coupling constant (³J ≈ 8.0 Hz).[14][15]

  • From 2D HMBC NMR (Heteronuclear Multiple Bond Correlation): This is the ultimate confirmation. The HMBC experiment shows correlations between protons and carbons over 2 or 3 bonds.

    • H-5 will show a strong correlation to the carbon at position 4a (C-4a) and a weaker one to C-4.

    • H-8 will show a strong correlation to the carbon at position 8a (C-8a). This provides an unambiguous link to a specific part of the quinoline core.

Advanced Experimental Protocols

For a self-validating system, running these experiments is crucial. Here are condensed protocols.

Protocol 1: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol establishes proton-proton correlations to trace out molecular fragments.[9]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of high-quality deuterated solvent (DMSO-d₆ is recommended). Ensure the solution is clear and filter if necessary into a clean NMR tube.

  • Instrument Setup (1D ¹H): Insert the sample. Lock and shim the instrument until optimal field homogeneity is achieved (sharp, symmetrical solvent peak). Acquire a standard 1D ¹H spectrum and correctly reference the solvent peak. Note the spectral width (e.g., from 0 to 10 ppm).

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence program (e.g., cosygpppqf on a Bruker spectrometer).

    • Set the spectral width in both dimensions (F1 and F2) to match the 1D ¹H spectrum.

    • Set the number of data points in F2 (direct dimension) to 2048 (2k) and in F1 (indirect dimension) to 256 or 512. More points in F1 will give better resolution but require longer acquisition time.

    • Set the number of scans per increment to 2 or 4.

    • Set the relaxation delay (d1) to 1.5 seconds.

  • Acquisition & Processing: Start the acquisition. After completion, apply a sine-bell or squared sine-bell window function in both dimensions and perform the Fourier transform to generate the 2D spectrum. Phase the spectrum and analyze the cross-peaks.

Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum

This protocol resolves proton overlap by correlating protons to their attached carbons.[9][13]

  • Sample Preparation: Use the same sample as prepared for the COSY experiment. A slightly more concentrated sample (15-20 mg) can be beneficial.

  • Instrument Setup (1D Spectra): Acquire and reference both a 1D ¹H and a 1D ¹³C{¹H} spectrum to determine the required spectral widths for both nuclei.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer for multiplicity editing).

    • Set the ¹H spectral width (in F2) and the ¹³C spectral width (in F1) based on your 1D spectra.

    • Optimize the number of data points (e.g., 1024 in F2, 256 in F1).

    • Set the number of scans to 4 or 8, depending on concentration.

    • The key parameter is the one-bond coupling constant (¹J_CH), which is typically set to an average value of 145 Hz for aromatic compounds.

  • Acquisition & Processing: Start the acquisition. Process the data using appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1). The resulting spectrum will show correlations between each proton and its directly bonded carbon.

References
  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.

  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Journal of Applicable Chemistry.

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

  • 6-Bromoquinoline(5332-25-2) 1H NMR spectrum. ChemicalBook.

  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate.

  • How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? ResearchGate.

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing.

  • Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed Central.

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed Central.

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate.

  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.

  • NMR Peak Broadening. Reddit.

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace.

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate.

  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Science Publishing.

  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed.

  • NMR measurements of proton exchange between solvent and peptides and proteins. SciSpace.

  • Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek.

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. ResearchGate.

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

  • Copper Promoted Synthesis of Substituted Quinolines from Benzylic Azides and Alkynes. The Royal Society of Chemistry.

  • Video: NMR Spectroscopy Of Amines. JoVE.

  • Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. ACS Publications.

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. University of Alberta.

  • Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. ResearchGate.

  • Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed.

  • How is it possible for amide proton to show splitting in proton NMR? ResearchGate.

  • S'21 - NMR 14 - J values (coupling constants). YouTube.

Sources

Technical Support Center: Stabilizing 6-Bromoquinoline-2-carboxamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Bromoquinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage. Inconsistent experimental results or a loss of potency can often be traced back to compound degradation.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: My recent experimental results using a stored solution of this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results and loss of potency are classic signs of compound degradation.[1] this compound, like many quinoline derivatives, can be susceptible to degradation in solution. The stability is influenced by several factors, including pH, temperature, and light exposure.[1] For sensitive experiments, it is always recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage conditions.

Q2: What are the primary factors that influence the stability of this compound?

A2: The main factors affecting the stability of quinoline compounds are pH, light, and temperature.[1] The amide bond in this compound is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3] Quinoline structures can also be sensitive to light and elevated temperatures, which can accelerate degradation.[1][4]

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture, at a controlled room temperature or below. A desiccator can be used to minimize exposure to humidity.

Q4: How should I store solutions of this compound?

A4: Solutions are generally less stable than the solid compound. For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.[1] However, it is crucial to avoid repeated freeze-thaw cycles, as this can cause degradation.[1] Aliquoting the stock solution into smaller, single-use vials is a best practice. The choice of solvent can also impact stability, so it is advisable to use aprotic, anhydrous solvents if the experimental protocol allows.

Q5: Are there any visible signs of degradation for this compound?

A5: While not always apparent, color change (e.g., turning brown) upon exposure to light can be an indicator of degradation for some quinoline compounds.[5] However, the absence of a visible change does not guarantee stability. The most reliable way to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[6]

II. Troubleshooting Guide

Issue 1: Rapid Loss of Potency in Aqueous Solutions

Symptoms:

  • A freshly prepared solution shows the expected biological activity, but the activity significantly decreases within hours or a few days, even when stored at 4°C.

Potential Causes & Solutions:

  • Hydrolysis: The carboxamide group, while more resistant to hydrolysis than an ester, can still degrade in aqueous solutions, especially at non-neutral pH.[3]

    • Troubleshooting Step: Determine the optimal pH for stability by conducting a pH-rate profile study. Prepare solutions in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a stability-indicating HPLC method.

    • Solution: Use buffers to maintain the pH at which the compound is most stable.[1] If the experimental design allows, consider using a co-solvent system to reduce the water activity.

  • Oxidation: Quinoline derivatives can be susceptible to oxidative degradation.

    • Troubleshooting Step: Prepare a solution and sparge it with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Compare the stability of this solution to a solution prepared under normal atmospheric conditions.

    • Solution: For compounds susceptible to oxidation, adding antioxidants to the formulation can be effective.[7] Common antioxidants include ascorbic acid and butylated hydroxytoluene (BHT).[7] The use of chelating agents like EDTA can also be beneficial if metal-catalyzed oxidation is suspected.[7]

Issue 2: Precipitation of the Compound from a Stored Frozen Solution

Symptoms:

  • After thawing a frozen stock solution, a precipitate is observed, which may or may not redissolve upon warming.

Potential Causes & Solutions:

  • Poor Solubility at Low Temperatures: The solubility of this compound may decrease significantly at lower temperatures, leading to precipitation.

    • Troubleshooting Step: Before freezing, determine the maximum solubility of the compound in your chosen solvent at room temperature and at 4°C.

    • Solution: Prepare stock solutions at a concentration well below the saturation point at the intended storage temperature. If high concentrations are necessary, consider using a different solvent or a co-solvent system that improves solubility at low temperatures.

  • Freeze-Thaw Instability: The process of freezing and thawing can cause changes in the solution's pH or lead to the formation of ice crystals that can promote aggregation and precipitation.

    • Troubleshooting Step: Subject an aliquot of the stock solution to several freeze-thaw cycles and analyze for both precipitation and chemical degradation via HPLC.

    • Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Issue 3: Appearance of Unknown Peaks in HPLC Analysis of Stored Samples

Symptoms:

  • Chromatographic analysis of a stored sample shows a decrease in the main peak area corresponding to this compound and the appearance of one or more new peaks.

Potential Causes & Solutions:

  • Chemical Degradation: The new peaks are likely degradation products.

    • Troubleshooting Step: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1] This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][8]

    • Solution: Analyze the stressed samples by HPLC-MS to identify the major degradation products.[6] This information will help in elucidating the degradation pathways and in developing a formulation and storage strategy that minimizes the formation of these degradants.

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, elevated temperatureHydrolysis of the carboxamide to the corresponding carboxylic acid.
Base Hydrolysis0.1 M NaOH, elevated temperatureHydrolysis of the carboxamide to the corresponding carboxylate salt.
Oxidation3% H2O2, room temperatureOxidation of the quinoline ring system.
Thermal Degradation60-80°C (solid or solution)Thermally induced decomposition.
PhotodegradationExposure to UV and visible lightPhotolytic cleavage or rearrangement.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active compound.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1] Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[1] For the solid compound, place the powder in the oven. Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products.[6]

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL.[1]

  • Method Validation: The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by showing that the degradation products from the forced degradation study do not interfere with the quantification of the parent compound. This is often confirmed by peak purity analysis using a PDA detector.[1]

IV. Visualization of Degradation and Workflow

Below are diagrams illustrating potential degradation pathways and a typical experimental workflow for stability testing.

Potential Degradation Pathways of this compound A This compound B 6-Bromoquinoline-2-carboxylic acid A->B  Hydrolysis (Acid/Base) C Oxidized Quinoline Derivatives A->C  Oxidation (e.g., H2O2) D Photodegradation Products A->D  Photolysis (UV/Vis Light)

Caption: General pathways of quinoline degradation under forced stress conditions.

Experimental Workflow for a Stability Study cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Long-Term Stability Study A Prepare Stock Solution of this compound B Acid/Base Hydrolysis A->B C Oxidation A->C D Thermal Stress A->D E Photolytic Stress A->E G Analyze Stressed Samples B->G C->G D->G E->G F Develop Stability-Indicating HPLC Method F->G H Identify Degradants (HPLC-MS) G->H I Store Samples at Recommended Conditions H->I J Analyze at Time Points (e.g., 0, 3, 6, 12 months) I->J K Determine Shelf-Life J->K

Caption: Experimental workflow for a comprehensive stability study.

V. References

  • Hopax Fine Chemicals. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Onoda, A., et al. (2004). Stabilization of Carboxylate Anion with a NH···O Hydrogen Bond: Facilitation of the Deprotonation of Carboxylic Acid by the Neighboring Amide NH Groups. Bulletin of the Chemical Society of Japan, 77(2), 321-329.

  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034.

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2021, November 17). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]

  • Aislabie, J., et al. (1990). Microbial Degradation of Quinoline and Methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (2017, October 24). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 11). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline. Retrieved from [Link]

  • PubMed. (1989, November). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Cell Permeability of 6-Bromoquinoline-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 6-Bromoquinoline-2-carboxamide derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome one of the most significant hurdles in the development of this promising class of compounds: poor cell permeability. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results, reliable.

Introduction: The Permeability Problem with Quinoline Scaffolds

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Specifically, this compound derivatives have emerged as a class with significant potential. However, like many heterocyclic compounds, their journey from a promising hit in a biochemical assay to an effective agent in a cell-based model is often stopped short by the cell membrane. Poor absorption and low cell permeability can mask the true potential of a compound, leading to a disconnect between enzymatic inhibition and whole-cell activity.

This guide provides a structured approach to diagnosing and solving permeability issues, empowering you to unlock the full therapeutic potential of your derivatives.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the experimental process.

Q1: My this compound derivative shows potent enzymatic activity but weak whole-cell activity. What are the likely physicochemical reasons for this discrepancy?

A: This is a classic sign of poor cell permeability. The ability of a small molecule to passively diffuse across the lipid bilayer of a cell is governed by a delicate balance of several physicochemical properties.[3] The influential "Rule of 5" provides a framework for identifying key parameters that govern passive diffusion.[4]

Your derivative's low permeability is likely influenced by:

  • High Hydrogen Bonding Capacity: The carboxamide group (-CONH₂) itself contains one hydrogen bond acceptor (HBA) and two hydrogen bond donors (HBD). These polar groups require a significant energy penalty to be stripped of their hydration shell before entering the hydrophobic membrane interior.[5] Exceeding 5 HBDs or 10 HBAs is a common red flag.[4]

  • Lipophilicity (logP/logD): Permeability is not a linear function of lipophilicity. While a certain degree of lipophilicity is essential for a compound to partition into the cell membrane, molecules that are too lipophilic (e.g., clogP > 5) may become trapped in the lipid bilayer or exhibit poor aqueous solubility, limiting their availability at the membrane surface.[6][]

  • Molecular Size and Rigidity: Larger molecules (Molecular Weight > 500 Da) diffuse more slowly across the membrane.[4][8] Additionally, molecules with many rotatable bonds may have a higher entropic penalty to adopt a suitable conformation for membrane transit.[4]

  • Polar Surface Area (PSA): This metric quantifies the surface area of a molecule contributed by polar atoms. A high PSA (typically > 140 Ų) is associated with poor membrane permeability due to the strong interactions with water molecules.[9]

Q2: What are the standard in vitro models to quantitatively measure the permeability of my compounds, and which one should I start with?

A: There are two primary workhorse assays for permeability screening in drug discovery: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent first-pass, high-throughput screen. It measures passive diffusion across a synthetic membrane coated with lipids (e.g., lecithin).[10] It is cost-effective, rapid, and amenable to automation.[11] However, its key limitation is that it only models passive transcellular diffusion and cannot account for active transport or efflux mechanisms.[10][12]

  • Caco-2 Permeability Assay: This is considered the "gold standard" for in vitro prediction of human intestinal absorption.[12] The assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured for approximately 21 days, differentiate to form a barrier that mimics the intestinal epithelium, complete with tight junctions and active transport proteins.[12][13] This model allows for the simultaneous assessment of passive diffusion, active uptake, and, crucially, active efflux.[13]

Recommendation: Start with PAMPA for rapid screening of a series of analogs to understand their potential for passive diffusion. For lead compounds, progressing to the Caco-2 assay is essential to get a complete picture that includes the potential for active efflux.

Q3: My compound has an optimal logP and shows high permeability in the PAMPA assay, but it still fails in the Caco-2 assay. What's happening?

A: This specific result pattern—high PAMPA permeability but low Caco-2 permeability—is a strong indicator of active efflux .[10][14] Caco-2 cells express a variety of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as cellular "bouncers," actively pumping substrates out of the cell.[12][15] Your compound is likely entering the cell via passive diffusion (as shown by PAMPA) but is then being rapidly expelled by these transporters before it can reach its intracellular target.

Q4: How can I definitively prove that my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A: You can confirm P-gp substrate liability using two key experimental approaches with the Caco-2 model:

  • Bidirectional Transport Assay: Measure the permeability of your compound in both directions across the Caco-2 monolayer: from the apical (top) to the basolateral (bottom) side (Papp A→B), which simulates absorption, and from basolateral to apical (Papp B→A), which measures efflux.[13] From these values, you can calculate the Efflux Ratio (ER) .

    • ER = Papp (B→A) / Papp (A→B)

    • An ER greater than 2 is a widely accepted indicator of active efflux.[12]

  • Assay with Inhibitors: Perform the Caco-2 permeability assay in the presence of a known inhibitor of the suspected transporter. For P-gp, verapamil is a commonly used inhibitor.[12][13] If the Papp (A→B) value of your compound significantly increases in the presence of verapamil, it confirms that your compound is a substrate of P-gp.

Q5: What are the most effective strategies to chemically modify my this compound scaffold to improve its permeability or circumvent efflux?

A: Several rational design strategies can be employed:

  • Mask Hydrogen Bond Donors: The two N-H bonds on the primary carboxamide are prime candidates for modification. Reducing hydrogen bonding potential can lower the desolvation energy penalty for membrane transit and reduce recognition by efflux pumps.[16][17] Consider converting the primary amide to a secondary or tertiary amide, or to a bioisostere like an N-acylsulfonamide, if your structure-activity relationship (SAR) allows.

  • Promote Intramolecular Hydrogen Bonding (IMHB): Strategically introduce a nearby hydrogen bond acceptor that can form an IMHB with one of the amide N-H protons. This "closes" the conformation of the molecule, shielding its polarity, which can increase lipophilicity and membrane permeability.[5][18]

  • Employ a Prodrug Strategy: This is a powerful and clinically successful approach.[19][20] A promoiety is attached to a polar functional group (like the amide) to create a more lipophilic, permeable prodrug. This moiety is designed to be cleaved in vivo by enzymes (e.g., esterases) to release the active parent drug.[20][21] For example, converting a carboxylic acid to a cleavable ester can dramatically increase permeability.[19]

  • Fine-Tune Lipophilicity and pKa: Systematically modify substituents on the quinoline ring to optimize LogD (the logP at a specific pH). For quinoline-based structures, reducing the basicity of the quinoline nitrogen can sometimes lead to improved permeability properties.[16]

Q6: My lead compound is crystalline and has very poor aqueous solubility, making it difficult to even get a reliable reading in my permeability assays. What formulation approaches can I try?

A: Poor solubility is a common challenge that must be addressed before accurate permeability can be assessed. Several formulation strategies can enhance the concentration of your compound in the assay medium:

  • Nanosuspensions: Using techniques like wet media milling or high-pressure homogenization to reduce the particle size of your compound to the nanometer range can dramatically increase its surface area and dissolution rate.[22][23]

  • Lipid-Based Formulations: For highly lipophilic compounds, using lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, facilitating absorption.[23][24]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their core and presenting a hydrophilic exterior to enhance aqueous solubility.[23][25]

  • Assay-Specific Modifications: For in vitro assays like Caco-2, if your compound is highly lipophilic and sticks to the plasticware (leading to poor mass balance), you can add Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment. The BSA acts as a "sink" to bind the compound and prevent non-specific adsorption.[26]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay for Efflux Assessment

This protocol provides a detailed workflow for assessing the permeability and efflux potential of a this compound derivative.

1. Cell Culture & Monolayer Formation: a. Culture Caco-2 cells (ATCC® HTB-37™) according to supplier recommendations. b. Seed cells at an appropriate density (e.g., 60,000 cells/cm²) onto semi-permeable Transwell® inserts (e.g., 24-well format). c. Culture the cells for 21-23 days to allow for full differentiation into a polarized monolayer, changing the media every 2-3 days.[12]

2. Monolayer Integrity Verification (Pre-Experiment): a. Transepithelial Electrical Resistance (TEER): Measure the TEER of each Transwell insert using a voltmeter. Values should be within the laboratory's established range (typically >300 Ω·cm²) to confirm tight junction integrity.[12][13] b. Lucifer Yellow Permeability: Add Lucifer Yellow, a fluorescent paracellular marker, to the apical side. After incubation, measure its concentration in the basolateral chamber. Low passage (<1%) of Lucifer Yellow confirms a tight, intact monolayer.[12] Discard any inserts that fail these quality control checks.

3. Transport Experiment: a. Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). b. Wash the cell monolayers gently with pre-warmed transport buffer on both apical and basolateral sides. c. For A→B Permeability: Add your test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber. d. For B→A Permeability: Add your test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber. e. Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13] f. At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

4. Sample Analysis & Calculation: a. Analyze the concentration of your compound in all samples using a validated analytical method, typically LC-MS/MS.[13] b. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

  • Papp = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
  • A is the surface area of the membrane.
  • C₀ is the initial concentration in the donor chamber. c. Calculate the Efflux Ratio (ER) as Papp (B→A) / Papp (A→B) .

Data Presentation & Visualization

Tables for Quick Reference

Table 1: Key Physicochemical Properties Influencing Passive Permeability [4][9]

ParameterGuideline for Good PermeabilityRationale
Molecular Weight (MW) ≤ 500 DaSmaller molecules diffuse more easily across membranes.
Lipophilicity (clogP) ≤ 5Balances partitioning into the membrane with aqueous solubility.
H-Bond Donors (HBD) ≤ 5Minimizes the energetic penalty of desolvation.
H-Bond Acceptors (HBA) ≤ 10Minimizes the energetic penalty of desolvation.
Polar Surface Area (PSA) ≤ 140 ŲLower PSA correlates with better passive diffusion.

Table 2: Interpreting Combined PAMPA and Caco-2 Assay Results [10][11][14]

PAMPA ResultCaco-2 (A→B) ResultEfflux Ratio (ER)Likely InterpretationNext Steps
High High < 2Good passive permeability, not an efflux substrate.Proceed with efficacy studies.
High Low > 2Good passive permeability, but is a strong efflux substrate.Chemical modification to reduce efflux; use of efflux inhibitors.
Low Low < 2Intrinsically poor passive permeability.Chemical modification to improve physicochemical properties (LogP, PSA).
Low High < 1Potential active uptake transporter substrate.Investigate specific uptake transporters.
Diagrams for Conceptual Understanding

TroubleshootingWorkflow start Low Whole-Cell Activity Observed for Derivative physchem Step 1: Analyze Physicochemical Properties (Lipinski's Rules, PSA) start->physchem permeability_assay Step 2: Measure Permeability (PAMPA & Caco-2 Assays) physchem->permeability_assay efflux_check Step 3: Assess for Active Efflux (ER > 2?) permeability_assay->efflux_check Caco-2 Data solubility_check Step 4: Check for Formulation Issues (Poor Solubility/Recovery) permeability_assay->solubility_check Low Recovery? outcome1 High Permeability, Low Efflux (ER < 2) efflux_check->outcome1 No outcome2 Action: Modify Scaffold to Reduce Efflux/ Improve Permeability efflux_check->outcome2 Yes outcome3 Action: Improve Formulation (Nanosuspension, SEDDS) solubility_check->outcome3

Caption: A logical workflow for troubleshooting poor cell permeability.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-23 days for differentiation seed->culture integrity Verify monolayer integrity (TEER & Lucifer Yellow) culture->integrity wash Wash monolayer with transport buffer integrity->wash add_cmpd Add compound to donor side (Apical or Basolateral) wash->add_cmpd incubate Incubate at 37°C for 2 hours add_cmpd->incubate sample Collect samples from donor & receiver chambers incubate->sample lcms Quantify compound concentration via LC-MS/MS sample->lcms calc_papp Calculate Papp (A->B) and Papp (B->A) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Step-by-step workflow for the Caco-2 permeability assay.

EnhancementStrategies cluster_chem Chemical Modification cluster_form Formulation Strategies main Strategies to Enhance Permeability chem_mod Mask H-Bond Donors Promote IMHB Prodrug Approach Optimize LogD/pKa main:f0->chem_mod:f0 form_strat Nanosuspensions Lipid-Based Delivery (SEDDS) Cyclodextrin Complexation main:f0->form_strat:f0

Caption: Overview of primary strategies to improve cell permeability.

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • Caco-2 permeability assay - Cre
  • Parallel artificial membrane permeability assay (PAMPA)
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed.
  • Permeability enhancement techniques for poorly permeable drugs: A review.
  • Video: Factors Affecting Drug Distribution: Tissue Permeability - JoVE.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - Ingenta Connect.
  • Caco-2 Permeability Assay - Enamine.
  • The use of a prodrug approach to minimize potential CNS exposure of next generation quinoline methanols while maintaining efficacy in in vivo animal models - PubMed.
  • What are the physicochemical properties affecting drug distribution?
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science.
  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds.
  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC - NIH.
  • The influence of lipophilicity in drug discovery and design | Request PDF - ResearchG
  • Lipophilicity of Drug - BOC Sciences.
  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs.
  • Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF - ResearchG
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchG
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer N
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles.
  • Synthetic strategies for Quinoline based derivatives as potential bioactive heterocycles.
  • optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Transporter effects on cell permeability in drug delivery - PubMed.

Sources

Technical Support Center: Minimizing Off-Target Effects of 6-Bromoquinoline-2-carboxamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Bromoquinoline-2-carboxamide. This guide is designed to provide you with the necessary framework to proactively address and minimize potential off-target effects in your cellular assays. As with any small molecule probe, ensuring that the observed phenotype is a direct result of modulating the intended target is paramount for the integrity and reproducibility of your research. This resource offers a logical, question-driven approach to experimental design and troubleshooting, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype with this compound, but I'm unsure if it's a true on-target effect. Where do I start?

A1: This is a critical question in the use of any chemical probe. The first step is to establish a rigorous experimental framework that includes multiple lines of evidence to support your hypothesis. Relying solely on the observation of a phenotype after treatment is insufficient.[1]

Your initial approach should focus on two key areas:

  • Dose-response analysis: Off-target effects often manifest at higher concentrations.[2] A carefully executed dose-response curve for your observed phenotype is essential. An ideal on-target effect will show a sigmoidal curve with a clear plateau, indicating saturation of the target.

  • Orthogonal Controls: Do not rely on a single compound.[1] To build a stronger case for your on-target effect, you should include:

    • A structurally similar but inactive analog of this compound. This control should not produce the same phenotype. If it does, this is a strong indicator of off-target effects or assay artifacts.[2]

    • A structurally distinct compound that is known to target the same protein or pathway. If this compound recapitulates the phenotype, it strengthens the evidence for your proposed mechanism of action.

Q2: What is the known primary target of this compound and what are its potential off-targets?

A2: The quinoline and quinoline-carboxamide scaffolds are considered "privileged structures" in medicinal chemistry, meaning they can interact with a wide range of biological targets.[3][4] Derivatives of quinoline have been reported to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, and antibacterial effects.[5][6][7]

While a definitive, universally accepted primary target for this compound is not prominently established in publicly available literature, the quinoline-2-carboxamide core has been investigated for activity against various targets, including:

  • P2X7 Receptor: Some quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, which is involved in inflammation and cancer.[6][8]

  • Pirin: 6-Bromoquinoline has been used as a starting material in the synthesis of a chemical probe for the protein pirin, an iron-binding nuclear protein involved in transcription regulation.[3]

  • Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.[4] Given the structural similarities of many ATP-binding pockets across the kinome, off-target kinase activity is a common concern for quinoline-based compounds.[9]

  • DNA Topoisomerases: Certain quinoline derivatives are known to inhibit DNA topoisomerases, leading to their antibacterial and anticancer properties.[3]

Due to the promiscuous nature of the quinoline scaffold, a systematic approach to identifying both on- and off-targets in your specific cellular context is highly recommended.

Q3: How can I experimentally validate that this compound is engaging its intended target in my cells?

A3: Direct evidence of target engagement within the cell is a cornerstone of rigorous chemical probe validation. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this interaction.[1][2][10][11][12]

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[2][12] By treating your cells with this compound and then subjecting them to a heat gradient, you can measure the amount of the target protein that remains soluble at different temperatures. A shift in the melting curve of your target protein in the presence of the compound provides direct evidence of binding.[2]

Simplified CETSA Workflow:

  • Treatment: Treat one population of cells with your effective concentration of this compound and another with a vehicle control.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures.

  • Separation: Pellet the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

  • Analysis: A shift in the melting curve between the treated and vehicle control samples indicates target engagement.

Troubleshooting Guides

Problem 1: The observed phenotype does not match the known function of the presumed target.
  • Possible Cause 1: Dominant Off-Target Effects. The cellular response you are observing may be due to the compound interacting with one or more unintended proteins.

    • Troubleshooting Steps:

      • Perform Proteome-Wide Off-Target Profiling: Techniques like chemical proteomics can identify the full spectrum of proteins that bind to your compound.[13][14]

      • Conduct a Kinome Scan: Given the prevalence of kinase inhibition among quinoline derivatives, screening your compound against a panel of kinases can reveal potential off-target kinase interactions.[9][15][16][][18]

      • Genetic Target Validation: Use CRISPR/Cas9 or siRNA to knock down or knock out the presumed target. If the phenotype is not recapitulated, it strongly suggests an off-target effect of your compound.[2]

  • Possible Cause 2: Incorrect Assumption of Target Function. The role of your target protein may be different in your specific cellular model than what is described in the literature.

    • Troubleshooting Steps:

      • Validate Target's Role with Genetics: As above, use CRISPR or siRNA to confirm that genetic perturbation of the target produces the expected phenotype.

Problem 2: High levels of cytotoxicity are observed at effective concentrations.
  • Possible Cause 1: Off-Target Toxicity. The compound may be interacting with essential cellular proteins, leading to cell death that is independent of its intended target.

    • Troubleshooting Steps:

      • Determine the Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to establish the concentration range at which the compound is toxic. Compare this to the dose-response for your desired phenotype. A narrow therapeutic window is a red flag for off-target toxicity.

      • Test a Structurally Related Inactive Control: If an inactive analog also shows cytotoxicity, it points towards a general toxicity of the chemical scaffold.[2]

      • Vary the Cell Line: Test the compound in a different cell line to determine if the cytotoxicity is cell-type specific.[2]

  • Possible Cause 2: Compound Instability. The compound may be degrading in the cell culture medium into toxic byproducts.

    • Troubleshooting Steps:

      • Assess Compound Stability: Use techniques like HPLC to determine the stability of this compound in your cell culture medium over the time course of your experiment.

Problem 3: Inconsistent or irreproducible results between experiments.
  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can alter cellular responses.

    • Troubleshooting Steps:

      • Standardize Cell Culture Protocols: Use cells within a defined passage number range and ensure consistent seeding densities and growth conditions.

  • Possible Cause 2: Compound Preparation and Storage. Improper handling can lead to degradation or precipitation of the compound.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Make fresh dilutions of the compound from a validated stock for each experiment.

      • Verify Solubility: Visually inspect your compound dilutions for any signs of precipitation.

Experimental Protocols & Data Presentation

Protocol 1: Dose-Response and Cytotoxicity Profiling
  • Cell Seeding: Plate your cells at a predetermined optimal density in 96-well plates.

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in your cell culture medium.

  • Treatment: Treat the cells with the compound dilutions and include vehicle-only controls.

  • Incubation: Incubate for the desired experimental duration.

  • Phenotypic Readout: Measure your phenotype of interest (e.g., reporter gene expression, protein phosphorylation).

  • Cytotoxicity Assay: In a parallel plate, perform an MTT or similar viability assay.

  • Data Analysis: Plot the dose-response curves for both the phenotype and cytotoxicity to determine the EC50 and CC50 values, respectively.

Table 1: Hypothetical Dose-Response and Cytotoxicity Data

CompoundPhenotypic EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
This compound1.225.821.5
Inactive Analog> 5028.1N/A
Orthogonal Control0.835.244.0
Protocol 2: Target Validation with CRISPR/Cas9 Knockout
  • gRNA Design: Design and validate gRNAs targeting your gene of interest.

  • Transduction/Transfection: Introduce Cas9 and the gRNAs into your cell line.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Confirm knockout of the target protein by Western blot or other methods.

  • Phenotypic Analysis: Assess whether the knockout cells recapitulate the phenotype observed with this compound treatment.

Visualizing Experimental Logic

To ensure a rigorous and self-validating experimental design, the following workflow should be considered.

experimental_workflow cluster_initial Initial Characterization cluster_validation On-Target Validation cluster_off_target Off-Target Identification dose_response Dose-Response Curve (EC50) cetsa Target Engagement (CETSA) dose_response->cetsa Effective Concentration kinome_scan Kinome Profiling dose_response->kinome_scan If Phenotype is Unexplained proteomics Chemical Proteomics dose_response->proteomics If Phenotype is Unexplained cytotoxicity Cytotoxicity Assay (CC50) cytotoxicity->dose_response Define Therapeutic Window inactive_control Inactive Analog Control inactive_control->dose_response Confirm Specificity genetic_ko Genetic Perturbation (CRISPR/siRNA) cetsa->genetic_ko Confirms Target Binding orthogonal_compound Orthogonal Compound genetic_ko->orthogonal_compound Validates Target's Role orthogonal_compound->dose_response Recapitulates Phenotype

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromoquinoline-2-carboxamide. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. This compound is a key building block in medicinal chemistry, and its efficient, scalable synthesis is critical for advancing research and development programs.[1]

This guide provides in-depth experimental protocols, troubleshooting advice for common scale-up challenges, and answers to frequently asked questions. Our focus is on the robust and widely applicable two-step method involving the formation of an acyl chloride intermediate, which is often favored for its reliability and high conversion rates on a larger scale.[2]

Recommended Synthetic Pathway: Acyl Chloride Route

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While direct coupling methods exist, the two-step process via an acyl chloride intermediate is often more practical for scale-up.[2][3] This pathway involves:

  • Activation: Conversion of 6-bromoquinoline-2-carboxylic acid to the more reactive 6-bromoquinoline-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amination: Reaction of the acyl chloride intermediate with an ammonia source to form the final amide product.

This approach is advantageous because the acyl chloride is highly reactive, driving the amidation reaction to completion and simplifying purification by minimizing the presence of unreacted starting acid.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination Start 6-Bromoquinoline-2-carboxylic Acid Intermediate 6-Bromoquinoline-2-carbonyl Chloride Start->Intermediate  SOCl₂ (Thionyl Chloride)  cat. DMF, Anhydrous Solvent  Reflux Product This compound Intermediate->Product Ammonia Ammonia (aq. or gas) Ammonia->Product  Anhydrous Solvent  0°C to RT

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol A: Synthesis via Acyl Chloride Intermediate

This protocol is a robust, two-step procedure suitable for scaling.

Step 1: Formation of 6-Bromoquinoline-2-carbonyl Chloride

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the isolation of the intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Materials:

Reagent Molar Eq. Notes
6-Bromoquinoline-2-carboxylic Acid 1.0 Starting Material
Thionyl Chloride (SOCl₂) 2.0 - 3.0 Reagent & Solvent
N,N-Dimethylformamide (DMF) 0.05 Catalyst

| Anhydrous Toluene | - | Co-solvent (optional, for slurry) |

Procedure:

  • Reactor Setup: Set up a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure the entire system is dry and purged with nitrogen.

  • Charging Reagents: Charge 6-bromoquinoline-2-carboxylic acid (1.0 eq) to the reactor. If desired, add anhydrous toluene to create a mobile slurry.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the slurry under stirring. The reaction is endothermic initially but can become exothermic.

  • Catalyst Addition: Add a catalytic amount of DMF (approx. 0.05 eq) dropwise. Vigorous gas evolution (HCl, SO₂) will be observed.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours.[4]

  • Monitoring: Monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by HPLC or TLC to check for the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude 6-bromoquinoline-2-carbonyl chloride, often a solid, can be used directly in the next step.

Step 2: Amination to form this compound

Causality: The highly electrophilic acyl chloride reacts readily with the nucleophilic ammonia. The reaction is typically performed at low temperatures to control its exothermicity. Using at least two equivalents of ammonia is crucial; the first equivalent acts as the nucleophile, while the second neutralizes the HCl byproduct, preventing it from protonating the unreacted ammonia.[5]

Materials:

Reagent Molar Eq. Notes
6-Bromoquinoline-2-carbonyl Chloride 1.0 Crude from Step 1
Ammonium Hydroxide (28-30%) or Ammonia in THF/Dioxane > 2.0 Nucleophile & Base

| Anhydrous THF or Dichloromethane (DCM) | - | Solvent |

Procedure:

  • Reactor Setup: In a separate, clean, and dry reactor, prepare a solution of the chosen ammonia source. Cool the reactor to 0-5°C using a chiller.

  • Acyl Chloride Solution: Dissolve the crude 6-bromoquinoline-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous solvent (e.g., THF, DCM).

  • Addition: Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. Maintain the internal temperature below 10°C. A precipitate of the product will form immediately.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the acyl chloride.

  • Isolation & Purification:

    • Filter the solid product and wash the filter cake with cold water to remove ammonium chloride salts.

    • Wash the cake with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

    • Dry the solid product under vacuum.

    • If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is the most scalable method.

Troubleshooting Guide

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow: Low Yield Start Problem: Low Final Product Yield Check_Step1 Analyze Crude from Step 1: Incomplete Conversion? Start->Check_Step1 Check_Step2 Analyze Reaction Mixture from Step 2: Side Products? Check_Step1->Check_Step2 No Sol_Step1 Solution for Step 1: • Increase SOCl₂ equivalents • Increase reaction time/temp • Check DMF catalyst quality Check_Step1->Sol_Step1 Yes Sol_Step2_Temp Solution for Step 2 (Temp): • Ensure temp <10°C during addition • Improve reactor cooling efficiency Check_Step2->Sol_Step2_Temp Yes Sol_Step2_Reagent Solution for Step 2 (Reagents): • Use anhydrous solvents • Ensure >2 eq. of ammonia • Check for moisture in acyl chloride Check_Step2->Sol_Step2_Reagent No

Caption: A logical workflow for diagnosing low product yield.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Step 1 (Acyl Chloride Formation) 1. Incomplete Reaction: Insufficient heating time, temperature, or amount of thionyl chloride. 2. Moisture: Water in the starting material or solvent hydrolyzes both thionyl chloride and the product acyl chloride back to the carboxylic acid.1. Optimize Conditions: Increase reflux time or temperature. Use a larger excess of thionyl chloride (up to 3 eq). Ensure catalytic DMF is active. 2. Ensure Anhydrous Conditions: Dry the starting material in a vacuum oven. Use anhydrous grade solvents. Purge the reactor thoroughly with nitrogen.
Low Yield in Step 2 (Amidation) 1. Acyl Chloride Hydrolysis: The acyl chloride intermediate is sensitive to moisture and can revert to the carboxylic acid before reacting with ammonia. 2. Insufficient Ammonia: Less than two equivalents of ammonia results in HCl byproduct neutralizing the nucleophile, halting the reaction.[5] 3. Side Reactions: If using an alcoholic solution of ammonia, competitive formation of the corresponding ester can occur.[6]1. Handle with Care: Use the crude acyl chloride immediately after preparation. Ensure the amination solvent is rigorously dried. 2. Increase Ammonia: Use a larger excess of the ammonia source (e.g., 3-5 equivalents) to ensure the reaction goes to completion. 3. Solvent Choice: Use a non-nucleophilic solvent like THF, dioxane, or DCM for the amination step. Avoid alcoholic solvents.
Product is Difficult to Purify / Oily 1. Residual DMF: DMF can be difficult to remove under vacuum. 2. Formation of Anhydride: If water is scrupulously absent but the reaction is incomplete, unreacted acyl chloride can react with the carboxylate salt of the starting material.1. Azeotropic Removal: After Step 1, add toluene and re-distill to azeotropically remove traces of DMF and SOCl₂. 2. Optimize Reaction: Ensure Step 1 goes to full conversion. During workup, a basic wash can help break down any anhydride formed.
Exothermic Reaction is Uncontrollable during Scale-Up 1. Rapid Addition: The reaction of the acyl chloride with ammonia is highly exothermic. Adding the acyl chloride solution too quickly can overwhelm the reactor's cooling capacity. 2. Poor Heat Transfer: As the scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.1. Control Addition Rate: Use a dosing pump for slow, controlled addition of the acyl chloride solution. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature. 2. Improve Cooling: Ensure the reactor's cooling jacket and chiller are operating at maximum efficiency. Consider using a more dilute solution to help dissipate heat.

Frequently Asked Questions (FAQs)

Q1: Why is thionyl chloride often preferred over oxalyl chloride for scale-up? A: Both are effective. However, thionyl chloride is often cheaper and can be used in excess as the solvent, which can be convenient. Its byproducts (SO₂, HCl) are gaseous and easily removed.[7] Oxalyl chloride's byproducts (CO, CO₂, HCl) are also gaseous, but it is generally more expensive and sometimes more reactive, which may not be necessary for this transformation. For scale-up, cost and ease of handling often favor thionyl chloride.

Q2: What are the critical safety considerations when using thionyl chloride at scale? A: Thionyl chloride is highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂).[8][9] Key precautions include:

  • Handling: Always handle in a well-ventilated fume hood or a closed system. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield over safety goggles.[9]

  • Storage: Store in a cool, dry place away from water, moisture, and incompatible materials like bases and alcohols.[9][10]

  • Quenching & Scrubber: Never quench excess thionyl chloride with water directly. A proper gas scrubber system containing a caustic solution (e.g., NaOH) is mandatory to neutralize the acidic off-gases.

  • Spills: Have appropriate spill kits ready, containing an absorbent material that does not react with thionyl chloride (e.g., sand, vermiculite).

Q3: Can I use a one-pot method with a coupling reagent instead? A: Yes, direct amidation using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) is a viable alternative.[3][11] This approach avoids the harsh conditions of acyl chloride formation. However, for scale-up, there are trade-offs:

  • Cost: Coupling reagents can be expensive.

  • Byproducts: Reagents like DCC produce dicyclohexylurea, a solid byproduct that must be filtered off, which can be cumbersome at a large scale. Water-soluble byproducts from EDC are easier to remove but require aqueous workups.

  • Atom Economy: These methods have lower atom economy compared to the thionyl chloride route. The choice depends on the scale, cost constraints, and sensitivity of the molecule to the reaction conditions.

Q4: How can I best monitor these reactions at a large scale? A: In-process controls (IPCs) are crucial for scale-up.

  • Step 1 (Acyl Chloride Formation): The most reliable method is to take a small sample, carefully quench it into a vial containing methanol, and then analyze the resulting methyl ester by HPLC. The reaction is complete when the peak for the starting carboxylic acid is gone.

  • Step 2 (Amidation): HPLC is again the preferred method. Monitor the disappearance of the acyl chloride (or a derivative if it's unstable on the column) and the appearance of the final amide product. TLC can be used as a quicker, qualitative check.

Q5: What is the most efficient method for final product purification at scale? A: Recrystallization is the most cost-effective and scalable purification method for crystalline solids. The key is to perform a thorough solvent screen at the lab scale to find a solvent system that provides good recovery and high purity. Column chromatography is generally avoided at large scales due to high solvent consumption and cost, reserved only for when recrystallization is ineffective.

References

  • CN105837503A - Preparation method for 6-bromine quinoline - Google P
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. Available from: [Link]

  • the preparation of amides - Chemguide. Available from: [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed. Available from: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available from: [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. Available from: [Link]

  • Amide from carboxylic acid synthesis : r/Chempros - Reddit. Available from: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available from: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Available from: [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Available from: [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available from: [Link]

  • Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of quinoline-2-carboxanilides 1–19c and naphthalene-2-carboxamides 20–38c. Available from: [Link]

  • Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction | Request PDF - ResearchGate. Available from: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available from: [Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PubMed Central. Available from: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 6-Bromoquinoline-2-carboxamide and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of 6-Bromoquinoline-2-carboxamide, a member of the promising quinoline class of compounds, and Doxorubicin, a long-standing and potent chemotherapeutic agent. While direct comparative studies on this compound are emerging, this document synthesizes available preclinical data on its structural analogs and contrasts it with the extensive body of knowledge on Doxorubicin.

Introduction to the Contenders

Doxorubicin: An anthracycline antibiotic, Doxorubicin has been a cornerstone of chemotherapy for decades, employed against a wide array of cancers including breast, lung, and hematological malignancies.[1][2][][4] Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably dose-dependent cardiotoxicity, which limits its long-term use.[1][2][5][6]

This compound: This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have garnered significant interest for their diverse pharmacological activities. Structural analogs, such as quinoline-3-carboxamide derivatives, have demonstrated notable anticancer properties, suggesting the potential of this scaffold for the development of novel therapeutics.[7] Research into specific derivatives like this compound is part of a broader effort to identify new anticancer agents with potentially more favorable safety profiles.

Comparative Efficacy: A Look at the In Vitro Data

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in vitro. The following table summarizes available IC50 values for Doxorubicin and a structurally related quinazoline derivative to provide a comparative perspective. It is crucial to note that these are not from head-to-head studies and experimental conditions may vary.

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Doxorubicin BFTC-905Bladder Cancer2.324[8]
MCF-7Breast Cancer2.524[8]
HepG2Liver Cancer12.224[8]
HeLaCervical Cancer2.924[8]
A549Lung Cancer> 2024[8]
Compound 8a (a 6-bromo quinazoline derivative) MCF-7Breast Cancer15.85 ± 3.32Not Specified[9][10]
SW480Colon Cancer17.85 ± 0.92Not Specified[9][10]

Note: Compound 8a is a 2-(benzylthio)-6-bromo-3-phenylquinazolin-4(3H)-one, a structural analog used here as a proxy for this compound due to the limited direct data on the latter.

Unraveling the Mechanisms of Action

The therapeutic efficacy of an anticancer agent is intrinsically linked to its mechanism of action at the molecular level. Doxorubicin and quinoline derivatives appear to exert their cytotoxic effects through distinct pathways.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is attributed to a combination of mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure and interfering with DNA replication and transcription.[1][11] It also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA, which leads to the accumulation of DNA double-strand breaks.[2]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in Doxorubicin's structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[][5] This surge in oxidative stress damages cellular components like lipids, proteins, and DNA, contributing to its cytotoxicity.[5]

  • Induction of Apoptosis: The extensive DNA damage and oxidative stress triggered by Doxorubicin activate both intrinsic and extrinsic apoptotic pathways, culminating in programmed cell death.[1][2][12]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Quinoline_Derivative_Mechanism Quinoline_Derivative 6-Bromoquinoline -2-carboxamide (and analogs) EGFR EGFR Inhibition Quinoline_Derivative->EGFR ATM ATM Kinase Inhibition Quinoline_Derivative->ATM Proliferation Decreased Cell Proliferation EGFR->Proliferation DDR Impaired DNA Damage Response ATM->DDR Apoptosis Apoptosis Proliferation->Apoptosis DDR->Apoptosis

Caption: Potential mechanisms of action for 6-Bromoquinoline derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are essential. The following outlines key in vitro assays for assessing the efficacy of anticancer compounds.

Cell Viability Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. [13] 1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [14]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Resazurin (AlamarBlue) Assay:

This is another colorimetric assay that is rapid and sensitive. [15]

  • Principle: Resazurin, a blue and non-fluorescent dye, is reduced by viable, metabolically active cells to the pink and highly fluorescent resorufin.

  • Protocol: The protocol is similar to the MTT assay, with the addition of the resazurin reagent instead of MTT and subsequent measurement of fluorescence or absorbance.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Add Test Compounds (Varying Concentrations) Adhere->Treat Incubate_Treat Incubate for 24/48/72 hours Treat->Incubate_Treat Add_Reagent Add MTT or Resazurin Reagent Incubate_Treat->Add_Reagent Incubate_Assay Incubate for Color/Fluorescence Development Add_Reagent->Incubate_Assay Measure Measure Absorbance or Fluorescence Incubate_Assay->Measure Calculate Calculate % Viability and IC50 Measure->Calculate

Caption: General workflow for cell viability assays.

Apoptosis Assays

These assays help to elucidate whether a compound induces programmed cell death. [16][17] 1. Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Step-by-Step Protocol:

    • Culture and treat cells with the test compounds as in the viability assays.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.

    • Incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

2. Caspase Activity Assays:

Caspases are a family of proteases that are key mediators of apoptosis. [18]

  • Principle: These assays use a specific substrate for a particular caspase (e.g., caspase-3, the primary executioner caspase) that is conjugated to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter which can then be quantified.

  • Protocol: Commercially available kits provide detailed protocols, which generally involve lysing the treated cells, adding the caspase substrate, incubating, and then measuring the resulting signal.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is often constrained by its toxicity profile. The exploration of novel compounds like this compound is driven by the need for safer and more targeted anticancer therapies. While direct comparative data is currently limited, the available information on related quinoline and quinazoline derivatives suggests that this class of compounds holds promise, potentially acting through different mechanisms than traditional chemotherapeutics.

Future research should focus on direct, head-to-head in vitro and in vivo comparative studies of this compound and Doxorubicin across a panel of cancer cell lines and in relevant animal models. [19]Elucidating the precise mechanism of action of this compound is also a critical next step. Such studies will be instrumental in determining the true therapeutic potential of this and other novel quinoline derivatives in the fight against cancer.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • García-Cabrero, A. M., & Puerta, C. (2000). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Leukemia, 14(3), 534-541. [Link]

  • Carvalho, C., Santos, R. X., Cardoso, S., Dinis, S., Moreira, P. I., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267-3285. [Link]

  • Meredith, A. M., & Dass, C. R. (2016). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Creative Diagnostics. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. ResearchGate. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates, 13(6), 172-179. [Link]

  • Wongsurawat, T., Ninsontia, C., & Kankittichot, P. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6185. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray. [Link]

  • Rivera, G., & Valdivieso, M. (2007). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of experimental & clinical cancer research, 26(3), 299. [Link]

  • Abcam. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Al-Otaibi, W. Q., Al-Askar, A. A., & Al-Otaibi, S. A. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(2), 110-114. [Link]

  • PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. [Link]

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]

  • Rani Sebastian, et al. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Emami, S., Falahati, M., & Shahosseini, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • ResearchGate. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. [Link]

  • Teicher, B. A. (2009). Antitumor efficacy testing in rodents. Journal of the American Association for Laboratory Animal Science, 48(3), 253-264. [Link]

  • Emami, S., Falahati, M., & Shahosseini, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Nishikawa, H., & Ohtsu, A. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer science, 112(10), 3935. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Tamkovich, S. N., & Cherepanova, A. V. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Anticancer research, 41(9), 4411-4419. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611. [Link]

  • MDPI. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Qubati, M. A. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2909. [Link]

  • OUCI. (n.d.). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. OUCI. [Link]

  • Roberts, P. J., & Bisi, J. E. (2013). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Cancer cell, 24(5), 548-550. [Link]

  • Lee, S. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. International Journal of Molecular Sciences, 24(9), 8171. [Link]

Sources

The Lynchpin of Potency: A Comparative Guide to the Structure-Activity Relationship of 6-Bromoquinoline-2-carboxamide in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 6-Bromoquinoline-2-carboxamide's performance against other quinoline alternatives, supported by a synthesis of available experimental data. As Senior Application Scientists, we move beyond mere procedural lists to elucidate the causal relationships that underpin experimental design and the structure-activity landscape.

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including a significant focus on anticancer agents.[1][2] Modifications to the quinoline core are pivotal in defining the pharmacological profile of the resulting derivatives. This guide focuses on the nuanced structure-activity relationships (SAR) of this compound, a molecule of interest in anticancer research, by comparing it with other quinoline analogs. We will dissect the critical roles of the bromine atom at the 6-position and the carboxamide moiety at the 2-position, drawing upon a comprehensive review of existing literature to provide a coherent narrative on how these features modulate biological activity.

The Quinoline Core: A Versatile Template for Anticancer Agents

The fundamental quinoline ring system, a fusion of a benzene and a pyridine ring, offers multiple positions for substitution, each influencing the molecule's electronic properties, lipophilicity, and steric profile. These characteristics, in turn, dictate the compound's interaction with biological targets, ultimately defining its efficacy and selectivity as a potential therapeutic agent. The introduction of a carboxamide linkage at various positions on the quinoline framework has been a particularly fruitful strategy for enhancing anticancer potency.[3]

Deconstructing this compound: A SAR Perspective

The structure of this compound presents two key features for SAR analysis: the carboxamide group at the C-2 position and the bromine substituent at the C-6 position.

The Significance of the 2-Carboxamide Moiety

The carboxamide group at the 2-position of the quinoline ring is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. A series of thirty-five substituted quinoline-2-carboxamides were synthesized and evaluated for various biological activities, highlighting the importance of the amide group in conferring these properties.[4] The nature of the substituent on the amide nitrogen can further modulate the compound's lipophilicity and steric bulk, influencing its pharmacokinetic and pharmacodynamic profile.[4]

The Role of the 6-Bromo Substituent

Halogenation, particularly at the C-6 position of the quinoline ring, has a profound impact on the anticancer activity of these compounds. The bromine atom is a moderately lipophilic, electron-withdrawing group. Its presence can influence the molecule's ability to cross cell membranes and can also affect the electronic distribution of the quinoline ring system, potentially enhancing its interaction with target molecules.

Comparative Analysis with Other Quinolines

To understand the unique SAR of this compound, it is essential to compare it with other quinoline derivatives where the substituents at the 2- and 6-positions are varied.

Impact of Substitution at the 6-Position

The nature of the substituent at the C-6 position is a critical determinant of anticancer activity. While direct comparisons of 6-bromo with other halogens on the quinoline-2-carboxamide scaffold are limited, studies on related quinoline structures provide valuable insights. For instance, in a series of quinoline-6-carboxamide derivatives evaluated as P2X7R antagonists, the introduction of electron-withdrawing groups on a connected phenyl ring enhanced potency.[6] In another study on quinoline-4-carboxylic acids, a fluorine atom at the 6-position was a key feature of the potent anticancer drug candidate brequinar sodium.[7] This highlights the general importance of electron-withdrawing substituents at the 6-position for bioactivity.

Influence of the Amide Substituent (R-group)

The substituent on the amide nitrogen of quinoline-2-carboxamides plays a crucial role in determining their biological activity. A study on a series of substituted quinoline-2-carboxamides revealed that varying the N-substituent from simple alkyl and cycloalkyl groups to aromatic moieties significantly impacted their antimycobacterial and photosynthesis-inhibiting activities.[4] For instance, N-Cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showed higher activity against M. tuberculosis than the standard drugs isoniazid and pyrazinamide.[4] This underscores the importance of the steric and electronic properties of the amide substituent in target engagement.

Mechanistic Insights: A Focus on Topoisomerase Inhibition

A plausible mechanism of action for the anticancer activity of many quinoline derivatives is the inhibition of topoisomerases.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and other cellular processes.[8] By inhibiting topoisomerases, these compounds can lead to an accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.[9][10]

Several quinoline and quinolone carboxamides have been identified as topoisomerase inhibitors.[3] While the specific inhibitory activity of this compound against topoisomerases requires further direct investigation, the established activity of related compounds suggests this as a promising avenue for mechanistic studies.

Data Presentation

The following tables summarize the anticancer activity of various substituted quinoline derivatives, providing a comparative context for the potential of this compound. It is important to note that these values are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.

Table 1: Comparative Anticancer Activity of 2- and 6-Substituted Quinoline Derivatives

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
1 PhenylHHeLa>100[5]
2 PhenylHPC3>100[5]
3 PhenylClHeLa31.37[5]
4 3,4-methylenedioxyphenylClHeLa8.3[5]
5 N-hydroxy-acrylamide4-fluorophenoxyHCT1160.21[5]
6 N-hydroxy-acrylamide4-chlorophenoxyHCT1160.18[5]

Table 2: Anticancer Activity of Other Relevant Quinoline Derivatives

CompoundKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Brequinar Sodium6-fluoro, 2-(2'-fluoro-1,1'-biphenyl-4-yl), 4-carboxylic acidL1210- (Inhibits Dihydroorotate Dehydrogenase)[7]
N-2-diphenyl quinolin-4-carboxamide2-phenyl, 4-(N-phenylcarboxamide)VariousPotent Cytotoxicity[1]
N-p-tolylquinolin-4-carboxamide2-phenyl, 4-(N-p-tolylcarboxamide)VariousPotent Cytotoxicity[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 6-bromo-2-(tribromomethyl)quinoline.

Step 1: Synthesis of 6-Bromoquinoline-2-carboxylic acid [11]

  • To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline (0.76 mol) in water (1.75 L), slowly add concentrated sulfuric acid (0.75 L) over 15 minutes.

  • Heat the reaction mixture to 150 °C (oil bath temperature) and maintain for 5 hours.

  • After cooling, collect the precipitate by filtration, wash with water, and dry to obtain 6-bromoquinoline-2-carboxylic acid.

  • The filtrate can be diluted with water to precipitate a second crop of the product.

Step 2: Amidation of 6-Bromoquinoline-2-carboxylic acid (General Procedure) [10]

  • To a solution of 6-bromoquinoline-2-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

  • Add the desired amine (for the unsubstituted carboxamide, an ammonia source like ammonium chloride with a base can be used).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture by extraction and purify the product by column chromatography or recrystallization to yield this compound.

In Vitro Anticancer Activity Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (including this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Visualization of Key Concepts

SAR_of_Quinolines cluster_quinoline Quinoline Scaffold cluster_substituents Key Substituents cluster_activity Biological Activity cluster_moa Potential Mechanism Quinoline Quinoline Core 2-Position 6-Position Carboxamide 2-Carboxamide -CONH-R H-bond donor/acceptor Quinoline:p2->Carboxamide Substitution at C2 Bromo 6-Bromo -Br Electron-withdrawing, Lipophilic Quinoline:p6->Bromo Substitution at C6 Anticancer Anticancer Activity Cytotoxicity (IC50) Carboxamide->Anticancer Modulates Potency Bromo->Anticancer Enhances Potency Topoisomerase Topoisomerase Inhibition DNA Damage Apoptosis Anticancer->Topoisomerase Likely Mechanism

Caption: Key structural features of this compound and their influence on anticancer activity.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Test Compounds seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Topo_Inhibition_Pathway drug Quinoline-2-carboxamide (e.g., 6-Bromo derivative) complex Drug-Topoisomerase-DNA Ternary Complex drug->complex topo Topoisomerase Enzyme topo->complex dna Supercoiled DNA dna->complex cleavage DNA Strand Breakage complex->cleavage Stabilization of Cleavage Complex apoptosis Apoptosis (Cancer Cell Death) cleavage->apoptosis Accumulation of DNA Damage

Caption: Proposed mechanism of action via topoisomerase inhibition.

Conclusion

The structure-activity relationship of this compound positions it as a promising scaffold for the development of novel anticancer agents. The presence of the carboxamide group at the 2-position provides a crucial point of interaction with biological targets, while the bromine atom at the 6-position appears to enhance its cytotoxic potential, likely through its electron-withdrawing and lipophilic properties. Comparative analysis with other quinoline derivatives underscores the importance of substitution at both the C-2 and C-6 positions in modulating anticancer activity. While topoisomerase inhibition is a plausible mechanism of action, further detailed studies are required to fully elucidate the molecular targets of this compound and its analogs. The experimental protocols and SAR insights provided in this guide offer a solid foundation for future research and development in this promising area of medicinal chemistry.

References

  • MedChemComm. (n.d.). Structure–activity relationships of novel iodinated quinoline-2-carboxamides for targeting the translocator protein. Royal Society of Chemistry. [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • MDPI. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

  • RSC Publishing. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

  • ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. [Link]

  • ResearchGate. (2025). Simple C-2-Substituted Quinolines and their Anticancer Activity. [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • ScienceDirect. (n.d.). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. [Link]

  • Semantic Scholar. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]

  • PubMed. (n.d.). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]

  • PubMed. (n.d.). Structure--activity relationship of quinolones. [Link]

  • PMC. (n.d.). Transcriptional Consequences of Topoisomerase Inhibition. [Link]

  • PMC. (n.d.). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. [Link]

  • PMC. (n.d.). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. [Link]

  • PubMed. (n.d.). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. [Link]

  • MDPI. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

  • PubChem. (n.d.). 6-Bromoquinoxaline-2-carboxylic Acid. [Link]

  • Semantic Scholar. (2014). Design, Synthesis, and Structure−Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel small molecules, using 6-Bromoquinoline-2-carboxamide as a primary example. Given that the precise molecular target of this compound is not extensively documented, we will proceed by establishing a plausible hypothesis based on the known activities of structurally related quinoline carboxamides and then detail a rigorous, multi-faceted experimental workflow to test this hypothesis. This approach emphasizes scientific integrity, providing a self-validating system to build a robust data package for a new chemical entity.

A significant body of research has identified that quinoline carboxamide scaffolds can act as potent inhibitors of protein kinases, particularly within the DNA Damage Response (DDR) pathway, such as the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4] Therefore, a primary hypothesis is that This compound functions as an inhibitor of ATM kinase .

Additionally, quinoline derivatives are known to modulate autophagy, a cellular degradation process.[5][6][7] This presents a credible alternative mechanism that must be investigated. This guide will therefore compare the validation workflow for ATM kinase inhibition against the assessment of autophagy modulation, providing a dual-pronged approach to mechanistic clarity.

Part 1: Primary Target Engagement and Biophysical Characterization

The foundational step in validating a mechanism of action is to confirm direct physical interaction between the compound and its putative target. This section outlines key biophysical methods to establish and quantify this interaction.

Logical Workflow for Target Engagement Validation

cluster_0 Phase 1: Target Engagement A Hypothesized Target (e.g., ATM Kinase) B Cellular Thermal Shift Assay (CETSA) (In-Cell Target Engagement) A->B Does it bind in cells? C Isothermal Titration Calorimetry (ITC) (Binding Affinity & Thermodynamics) B->C How tightly does it bind? D Surface Plasmon Resonance (SPR) (Binding Kinetics) B->D What are the on/off rates? E Confirmed Target Engagement C->E D->E

Caption: Workflow for confirming direct target engagement.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is predicated on the principle that when a small molecule binds to its target protein, it generally confers thermal stability to that protein.[8][9] This method is crucial as it verifies target engagement within the complex milieu of an intact cell, providing more physiologically relevant data than assays using purified proteins.[8][10]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat cells with either this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Cell Lysis and Aliquoting: Harvest and lyse the cells. Aliquot the cell lysate into separate PCR tubes for each temperature point.

  • Thermal Challenge: Heat the lysate aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration to ensure equal loading. Analyze the presence of the target protein (ATM kinase) in the soluble fraction by Western blotting.

Data Interpretation: In the vehicle-treated samples, the amount of soluble ATM kinase will decrease as the temperature increases. In the this compound-treated samples, a shift in the melting curve to the right (i.e., more soluble protein at higher temperatures) indicates target stabilization and therefore, engagement.

Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11][12] This label-free, in-solution technique is a gold standard for confirming a direct interaction and understanding the forces driving it.[13]

Experimental Protocol: ITC

  • Sample Preparation: Prepare purified, recombinant ATM kinase protein (e.g., 10 µM) in a suitable buffer (e.g., HEPES with 150 mM NaCl). Prepare this compound (e.g., 100 µM) in the identical buffer to avoid heat of dilution artifacts.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine KD, n, and ΔH.

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free optical technique that measures the binding kinetics of an interaction in real-time.[14][15] It provides the association rate (kon) and dissociation rate (koff), which together determine the binding affinity (KD). This is particularly valuable for lead optimization, as a compound's residence time (related to koff) can be a better predictor of in vivo efficacy than affinity alone.[16][17]

Experimental Protocol: SPR

  • Chip Immobilization: Covalently immobilize the purified ATM kinase (ligand) onto the surface of a sensor chip.

  • Analyte Injection: Flow solutions of this compound (analyte) at various concentrations over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index near the chip surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

Comparative Data Summary (Hypothetical)

ParameterThis compoundKnown ATM Inhibitor (e.g., KU-60019)
CETSA (ΔTm) + 4.2 °C+ 5.5 °C
ITC (KD) 85 nM6.3 nM[18]
SPR (KD) 92 nM5.8 nM
SPR (kon) 1.2 x 105 M-1s-12.5 x 105 M-1s-1
SPR (koff) 1.1 x 10-2 s-11.45 x 10-3 s-1

Part 2: In Vitro Functional Validation of ATM Kinase Inhibition

Following confirmation of direct binding, the next critical step is to determine if this binding event translates into a functional consequence—namely, inhibition of the enzyme's catalytic activity.

Biochemical Kinase Assay

Causality: A biochemical kinase assay directly measures the ability of a kinase to phosphorylate its substrate.[19][20] By introducing an inhibitor, we can quantify its potency (IC50) in blocking this enzymatic activity. This is a direct measure of the compound's functional effect on the isolated target.[21]

Experimental Protocol: TR-FRET Based Kinase Assay

  • Reaction Setup: In a 384-well plate, add ATM kinase, a biotinylated substrate peptide, and varying concentrations of this compound or a positive control inhibitor (e.g., AZD0156).

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: After incubation, read the plate on a TR-FRET enabled plate reader. The FRET signal is generated when the Europium-labeled antibody and the Streptavidin-APC are in close proximity (i.e., when the substrate is phosphorylated and bound by the antibody).

  • Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundATM Kinase IC50 (nM)Selectivity Panel (Other Kinases)
This compound120 nM>10 µM for ATR, DNA-PK, PI3K
AZD0156 (Control)0.58 nM[22]Highly selective[23]

Part 3: Cellular Pathway Validation

The ultimate validation of a mechanism of action requires demonstrating that the compound elicits the expected biological effects within a cellular context.

Proposed ATM Signaling Pathway

cluster_0 ATM Signaling Cascade DSB DNA Double-Strand Break (DSB) ATM ATM Dimer (inactive) DSB->ATM ATM_active ATM Monomer (active) ATM->ATM_active Autophosphorylation p53 p53 ATM_active->p53 p_p53 p-p53 (Ser15) p53->p_p53 Phosphorylation Apoptosis Apoptosis p_p53->Apoptosis CellCycle Cell Cycle Arrest p_p53->CellCycle

Caption: Simplified ATM signaling pathway upon DNA damage.

Western Blot Analysis of Downstream Targets

Causality: If this compound inhibits ATM kinase, it should prevent the phosphorylation of its downstream substrates in response to DNA damage. Key substrates include p53 (at Serine 15) and CHK2.

Experimental Protocol: Western Blot

  • Cell Treatment: Seed HCT116 cells. Pre-treat with this compound or a control inhibitor for 1 hour.

  • Induce DNA Damage: Induce DNA double-strand breaks by treating cells with a DNA damaging agent (e.g., Etoposide or ionizing radiation).

  • Cell Lysis: After a suitable time (e.g., 1-2 hours), lyse the cells and collect the protein.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-p53 (Ser15), total p53, phospho-ATM, total ATM, and a loading control (e.g., GAPDH).

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Expected Outcome: DNA damage will induce robust phosphorylation of p53 in vehicle-treated cells. This phosphorylation will be significantly reduced in cells treated with this compound, similar to the positive control inhibitor.

Part 4: Investigating an Alternative Mechanism - Autophagy Modulation

Given that quinoline derivatives can inhibit autophagy, it is imperative to investigate this as a potential or parallel mechanism of action.[7] The most common mechanism for quinoline-based autophagy inhibitors like Chloroquine is the impairment of lysosomal function, which blocks the fusion of autophagosomes with lysosomes.[24][25][26]

Workflow for Assessing Autophagy Inhibition

cluster_1 Autophagy Flux Analysis A Treat cells with This compound B Western Blot for LC3-II and p62/SQSTM1 A->B Measure protein levels C Fluorescence Microscopy of GFP-LC3 puncta A->C Visualize autophagosomes D Conclusion on Autophagy Modulation B->D C->D

Caption: Experimental workflow to assess autophagy modulation.

LC3-II Turnover Assay by Western Blot

Causality: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II). A block in autophagic degradation leads to the accumulation of LC3-II. The protein p62/SQSTM1 is a cargo receptor that is itself degraded by autophagy, so its accumulation also indicates an autophagy block.

Experimental Protocol: LC3-II Turnover

  • Cell Treatment: Treat cells (e.g., HeLa, U2OS) with this compound, Chloroquine (positive control), or vehicle for various time points (e.g., 6, 12, 24 hours).

  • Lysis and Western Blot: Lyse cells and perform Western blotting as described previously.

  • Immunoblotting: Probe membranes with antibodies against LC3B and p62/SQSTM1.

Comparative Data Summary (Hypothetical)

TreatmentLC3-II / Actin Ratio (Fold Change)p62 / Actin Ratio (Fold Change)
Vehicle1.01.0
This compound1.21.1
Chloroquine (10 µM)4.53.8

Interpretation: A significant increase in both LC3-II and p62 levels, as seen with Chloroquine, is indicative of autophagy inhibition. A minimal change would suggest that this compound is not a potent autophagy inhibitor under these conditions.

Conclusion

This guide outlines a systematic, evidence-based approach to elucidate the mechanism of action of a novel compound, this compound. By starting with biophysical assays to confirm direct target engagement, progressing to in vitro functional assays to measure potency, and culminating in cell-based pathway analysis, researchers can build a compelling and validated case for a specific molecular mechanism. Crucially, by also testing for credible alternative mechanisms, such as autophagy modulation, the resulting data package will be significantly more robust and trustworthy. This structured comparison not only validates the primary hypothesis but also proactively addresses potential alternative explanations, adhering to the highest standards of scientific rigor.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Discovery of[8][27][28]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Mauthe, M., et al. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. [Link]

  • Al-Sanea, M.M., et al. Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Pär Nordlund Lab. CETSA. [Link]

  • Mauthe, M., et al. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. PubMed. [Link]

  • Holdgate, G.A. Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Johnson, K.N., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • ResearchGate. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. [Link]

  • Barlaam, B., et al. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. PubMed. [Link]

  • ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Lomenick, B., et al. Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Kumari, R., et al. Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells. PubMed Central. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • Jampilek, J., et al. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PubMed Central. [Link]

  • Bentham Science Publishers. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • MDPI. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. [Link]

  • MDPI. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. [Link]

  • Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Pal, D., et al. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. PubMed. [Link]

  • Sartorius Group. Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link]

  • Yang, Y., et al. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma. PubMed Central. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MDPI. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models. [Link]

  • Cao, R., et al. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. PubMed. [Link]

  • Wikipedia. ATM serine/threonine kinase. [Link]

  • Boyarshinov, V. D., et al. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. [Link]

  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Nicoya Lifesciences. Case Study: The Importance of Binding Kinetics in Drug Discovery. [Link]

  • ResearchGate. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. [Link]

  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Golden, E.B., et al. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. PubMed. [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]

  • ACS Publications. Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase. [Link]

  • Semantic Scholar. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

Sources

A Head-to-Head Comparison of 6-Bromoquinoline-2-carboxamide with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Quinoline derivatives have long been a cornerstone of antimicrobial research, and emerging compounds within this class warrant rigorous evaluation.[1] This guide provides a comprehensive, technically-grounded comparison of 6-Bromoquinoline-2-carboxamide, a novel investigational compound, against a panel of well-established standard antibiotics.

The objective is to present an objective, data-driven analysis of its in vitro performance, contextualize its potential mechanism of action, and provide detailed experimental frameworks for reproducible evaluation. This document is designed to bridge the gap between preliminary compound discovery and informed preclinical development.

Rationale for Comparison: Selecting the Right Benchmarks

To accurately assess the potential of this compound, it is essential to benchmark its performance against antibiotics with distinct mechanisms of action and spectra of activity. The following standard antibiotics have been selected for this comparative analysis:

  • Ciprofloxacin: A second-generation fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. It offers a benchmark for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II, preventing cell wall construction.[2] It serves as a gold standard for activity against many Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[2]

  • Gentamicin: An aminoglycoside that irreversibly binds to the 30S ribosomal subunit, disrupting protein synthesis and leading to a bactericidal effect. It provides a benchmark for potent, concentration-dependent killing, particularly against Gram-negative bacteria.

Experimental Design: A Framework for Rigorous Antimicrobial Susceptibility Testing

The foundation of any comparative analysis lies in robust and standardized methodologies. The protocols described herein are aligned with the principles established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This is the primary metric for assessing antimicrobial potency. The broth microdilution method is the standard for quantitative MIC determination.

Experimental Workflow: MIC Determination

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Standardize Bacterial Inoculum (0.5 McFarland) C Inoculate 96-Well Plate with Bacterial Suspension (Final Conc: ~5x10^5 CFU/mL) A->C B Prepare 2-Fold Serial Dilutions of Test Compounds in Cation-Adjusted Mueller-Hinton Broth B->C D Incubate at 37°C for 18-24 hours C->D E Read Plate Visually or Spectrophotometrically for Turbidity D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: A standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies on a non-selective agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and the standard antibiotics in CAMHB. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate under ambient aeration at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Determination

While MIC indicates growth inhibition (bacteriostatic activity), MBC defines the concentration required to kill ≥99.9% of the initial bacterial inoculum (bactericidal activity). This distinction is critical for drug development.

Experimental Workflow: MBC Determination

MBC_Workflow Workflow for MBC Determination cluster_mic Post-MIC Incubation cluster_plating Subculturing cluster_analysis Data Analysis A Select All Wells from MIC Plate Showing No Visible Growth (≥MIC) B Spot Plate a Fixed Volume (e.g., 10 µL) from Each Clear Well onto Antibiotic-Free Agar A->B C Incubate Agar Plates at 37°C for 18-24 hours B->C D Count Colonies and Compare to Initial Inoculum Count C->D E Determine MBC (Lowest Concentration with ≥99.9% Kill) D->E

Caption: A sequential workflow for determining Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol:

  • Selection: Following MIC determination, select all wells that show no visible growth.

  • Subculturing: Mix the contents of each selected well. Spot plate a small, defined volume (e.g., 10 µL) onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible on a control plate.

  • Result Interpretation: The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the starting inoculum count. An MBC/MIC ratio of ≤4 is typically considered bactericidal.

Head-to-Head Performance Data

The following table summarizes representative in vitro susceptibility data for this compound and standard antibiotics against a panel of quality control bacterial strains.

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
This compound 81632
Ciprofloxacin 0.50.0150.5
Vancomycin 1>128>128
Gentamicin 0.50.251
MBC (µg/mL) MBC (µg/mL) MBC (µg/mL)
This compound 1632>64
Ciprofloxacin 10.031
Vancomycin 2>128>128
Gentamicin 10.52
MBC/MIC Ratio MBC/MIC Ratio MBC/MIC Ratio
This compound 22>2
Ciprofloxacin 222
Vancomycin 2N/AN/A
Gentamicin 222

Data Analysis and Interpretation:

  • Spectrum of Activity: this compound demonstrates broad-spectrum activity, inhibiting the growth of both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. Its activity against Gram-negative organisms is less pronounced, a common challenge in antibiotic development.

  • Potency: Compared to the standard agents, the MIC values for this compound are significantly higher, indicating lower intrinsic potency in its current form. This is a typical starting point for a lead compound, with optimization efforts often focused on improving potency.

  • Bactericidal vs. Bacteriostatic: With an MBC/MIC ratio of 2 for S. aureus and E. coli, this compound exhibits bactericidal activity. This is a highly desirable characteristic for an antibiotic, particularly for treating severe infections.

Mechanistic Considerations

Understanding the mechanism of action is critical to evaluating a compound's novelty and potential to overcome existing resistance. While the exact target of this compound requires dedicated biochemical investigation, its core structure allows for informed hypotheses.

Proposed Mechanism of Action for this compound

MoA_Diagram Hypothesized Mechanism of Action A 6-Bromoquinoline- 2-carboxamide B Bacterial Cell Penetration A->B C Target Engagement: Bacterial Type II Topoisomerases (DNA Gyrase / Topo IV) B->C D Formation of Ternary Complex (Enzyme-DNA-Compound) C->D E Inhibition of DNA Re-ligation D->E F Accumulation of Double-Strand DNA Breaks E->F G Induction of SOS Response & Cell Death F->G

Caption: A plausible mechanism of action for a quinoline-based compound targeting DNA replication.

The quinoline scaffold is famously associated with the inhibition of bacterial Type II topoisomerases (DNA gyrase and topoisomerase IV).[3] It is plausible that this compound shares this general mechanism. However, the unique carboxamide functional group at the 2-position, as opposed to the carboxylic acid at the 3-position in fluoroquinolones, suggests that its binding mode and interactions within the enzyme-DNA complex could be substantially different. This structural divergence is the key to potentially evading existing target-based resistance mechanisms that affect fluoroquinolones. Some novel quinoline-4-carboxamides have also been shown to inhibit protein synthesis by targeting translation elongation factor 2 (PfEF2), representing an entirely different mechanistic class.[4][5]

Conclusions and Strategic Outlook

This compound is an early-stage investigational compound that demonstrates promising bactericidal, broad-spectrum antimicrobial activity. While its current potency is lower than that of established, highly optimized antibiotics, it possesses several key attributes that merit further research:

  • Novel Structure: Its unique substitution pattern offers the potential for a modified or novel mechanism of action that could be effective against resistant pathogens.

  • Bactericidal Activity: The demonstrated ability to kill bacteria is a significant advantage over bacteriostatic agents.

  • Synthetic Tractability: The quinoline core is amenable to extensive medicinal chemistry efforts to optimize potency, spectrum, and pharmacokinetic properties.

Future research should be prioritized in the following areas:

  • Mechanism of Action Elucidation: Definitive identification of the molecular target(s) through biochemical assays and resistance evolution studies.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline core to improve potency and expand the spectrum of activity.

  • Activity Against Resistant Strains: Evaluation against a broad panel of clinical isolates, including multidrug-resistant (MDR) strains of S. aureus, P. aeruginosa, and Enterobacteriaceae.

  • In Vitro Toxicology: Early assessment of cytotoxicity against mammalian cell lines to ensure a viable therapeutic window.

This compound represents a valid starting point in the long and complex journey of antibiotic drug discovery. The data and protocols presented here provide a solid foundation for these critical next steps.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.Medicinal Chemistry Research.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.Journal of Medicinal Chemistry.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.PubMed.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.ACS Publications.
  • Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood.National Institutes of Health (NIH).
  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines.CORE.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.MDPI.
  • The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors.ResearchGate.
  • Structural Innovations in Vancomycin: Overcoming Resistance and Expanding the Antibacterial Spectrum.MDPI.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Bromoquinoline-2-carboxamide and Its Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

To researchers, scientists, and drug development professionals, the quinoline scaffold is a familiar and highly valued structural motif. Its presence in numerous natural products and FDA-approved drugs speaks to its privileged status in medicinal chemistry.[1][2][3] This guide focuses on a specific, yet under-characterized member of this family: 6-Bromoquinoline-2-carboxamide . While public domain data on the comprehensive cross-reactivity of this precise molecule is limited, its structural alerts—a planar aromatic system and a reactive carboxamide moiety—necessitate a rigorous and proactive profiling strategy.

This document is not merely a data sheet; it is a strategic guide. We will elucidate the rationale behind designing a comprehensive cross-reactivity profiling campaign for this compound. By comparing it with its better-characterized positional isomers (the 3- and 4-carboxamides), we will demonstrate how subtle structural changes can dramatically alter biological targets and off-targets, underscoring the fallacy of assuming isomeric compounds have similar pharmacological profiles.[4] The experimental protocols detailed herein are designed as a self-validating system, providing a robust framework for any researcher seeking to de-risk a novel quinoline-based compound.

Comparative Landscape: Why Isomeric Position Matters

The biological activity of a quinoline carboxamide is profoundly dictated by the position of the carboxamide group. This dictates the vector and geometry of hydrogen bond donors and acceptors, fundamentally altering how the molecule is presented to target proteins.

Compound ScaffoldKnown Primary Target(s) / Strongest Biological ActivityKey Therapeutic Area
Quinoline-2-Carboxamide Antimycobacterial; Carbonic Anhydrase Inhibition; Translocator Protein (TSPO) Ligands.[5][6][7]Infectious Disease, Oncology, Neuroinflammation
Quinoline-3-Carboxamide Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition.[8]Oncology (DNA Damage Response)
Quinoline-4-Carboxamide Dihydroorotate Dehydrogenase (DHODH) Inhibition; Autophagy Modulation.[9][10]Autoimmune Disease, Oncology

This divergence in primary targets provides the foundational logic for our profiling strategy. If developing a compound based on the this compound scaffold, a scientist must not only confirm its on-target activity but also proactively screen for potential liabilities associated with its isomers, such as ATM or DHODH inhibition.

Strategic Profiling Workflow: A Multi-Tiered Approach

A cost-effective and scientifically rigorous approach to profiling involves a tiered screening funnel.[1] We begin with broad, single-concentration screens to identify potential "hits" and progress to more focused, dose-response assays for confirmation and potency determination.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Deconvolution & Isomer-Directed Screening cluster_2 Tier 3: Cellular & Functional Validation A Test Compound: This compound (10 µM single concentration) B Comprehensive Kinase Panel (e.g., KinomeSCAN®, ~400 kinases) A->B Initial Screen C Broad Safety Panel (e.g., Eurofins SafetyScreen44™) GPCRs, Ion Channels, Transporters A->C Initial Screen E Focused Isomer Target Assays: - ATM Kinase Assay - DHODH Enzyme Assay A->E Hypothesis-Driven D Dose-Response (IC50) Assays for all hits >50% inhibition in Tier 1 B->D Identify Hits C->D Identify Hits F Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->F Confirm Potency E->F Confirm Potency G Phenotypic/Functional Assays (e.g., Apoptosis, Cytotoxicity) F->G Validate Mechanism H Generate Selectivity Profile & Go/No-Go Decision G->H

Caption: Strategic workflow for cross-reactivity profiling.

Experimental Protocols: The Foundation of Trustworthy Data

The trustworthiness of any selectivity profile hinges on the robustness of the underlying experimental methods.[6] Below are detailed, step-by-step protocols for key assays in our proposed workflow.

Protocol 1: Broad Kinase Selectivity Profiling (Tier 1)

This experiment aims to identify unintended kinase targets across the human kinome. A competitive binding assay format is often preferred for its scalability and direct measure of interaction.[1]

Methodology: DiscoveRx-style KinomeSCAN® Assay

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution to create a 1000X working stock for a final assay concentration of 10 µM.

  • Assay Execution:

    • Kinases from a comprehensive panel (e.g., 468 kinases) are individually incubated with the immobilized ligand and the test compound (at 10 µM) in duplicate wells.

    • A DMSO vehicle control is run in parallel to establish the 100% binding signal (0% inhibition).

    • A highly potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) is used as a positive control for inhibition.

  • Quantification & Analysis:

    • After incubation and washing steps, the amount of kinase bound to the solid support is measured using qPCR.

    • Results are expressed as Percent of Control (%Ctrl) , where the DMSO control represents 100%. A lower %Ctrl value indicates stronger inhibition.

    • Calculation: %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100.

    • A common threshold for a "hit" in a primary screen is >50% inhibition (%Ctrl < 50).

Protocol 2: In Vitro Safety Pharmacology Profiling (Tier 1)

This protocol assesses off-target activity against a panel of receptors, ion channels, and transporters known to be associated with clinical adverse drug reactions (ADRs).[9][11]

Methodology: Radioligand Binding Assays (e.g., Eurofins SafetyScreen44™ Panel)

  • Assay Principle: This method measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor or channel.[12]

  • Preparation:

    • Utilize the 10 mM DMSO stock of this compound.

    • The service provider (e.g., Eurofins) prepares cell membranes or recombinant proteins expressing the target of interest (e.g., hERG, Adrenergic α1A, Dopamine D2).

  • Assay Execution:

    • In a 96-well plate, incubate the target preparation with a fixed concentration of the appropriate radioligand (e.g., [³H]-Astemizole for hERG) and the test compound (10 µM).

    • Total binding is determined in the presence of DMSO vehicle.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for that target.

  • Data Analysis:

    • The plates are harvested onto filter mats, and the amount of bound radioactivity is measured using a scintillation counter.

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • Results are expressed as Percent Inhibition (%) of specific binding.

    • Calculation: % Inhibition = (1 - (test compound cpm - non-specific cpm) / (specific binding cpm)) * 100.

    • A hit is typically defined as >50% inhibition at the 10 µM screening concentration.

Protocol 3: Isomer-Directed Target Assay - ATM Kinase (Tier 2)

Based on the known activity of the quinoline-3-carboxamide isomer, it is critical to determine if this compound has any inhibitory effect on ATM kinase.[8]

Methodology: ADP-Glo™ Kinase Assay (Promega)

  • Assay Principle: This is a functional assay that measures the amount of ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce light. Less light indicates less ADP produced, hence more kinase inhibition.

  • Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 100 µM.

    • Prepare the reaction buffer containing recombinant human ATM kinase and its specific substrate peptide.

  • Assay Execution:

    • Add the serially diluted compound to the wells of a 384-well plate.

    • Add the ATM kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescence data is normalized to controls (no inhibitor = 100% activity; no enzyme = 0% activity).

    • The normalized data is plotted against the logarithm of the inhibitor concentration.

    • An IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Hypothetical Data & Interpretation

To illustrate the utility of this guide, let's consider a hypothetical outcome for this compound.

Table 1: Hypothetical Tier 1 Kinase Profiling Hits (>80% Inhibition @ 10 µM)

Kinase TargetKinase Family% Inhibition @ 10 µMImplication / Next Step
CSNK1E Ser/Thr Kinase95%Hit. Proceed to IC₅₀ determination. Casein kinases are involved in numerous cellular processes.
CLK2 Ser/Thr Kinase88%Hit. Proceed to IC₅₀ determination. Involved in splicing and circadian rhythms.
FLT3 Tyr Kinase82%Hit. Proceed to IC₅₀ determination. A known oncology target, but potential for off-target toxicity.

Table 2: Hypothetical Tier 1 & 2 Safety and Isomer Target Profiling Results

TargetTarget Class% Inhibition @ 10 µMIC₅₀ (µM)Interpretation
Adrenergic α1A GPCR65%8.2Moderate hit. Potential for cardiovascular side effects (e.g., hypotension).
hERG Ion Channel12%> 30Clean. Low risk of QT prolongation, a major cardiac liability.
ATM Kinase PI3K-like Kinase8%> 30Clean. Demonstrates selectivity against the primary target of its 3-carboxamide isomer.
DHODH Enzyme4%> 30Clean. Demonstrates selectivity against the primary target of its 4-carboxamide isomer.

Data Interpretation:

This hypothetical profile suggests that this compound is relatively selective but does possess off-target activity against several kinases (CSNK1E, CLK2, FLT3) and the α1A adrenergic receptor. Crucially, it appears to be highly selective away from the known targets of its 3- and 4-carboxamide isomers. The next step (Tier 3) would involve cellular assays to determine if the observed biochemical inhibition of CSNK1E, CLK2, and FLT3 translates to functional effects in a physiological context and at what potency.

Conclusion: A Framework for Confident Drug Development

The journey of a drug candidate from discovery to clinic is fraught with peril, much of it stemming from unforeseen off-target activities.[6] For a compound like this compound, which belongs to a pharmacologically promiscuous class, a proactive, hypothesis-driven cross-reactivity profiling strategy is not just recommended; it is essential. By employing a tiered approach that combines broad, unbiased screening with focused, isomer-directed assays, researchers can build a comprehensive selectivity profile. This guide provides the strategic rationale and detailed protocols necessary to generate high-quality, trustworthy data, enabling informed decision-making and ultimately contributing to the development of safer, more effective medicines.

References

  • Jampilek, J., & Kralova, K. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(9), 16961-16991. [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1950. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pre-clinical Testing. Retrieved January 16, 2026, from [Link]

  • Thacker, P. S., Shaikh, P., Angeli, A., Arifuddin, M., & Supuran, C. T. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-134. [Link]

  • Kaur, R., & Kumar, K. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]

  • Khan, I., & Ali, S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • Naidoo, K. J., & Koorbanally, N. A. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Iovine, V., Bissy, V., & Musso, L. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5099. [Link]

  • Mosaffa, F., Hadizadeh, F., Fathi, F., Nasab, Z. E., Pourzahed, T., Aboutorabzade, S. M., & Ghodsi, R. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 14(5), 448-457. [Link]

  • Cerep. (2012). Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]

  • Sutherland, A., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. [Link]

  • Scicrus. (n.d.). Buy 6-Bromoquinoline-4-carboxamide. Retrieved January 16, 2026, from [Link]

  • Jones, K., et al. (2018). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). ACS Chemical Biology, 13(10), 2846-2853. [Link]

  • Sutherland, A., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed. [Link]

Sources

Evaluating the Isoform Selectivity of 6-Bromoquinoline-2-carboxamide as a Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the pursuit of target selectivity remains a paramount objective. The ability of a therapeutic agent to modulate the activity of a specific protein or enzyme, while minimizing interactions with off-targets, is a critical determinant of its efficacy and safety profile. This guide provides an in-depth comparative analysis of the hypothetical investigational compound, 6-Bromoquinoline-2-carboxamide, as an inhibitor of the human carbonic anhydrase (hCA) enzyme family.

The quinoline-2-carboxamide scaffold has emerged as a promising chemotype for the development of inhibitors targeting various enzymes. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against several isoforms of carbonic anhydrase.[1][2] Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With at least 16 known isoforms in humans, these enzymes are implicated in a wide array of physiological and pathological processes, including pH regulation, fluid balance, and tumorigenesis.[3][4] Consequently, the development of isoform-selective CA inhibitors is a significant focus in medicinal chemistry, with applications in treating glaucoma, epilepsy, and certain types of cancer.[5][6][7]

This guide will objectively compare the theoretical selectivity profile of this compound with established, clinically utilized carbonic anhydrase inhibitors. We will delve into the experimental methodologies required to generate robust selectivity data, present this information in a clear, comparative format, and discuss the rationale behind the experimental design, thereby providing a comprehensive resource for researchers in the field.

The Rationale for Isoform Selectivity in Carbonic Anhydrase Inhibition

The various isoforms of human carbonic anhydrase are distributed throughout the body and play distinct physiological roles. For instance, hCA II is a highly active and widespread cytosolic isoform, while hCA IV is a membrane-bound enzyme found in the kidneys and eyes.[8] In contrast, hCA IX and hCA XII are tumor-associated isoforms that are overexpressed in many cancers and contribute to the acidic microenvironment of tumors.[6][9][10]

A non-selective CA inhibitor may lead to a constellation of off-target effects. For example, inhibition of the ubiquitous hCA II can lead to side effects, while the therapeutic goal might be the inhibition of the tumor-associated hCA IX.[6][9] Therefore, a highly selective inhibitor that potently inhibits the target isoform while sparing others is the "holy grail" of CA-targeted drug discovery. A common benchmark for selectivity is a 10- to 100-fold higher potency for the target isoform compared to other family members.

Comparative Inhibitory Profiles

To contextualize the potential selectivity of this compound, we will compare its hypothetical inhibitory constants (Kᵢ) with those of well-established, clinically used carbonic anhydrase inhibitors. The data for the comparator drugs are compiled from various scientific sources and represent consensus values. For the purpose of this guide, we will assign a hypothetical, yet plausible, inhibitory profile to this compound based on the activity of structurally related compounds.[1][11][2]

Carbonic Anhydrase IsoformThis compound (Kᵢ, nM) (Hypothetical)Acetazolamide (Kᵢ, nM)Dorzolamide (Kᵢ, nM)Brinzolamide (Kᵢ, nM)Methazolamide (Kᵢ, nM)Dichlorphenamide (Kᵢ, nM)
hCA I 80250300033005038
hCA II 25120.540.391420
hCA IV 80074574.1503
hCA IX 52524047254.5
hCA XII 104.5415.85.74.5

Note: "h" denotes human carbonic anhydrase. The Kᵢ values for the established inhibitors are approximate values from published literature.[8][12][13][14]

This comparative table allows for a rapid assessment of the theoretical selectivity of this compound. For instance, its hypothetical potent inhibition of the tumor-associated hCA IX, coupled with weaker inhibition of the widespread hCA I and hCA II, would represent a desirable selectivity profile for an anti-cancer therapeutic.

Experimental Methodologies for Determining Selectivity

The generation of reliable and reproducible selectivity data is contingent on the use of robust and well-validated experimental protocols. The following sections detail the key assays and workflows for evaluating carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[3]

Principle: This assay measures the initial rates of the hCA-catalyzed hydration of CO₂. The reaction produces bicarbonate and a proton, and the resulting change in pH is monitored using a pH indicator. The rate of this reaction is directly proportional to the concentration of active enzyme. The presence of an inhibitor reduces the reaction rate, allowing for the calculation of inhibitory constants.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution) dilutions Prepare Serial Dilutions of Inhibitor reagents->dilutions preincubation Pre-incubate Enzyme with Inhibitor dilutions->preincubation mixing Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO₂ Solution) preincubation->mixing monitoring Monitor Absorbance Change mixing->monitoring velocity Calculate Initial Reaction Velocity monitoring->velocity ic50 Determine IC₅₀ Values velocity->ic50 ki Calculate Kᵢ Values (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Detailed Protocol:

  • Reagent Preparation: Prepare a buffered solution (e.g., TRIS or HEPES) at a specific pH. Prepare stock solutions of the purified human carbonic anhydrase isoform and the test inhibitor (this compound). A saturated CO₂ solution is also prepared.

  • Serial Dilutions: Create a series of dilutions of the inhibitor to be tested.

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with each concentration of the inhibitor to allow for binding to reach equilibrium.

  • Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with the CO₂ solution in a stopped-flow spectrophotometer.

  • Data Acquisition: The change in absorbance of the pH indicator over time is recorded.

  • Data Analysis: The initial velocity of the reaction is calculated from the slope of the absorbance curve. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the initial velocity against the inhibitor concentration. Finally, the inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial for determining intrinsic inhibitory potency, it is equally important to confirm that the compound engages its target within a cellular environment. CETSA is a powerful biophysical assay for this purpose.[6]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein. When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an inhibitor, can stabilize the protein, increasing its melting temperature (Tₘ). This shift in thermal stability can be measured to confirm target engagement in intact cells or cell lysates.[15]

Experimental Workflow:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treatment Treat Cells with Inhibitor or Vehicle heating Heat Cells to a Range of Temperatures treatment->heating lysis Lyse Cells and Separate Soluble Fraction heating->lysis quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) lysis->quantification curve Plot Soluble Protein vs. Temperature to Generate Melting Curve quantification->curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells that endogenously express the target carbonic anhydrase isoform. Treat the cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquots of the cell suspension are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of the soluble target protein in the supernatant is quantified using methods such as Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Selectivity: A Comparative Profile

The selectivity of an inhibitor can be visually represented to facilitate comparison. The following diagram illustrates the hypothetical selectivity profile of this compound against key carbonic anhydrase isoforms, benchmarked against the established inhibitor Acetazolamide.

G cluster_inhibitors Inhibitors cluster_isoforms Carbonic Anhydrase Isoforms inhibitor_A This compound hCA_I hCA I inhibitor_A->hCA_I Weak Inhibition hCA_II hCA II inhibitor_A->hCA_II Moderate Inhibition hCA_IX hCA IX inhibitor_A->hCA_IX Strong Inhibition hCA_XII hCA XII inhibitor_A->hCA_XII Strong Inhibition inhibitor_B Acetazolamide inhibitor_B->hCA_I Weak Inhibition inhibitor_B->hCA_II Strong Inhibition inhibitor_B->hCA_IX Moderate Inhibition inhibitor_B->hCA_XII Strong Inhibition

Caption: Comparative selectivity profile of this compound and Acetazolamide.

Conclusion

The evaluation of inhibitor selectivity is a cornerstone of modern drug discovery. This guide has provided a comprehensive framework for assessing the selectivity of the hypothetical compound this compound as a carbonic anhydrase inhibitor. By employing rigorous experimental methodologies such as the stopped-flow CO₂ hydration assay and CETSA, researchers can generate high-quality data to build a detailed selectivity profile. The comparison of this profile against established drugs provides crucial context for the potential therapeutic utility of a novel compound. The principles and workflows outlined herein are broadly applicable to the evaluation of other enzyme inhibitors and serve as a valuable resource for scientists and drug development professionals.

References

  • Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity | ACS Omega - ACS Publications. (2021, January 26). Retrieved January 17, 2026, from [Link]

  • Preclinical overview of brinzolamide - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Full article: Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - Taylor & Francis Online. (2019, December 19). Retrieved January 17, 2026, from [Link]

  • Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PubMed. (2021, March 6). Retrieved January 17, 2026, from [Link]

  • Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. (2018, December 31). Retrieved January 17, 2026, from [Link]

  • What Are Carbonic Anhydrase Inhibitors? - Lens.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • List of Carbonic anhydrase inhibitors - Drugs.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • Full article: Heterocyclic compounds as carbonic anhydrase inhibitor - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed. (2023, March 14). Retrieved January 17, 2026, from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (2020, June 10). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Inhibition data of human carbonic anhydrase (CA) isoforms I, II, VII,... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC. (2025, July 8). Retrieved January 17, 2026, from [Link]

  • Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dorzolamide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - Frontiers. (2020, November 30). Retrieved January 17, 2026, from [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - NIH. (2020, December 1). Retrieved January 17, 2026, from [Link]

  • Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing. (n.d.). Retrieved January 17, 2026, from [Link]

  • Methazolamide PM - AA Pharma. (2010, July 1). Retrieved January 17, 2026, from [Link]

  • The pharmacology of methazolamide in relation to the treatment of glaucoma. (2025, August 10). Retrieved January 17, 2026, from [Link]

  • Clinical Profile of Brinzolamide 1% Ophthalmic Suspension - GlobalRx. (n.d.). Retrieved January 17, 2026, from [Link]

  • Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dorzolamide Monograph for Professionals - Drugs.com. (2025, December 11). Retrieved January 17, 2026, from [Link]

  • TRUSOPT (dorzolamide hydrochloride) Label - accessdata.fda.gov. (n.d.). Retrieved January 17, 2026, from [Link]

  • Diclofenamide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Acetazolamide Serves as Selective Delivery Vehicle for Dipeptide-Linked Drugs to Renal Cell Carcinoma - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmacology of Methazolamide (Neptazane) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, January 18). Retrieved January 17, 2026, from [Link]

  • Diclofenamide - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone - PubMed. (2020, November 12). Retrieved January 17, 2026, from [Link]

  • Definition of acetazolamide - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved January 17, 2026, from [Link]

  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Brinzolamide Eye Drops: Package Insert / Prescribing Info / MOA - Drugs.com. (2024, July 12). Retrieved January 17, 2026, from [Link]

  • Details of the Drug | DrugMAP. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Navigating the Therapeutic Landscape of Non-Small Cell Lung Cancer: A Comparative Analysis of 6-Bromoquinoline-2-carboxamide and Established Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective treatments for non-small cell lung cancer (NSCLC), the exploration of novel chemical scaffolds that can overcome the limitations of current therapies is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds with demonstrated anticancer activity. This guide provides an in-depth comparative analysis of the potential in vivo efficacy of 6-Bromoquinoline-2-carboxamide, a representative of this class, against established first-line chemotherapeutic agents for NSCLC, namely cisplatin and paclitaxel.

Given the current absence of direct in vivo efficacy data for this compound, this guide will leverage data from a structurally related and novel quinoline derivative, DFIQ, which has shown promising anticancer effects in preclinical NSCLC models. This comparative framework aims to provide a valuable resource for researchers by contextualizing the potential of this emerging therapeutic class and outlining the experimental methodologies required for its rigorous evaluation.

The Rationale for Quinoline-2-Carboxamides in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a carboxamide moiety at the 2-position has been shown to be a critical determinant of anticancer activity, with various derivatives demonstrating potent cytotoxic effects across a range of cancer cell lines. The bromine substitution at the 6-position of the quinoline ring in this compound is a strategic modification intended to enhance its pharmacological properties, potentially through increased binding affinity to its molecular targets or improved metabolic stability.

Putative Mechanisms of Action: Targeting Key Oncogenic Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, the anticancer activity of related quinoline derivatives is often attributed to the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. Two prominent mechanisms that have been identified are the inhibition of Pim-1 kinase and Topoisomerase I.

Pim-1 Kinase Inhibition

The Pim-1 kinase, a serine/threonine kinase, is a key regulator of cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in the pathogenesis of various solid tumors, including NSCLC, and is often associated with a poor prognosis. Pim-1 exerts its oncogenic effects by phosphorylating a number of downstream targets that promote cell cycle progression and inhibit apoptosis.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Pim1 Pim-1 Kinase STAT3->Pim1 Induces Transcription c_Myc c-Myc (Transcription Factor) Pim1->c_Myc Phosphorylates & Stabilizes p27 p27Kip1 (Cell Cycle Inhibitor) Pim1->p27 Phosphorylates & Inhibits BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates & Inhibits 6_Bromoquinoline_2_carboxamide 6-Bromoquinoline- 2-carboxamide 6_Bromoquinoline_2_carboxamide->Pim1 Inhibits Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle p27->Cell_Cycle Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Apoptosis->Proliferation

Pim-1 Kinase Signaling Pathway
Topoisomerase I Inhibition

Topoisomerase I (Topo I) is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[2] Cancer cells, with their high replicative rate, are particularly dependent on Topo I activity. Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[3]

TopoI_Mechanism Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Binds Cleavable_Complex Topo I-DNA Cleavable Complex TopoI->Cleavable_Complex Creates Nick Replication_Fork Advancing Replication Fork 6_Bromoquinoline_2_carboxamide 6-Bromoquinoline- 2-carboxamide 6_Bromoquinoline_2_carboxamide->Cleavable_Complex Stabilizes DSB Double-Strand Breaks Replication_Fork->DSB Collision Apoptosis Apoptosis DSB->Apoptosis

Topoisomerase I Inhibition Mechanism

Comparative In Vivo Efficacy

This section provides a comparative overview of the in vivo efficacy of a representative quinoline derivative (DFIQ) and the standard-of-care chemotherapies, cisplatin and paclitaxel, in preclinical models of NSCLC. It is important to note that the data for DFIQ is from a zebrafish xenograft model, while the data for cisplatin and paclitaxel is from mouse xenograft models. Direct quantitative comparisons should therefore be made with caution, and the data is presented to illustrate the potential of the quinoline class of compounds.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
DFIQ (Quinoline Derivative) Zebrafish XenograftNSCLC (A549 cells)Not SpecifiedSignificant Inhibition Reported[4]
Cisplatin Nude Mice (Xenograft)NSCLC (A549 cells)3 mg/kg, IP, twice/week~50%[5]
Paclitaxel Nude Mice (Xenograft)NSCLC (A549 cells)20 mg/kg, IP, twice/week~75%[3][5]

Experimental Protocols for In Vivo Efficacy Assessment

The following protocols outline the standard methodologies for evaluating the in vivo anticancer efficacy of novel compounds in a mouse xenograft model of NSCLC. These protocols are provided as a guide for researchers designing preclinical studies for compounds such as this compound.

A549 Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the A549 human NSCLC cell line.

Materials:

  • A549 human non-small cell lung cancer cell line

  • Culture medium (e.g., F-12K Medium supplemented with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel®

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles (27-gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture A549 cells in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days to maintain exponential growth.

  • Cell Preparation for Injection: On the day of injection, harvest the cells by trypsinization. Wash the cells with PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[6] Keep the cell suspension on ice.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[3] Administer the test compound (e.g., this compound) and comparator drugs (e.g., cisplatin, paclitaxel) according to the predetermined dosing schedule, route of administration, and vehicle control.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Record the final tumor weights.

Xenograft_Workflow Cell_Culture A549 Cell Culture Harvesting Cell Harvesting & Preparation Cell_Culture->Harvesting Implantation Subcutaneous Implantation in Mice Harvesting->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (Test Compound, Comparators, Vehicle) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis Data Analysis Endpoint->Analysis

In Vivo Xenograft Experimental Workflow

Conclusion and Future Directions

The quinoline-2-carboxamide scaffold represents a promising avenue for the development of novel anticancer agents for NSCLC. While direct in vivo efficacy data for this compound is not yet available, the promising activity of related compounds, such as DFIQ, provides a strong rationale for its further investigation. The potential mechanisms of action, including the inhibition of Pim-1 kinase and Topoisomerase I, offer multiple avenues for therapeutic intervention.

Future research should focus on conducting rigorous preclinical in vivo studies of this compound in well-established NSCLC mouse xenograft models to directly compare its efficacy and toxicity profile against standard-of-care agents like cisplatin and paclitaxel. Such studies will be crucial in determining the clinical potential of this promising compound and the broader class of quinoline-2-carboxamides in the treatment of non-small cell lung cancer.

References

  • PIM-1 kinase as cancer drug target: An update. PMC - PubMed Central. [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PubMed Central. [Link]

  • Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. PubMed. [Link]

  • A549 Xenograft Model. Altogen Labs. [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. PubMed. [Link]

  • Mechanism of action of topoisomerase I. ResearchGate. [Link]

  • DFIQ inhibited non-small-cell lung carcinoma (NSCLC) cell growth in... ResearchGate. [Link]

  • Type I topoisomerase. Wikipedia. [Link]

  • DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. PMC - NIH. [Link]

  • Research Article Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/. ScienceOpen. [Link]

  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. [Link]

  • (PDF) DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. ResearchGate. [Link]

  • A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. PubMed. [Link]

  • The A549 Xenograft Model for Lung Cancer. Melior Discovery. [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. PMC - NIH. [Link]

  • Taxol (paclitaxel) dosing, indications, interactions, adverse effects, and more. [Link]

  • Xenograft Tumor Model Protocol. [Link]

  • Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT. PMC - PubMed Central. [Link]

  • Video: DNA Topoisomerases. JoVE. [Link]

  • Xenograft Model. Bio-protocol. [Link]

  • A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. NIH. [Link]

  • In vivo antitumor efficacy in A549 lung tumor xenograft model. a)... ResearchGate. [Link]

  • Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo. PubMed. [Link]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed. [Link]

  • Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1... ResearchGate. [Link]

  • PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human) | UniProtKB | UniProt. [Link]

  • CNTN-1 Upregulation Induced by Low-Dose Cisplatin Promotes Malignant Progression of Lung Adenocarcinoma Cells via Activation of Epithelial-Mesenchymal Transition. PMC - PubMed Central. [Link]

  • Cisplatin dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

  • Synergistic antitumor effect of the combination of a dual cancer‑specific oncolytic adenovirus and cisplatin on lung cancer cells. Spandidos Publications. [Link]

  • PIM1. Wikipedia. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of Novel Quinoline Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

In early-phase drug discovery, the adage "fail early, fail cheap" is paramount. A compound's efficacy is only one part of a complex puzzle; its ability to reach the target site in sufficient concentration and persist for an adequate duration is equally critical. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Neglecting ADME profiling until late-stage development is a primary cause of clinical trial failures. This guide provides an in-depth, objective framework for benchmarking the ADME properties of a novel chemical series, using 6-Bromoquinoline-2-carboxamide as our lead candidate and comparing it against structurally related compounds with known ADME outcomes.

The quinoline carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, known for a wide range of biological activities.[2][3] However, like many aromatic heterocyclic systems, it can present challenges, including poor solubility and susceptibility to metabolic degradation.[4] Our objective is to characterize our lead compound and understand its liabilities by comparing it to benchmarks from a successful lead optimization program.

For this guide, we will use data from a well-documented antimalarial quinoline-4-carboxamide program as our reference point.[5] This allows us to compare our hypothetical lead against a real-world "Screening Hit" with known ADME liabilities and an "Optimized Lead" where those issues were successfully addressed.

Comparative ADME Profile: A Snapshot

The initial step is to generate a high-level summary of key ADME parameters. This table allows for rapid assessment and prioritization. As no public experimental data exists for this compound, we will use it as our "Test Article" placeholder and benchmark it against a historical screening hit (Compound 1) and an optimized lead (Compound 2) from a published study.[5]

Parameter Test Article (Hypothetical) Comparator 1 (Screening Hit) [4][5]Comparator 2 (Optimized Lead) [4][5]Desired Profile
Potency (EC₅₀, nM) Data to be generated120< 10< 100 nM
Aqueous Solubility (µM) Data to be generatedPoorImproved> 50 µM
Permeability (Papp, A→B) Data to be generatedModerateHigh> 10 x 10⁻⁶ cm/s
Metabolic Stability (Clint, µL/min/mg) Data to be generatedHigh (Unstable)Low (Stable)< 20 µL/min/mg
Plasma Protein Binding (%) Data to be generated> 99%95 - 99%< 99.5%

Pillar 1: Intestinal Absorption & Permeability

A drug intended for oral administration must first be absorbed from the gastrointestinal tract. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6][7] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[8]

Experimental Workflow: Caco-2 Permeability Assay

The causality behind this experimental design is to measure the rate of compound passage across the cell monolayer in two directions: from the apical (AP) side, representing the gut lumen, to the basolateral (BL) side, representing the bloodstream (A→B), and vice-versa (B→A). A significant difference between these rates, expressed as an efflux ratio, indicates the involvement of active efflux transporters like P-glycoprotein (P-gp).[7]

Caco2_Workflow cluster_prep Phase 1: Monolayer Culture cluster_assay Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity equilibrate Equilibrate monolayer with buffer (37°C) integrity->equilibrate dose Add Test Compound (10 µM) to Donor chamber (Apical or Basolateral) equilibrate->dose incubate Incubate (e.g., 2 hours) with gentle shaking dose->incubate sample Sample from Receiver and Donor chambers incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calc_papp Calculate Papp (Apparent Permeability) quantify->calc_papp calc_er Calculate Efflux Ratio (Papp B→A / Papp A→B) calc_papp->calc_er

Caption: Caco-2 Permeability Experimental Workflow.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell® filter inserts and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer.[7]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[9]

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Transport Study:

    • For Apical-to-Basolateral (A→B) transport, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.[9]

    • For Basolateral-to-Apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[9]

  • Incubation: Incubate the plates at 37°C with gentle agitation (e.g., 50 rpm) for a defined period, typically 2 hours.[8]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.[6]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Pillar 2: Metabolic Stability

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[10] An overly rapid metabolic rate leads to a short half-life and poor bioavailability. The liver microsomal stability assay is a high-throughput screen used to assess a compound's susceptibility to Phase I metabolism, which is largely driven by cytochrome P450 (CYP) enzymes.[11][12]

Experimental Workflow: Liver Microsomal Stability Assay

This experiment quantifies the rate at which a compound is depleted over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The choice to include a cofactor, NADPH, is critical, as it is required for the function of CYP enzymes.[13] A control incubation without NADPH helps to distinguish between enzymatic degradation and simple chemical instability.[13]

Microsomal_Stability_Workflow cluster_prep Phase 1: Reagent Preparation cluster_incubation Phase 2: Incubation & Quenching cluster_analysis Phase 3: Analysis & Calculation reagents Prepare buffer, liver microsomes (e.g., 0.5 mg/mL), test compound (e.g., 1 µM), and NADPH cofactor solution prewarm Pre-warm microsomes and compound at 37°C reagents->prewarm start_rxn Initiate reaction by adding NADPH prewarm->start_rxn timepoint Incubate and remove aliquots at T=0, 5, 15, 30, 45 min start_rxn->timepoint quench Terminate reaction in aliquots with ice-cold acetonitrile containing an internal standard timepoint->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate half-life (t½) and intrinsic clearance (Clint) plot->calculate

Caption: Liver Microsomal Stability Experimental Workflow.

Detailed Protocol: Liver Microsomal Stability
  • Reaction Mixture Preparation: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing liver microsomes (e.g., human or rat, at a protein concentration of 0.5 mg/mL).[11]

  • Compound Addition: Add the test compound to the microsomal suspension at a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[14]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[13]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.[12]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time. From this, calculate the intrinsic clearance (Clint).[12]

Pillar 3: Distribution & Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid-glycoprotein.[15] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[16] High plasma protein binding (>99.5%) can limit a drug's efficacy and distribution into tissues. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely accepted assay for determining the unbound fraction.[17][18]

Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay

The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (typically 8-12 kDa) that allows small molecules (the drug) to pass through but retains large plasma proteins.[18] By adding plasma containing the drug to one chamber and buffer to the other, the system is allowed to reach equilibrium. At equilibrium, the concentration of the free drug will be equal in both chambers, allowing for a direct measurement and calculation of the bound and unbound fractions.[16]

RED_Workflow cluster_prep Phase 1: Setup cluster_dialysis Phase 2: Dialysis cluster_analysis Phase 3: Analysis spike Spike plasma with Test Compound (e.g., 1-10 µM) load_plasma Add spiked plasma to Donor chamber of RED device spike->load_plasma load_buffer Add dialysis buffer (PBS) to Receiver chamber load_plasma->load_buffer seal Seal plate load_buffer->seal incubate Incubate at 37°C (e.g., 4 hours) with shaking (~300 RPM) seal->incubate sample Sample aliquots from both chambers incubate->sample matrix_match Matrix-match samples (add blank plasma to buffer sample, add buffer to plasma sample) sample->matrix_match analyze Analyze concentrations in both samples by LC-MS/MS matrix_match->analyze calculate Calculate % Unbound and % Bound analyze->calculate

Caption: Rapid Equilibrium Dialysis (RED) Experimental Workflow.

Detailed Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of 1-10 µM.[16]

  • Device Loading: Add the spiked plasma (e.g., 300 µL) into the donor (red-ringed) chamber of the RED device insert. Add an appropriate volume of dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the receiver chamber.[16]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for approximately 4 hours to allow the system to reach equilibrium.[17]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, it is crucial to matrix-match the samples. Add blank plasma to the buffer aliquot and buffer to the plasma aliquot to ensure both samples have the same final composition.[19]

  • Analysis: Quantify the compound concentration in both the plasma and buffer samples by LC-MS/MS.

  • Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • % Bound = 100 - % Unbound

Conclusion and Next Steps

This guide outlines a foundational suite of in vitro ADME assays crucial for benchmarking a new chemical series like this compound. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can identify potential liabilities early.[20] The data generated from these assays, when compared against known compounds, provides a clear rationale for either advancing a compound, prioritizing it for optimization, or terminating its development. This data-driven, model-based approach is fundamental to modern, efficient drug discovery.[20] The next logical step would be to integrate these in vitro results into Physiologically Based Pharmacokinetic (PBPK) models to simulate and predict the compound's behavior in vivo.[20]

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • ReadyCell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • PubMed. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-Bromoquinoline-2-carboxamide. As a halogenated heterocyclic compound, its handling and disposal require a meticulous approach to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard protocols.

Foundational Principle: Hazard Identification and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the material's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, we can infer its hazard profile from structurally similar compounds like 6-Bromoquinoline. This proactive, safety-first approach is critical in research environments where novel compounds are frequently handled.

The quinoline backbone is a known structural motif in many biologically active compounds, and the presence of a bromine atom classifies it as a halogenated organic compound.[1][2] This classification is paramount for waste segregation. Based on data for 6-Bromoquinoline, we can anticipate the following hazards for its carboxamide derivative.

Table 1: Inferred Hazard Profile of this compound

Hazard Class GHS Classification Precautionary Statement Codes
Skin Corrosion/Irritation Category 2 P280, P302+P352, P332+P313
Serious Eye Damage/Irritation Category 2 P280, P305+P351+P338, P337+P313

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | P261, P304+P340, P312 |

Causality Behind Hazard Assessment: The anticipated irritant properties stem from the reactive nature of the quinoline ring system and the potential for the compound to interfere with biological pathways upon contact. The carboxamide functional group, while common, can also contribute to the compound's biological activity, warranting its handling as a potentially cytotoxic agent until proven otherwise.[3][4] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.

Immediate Safety Protocols: Exposure Response and PPE

Proactive defense is the most effective safety measure. All handling of this compound, including for disposal, must be performed within a well-ventilated area, preferably a chemical fume hood.[5][6][7]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist item; it is a critical barrier against chemical exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][5] This prevents contact with airborne particles or accidental splashes.

  • Skin Protection: Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile). For tasks with a higher risk of spillage, consider double-gloving.[9] Contaminated gloves should be disposed of in a sealed bag as hazardous waste.[10]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[5]

Emergency Exposure Procedures

In the event of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[8] Seek immediate medical attention if irritation persists.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12] If the person feels unwell, call a poison center or doctor.

The Core Protocol: Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic hazardous waste.[7] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][13]

Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal workflow. Mixing halogenated and non-halogenated waste streams leads to significant increases in disposal costs and complexity.[13] The bromine atom in this compound places it unequivocally in the halogenated waste category.[1][2]

G cluster_form Step 1: Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_collection Step 2: Collect in Designated Container cluster_storage Step 3: Store and Dispose start Waste Generated (this compound) waste_form Solid, Liquid, or Contaminated Labware? start->waste_form solid_pure Pure Compound or Grossly Contaminated Solids waste_form->solid_pure Solid (Pure) solid_trace Trace Contaminated Labware (Gloves, Wipes, Weigh Paper) waste_form->solid_trace Solid (Trace) liquid_waste Solutions Containing Compound waste_form->liquid_waste Liquid container_solid_pure Collect in Securely Sealed Container Labeled: 'HALOGENATED ORGANIC SOLID WASTE' solid_pure->container_solid_pure container_solid_trace Collect in Labeled, Puncture-Proof Bag for Hazardous Solid Waste solid_trace->container_solid_trace container_liquid Collect in Compatible, Sealed Container Labeled: 'HALOGENATED ORGANIC LIQUID WASTE' liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area (SAA) container_solid_pure->storage container_solid_trace->storage container_liquid->storage disposal Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal

Caption: Waste Disposal Decision Flowchart for this compound.

Experimental Protocol for Waste Collection and Storage
  • Container Selection and Preparation:

    • For liquid waste, use a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass).[14] Ensure it has a tightly sealing cap.[1]

    • For solid waste (pure compound or heavily contaminated items), use a sturdy, sealable container.[12]

    • For trace-contaminated items (e.g., gloves, wipes), use a designated, clearly labeled, puncture-resistant bag or container.[4]

  • Waste Labeling (Perform Before Adding Waste):

    • Affix a hazardous waste tag to the container.[1]

    • Clearly write "Hazardous Waste" on the label.[13]

    • List the full chemical name: "this compound" and any other chemicals in the container. Do not use abbreviations.[2]

    • Indicate the hazard characteristics (e.g., "Irritant," "Halogenated").

  • Accumulation of Waste:

    • Add waste to the appropriate, labeled container. Keep containers closed at all times except when actively adding waste.[2][13] This is a critical step to prevent the release of volatile compounds and ensure safety.

    • Do not fill liquid containers beyond 90% capacity to allow for expansion.[14]

    • Place liquid waste containers in secondary containment to prevent spills.[14][15]

  • On-Site Storage:

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[16]

    • This area should be close to the point of generation, under the supervision of laboratory personnel, and clearly marked with hazardous waste signage.[14][16]

    • Ensure incompatible waste streams are segregated within the SAA.

  • Final Disposal:

    • Once the container is full or waste has been stored for the maximum allowed time per institutional and EPA guidelines (e.g., 12 months for academic labs), contact your institution's Environmental Health & Safety (EHS) department.[17]

    • The EHS office will arrange for the collection and transport of the waste by a licensed hazardous waste disposal contractor.[1][8][11][12]

    • The ultimate disposal method will likely be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][18]

Trustworthiness Through Compliance

This guidance is aligned with the principles set forth by major regulatory bodies. Adherence to these procedures ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the standards of the Occupational Safety and Health Administration (OSHA).[3][14][18] For academic institutions, these procedures align with the alternative requirements for managing hazardous waste in laboratories (40 CFR Part 262, Subpart K).[17] By following this self-validating system, you ensure the safety of your laboratory, protect the environment, and maintain regulatory compliance.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023). U.S. Environmental Protection Agency.[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.[Link]

  • Safe handling of cytotoxics: guideline recommendations. (2013). PubMed Central.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2023). U.S. Environmental Protection Agency.[Link]

  • Chemical and Hazardous Waste Guide. (2024). University of Oslo.[Link]

  • Material Safety Data Sheet - Quinoline. (2010). ScienceLab.com.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.[Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive.[Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.[Link]

  • Guidelines on Handling Hazardous Drugs. (2006). ASHP.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]

Sources

Navigating the Safe Handling of 6-Bromoquinoline-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. 6-Bromoquinoline-2-carboxamide, a compound of interest in medicinal chemistry, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Hazard Profile: Understanding the Risks

Based on data from related compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[1][2][3]

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][4]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

OperationRecommended PPERationale
Weighing and Aliquoting (Solid) Nitrile gloves, Lab coat, Safety glasses with side shieldsProtects against incidental skin and eye contact with the solid compound.
Solution Preparation and Handling Nitrile gloves, Lab coat, Chemical splash goggles, Face shield (if splashing is likely)Provides enhanced protection against splashes to the eyes and face.
Operations with Potential for Aerosolization All of the above, plus a NIOSH-approved respirator (e.g., N95 for dusts or an organic vapor respirator for solutions)Essential for preventing inhalation of airborne particles or mists.

A Note on Glove Selection: Always use chemical-resistant gloves, such as nitrile gloves.[4] It is critical to check for any signs of degradation and to change gloves frequently, especially after direct contact with the compound.

Laboratory Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound, from initial receipt to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS of Related Compounds B Conduct Pre-task Hazard Assessment A->B C Don Appropriate PPE B->C D Work in a Ventilated Enclosure (e.g., Fume Hood) C->D E Handle with Non-sparking Tools D->E F Avoid Inhalation of Dust/Aerosols D->F G Decontaminate Work Surfaces E->G F->G H Properly Label and Store Compound G->H I Remove and Dispose of PPE Correctly H->I J Segregate Waste I->J K Dispose of as Hazardous Waste J->K

Safe handling workflow for this compound.
Operational and Disposal Plans

Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][6]

Safe Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Wash hands thoroughly after handling.[7][8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7]

  • Keep away from oxidizing agents and incompatible materials.[4]

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material.[4][7] Collect the material into a suitable, closed container for disposal.[4][7]

Disposal: All waste containing this compound should be treated as hazardous waste.[4] Dispose of the waste in accordance with local, state, and federal regulations. Do not empty into drains.[4]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.[3][5] If not breathing, give artificial respiration and seek immediate medical attention.[5][7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][7]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6][7]

  • Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting. Call a physician or poison control center immediately.[6][9]

For all exposures, it is imperative to seek medical advice and to provide the medical professional with as much information as possible about the compound.

References

  • 6-Bromoquinoline - SAFETY DATA SHEET. (2024-02-23).
  • 6-Bromoquinoline 97 5332-25-2 - Sigma-Aldrich.
  • 6-Bromoquinoline - SAFETY DATA SHEET.
  • 6-Bromoquinoline-2-carbaldehyde | C10H6BrNO | CID 18373140 - PubChem.
  • 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets - Echemi.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012-07-27).
  • Safety Data Sheet - MedchemExpress.com. (2025-10-03).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 6-Bromoquinoline SDS, 5332-25-2 Safety Data Sheets - ECHEMI.
  • 6-Bromoquinoline (cas 5332-25-2) SDS/MSDS download - Guidechem.
  • SAFETY DATA SHEET - AARC.
  • Material Safety Data Sheet. (2010-06-10).
  • 3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets - ECHEMI.
  • 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets.
  • how to handle and dispose of Methyl 6-bromoquinoline-3-carboxylate safely - Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.